molecular formula C10H13NO B3025517 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 866089-28-3

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3025517
CAS No.: 866089-28-3
M. Wt: 163.22 g/mol
InChI Key: WILBVUMFTFLAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBVUMFTFLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866089-28-3
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 866089-28-3

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzoxazine scaffold is a privileged structure, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the specific physicochemical properties, a robust synthetic pathway, and the notable pharmacological applications of the 2,2-dimethyl substituted variant. With a focus on its role as a structural isostere of 2,2-dimethylchromans, this guide elucidates its function as a modulator of ion channels, particularly ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels, positioning it as a valuable lead compound for developing agents targeting metabolic and cardiovascular diseases.[3]

Introduction: The 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a bicyclic heteroaromatic structure that has garnered significant attention from medicinal chemists due to its versatile biological profile and synthetic accessibility.[4] Derivatives have been explored for a multitude of therapeutic applications, ranging from fungicides to potent drug candidates for complex human diseases.[4][5] The stability of the scaffold, combined with the numerous sites for chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a specific analogue that incorporates a gem-dimethyl substitution at the C2 position of the oxazine ring. This structural feature is critical, as it creates a bioisosteric relationship with the 2,2-dimethylchroman moiety, a well-known pharmacophore in KATP channel openers. This guide will explore the synthesis and biological implications of this specific substitution.[3]

Physicochemical and Safety Profile

A thorough understanding of the compound's fundamental properties is essential for its application in a research setting.

Key Properties

The core attributes of this compound are summarized below.

PropertyValueSource
CAS Number 866089-28-3Thermo Fisher Scientific[6], PubChem[7]
Molecular Formula C₁₀H₁₃NOPubChem[7]
Molecular Weight 163.22 g/mol PubChem[7], Thermo Fisher Scientific[6]
IUPAC Name 2,2-dimethyl-3,4-dihydro-1,4-benzoxazinePubChem[7]
Appearance Not specified (likely solid)-
Solubility Not specified (expected in organic solvents)-
Safety and Handling

Based on available data, this compound should be handled with appropriate laboratory precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Researcher's Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of the this compound core can be efficiently achieved via a two-step sequence starting from commercially available 2-aminophenol. This pathway offers high yields and utilizes standard laboratory reagents.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminophenol C Intermediate: 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide A->C Base (e.g., NaHCO₃) DCM, 0°C to RT B 2-Bromo-2-methylpropionyl bromide B->C D Final Product: This compound C->D Strong Base (e.g., NaH) Anhydrous DMF, Heat

Caption: Two-step synthesis of the target compound from 2-aminophenol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing the 1,4-benzoxazine core.[3]

Step 1: Synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide (Intermediate)

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (NaHCO₃, 2.5 eq). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 2-bromo-2-methylpropionyl bromide (1.1 eq) in DCM dropwise to the cooled suspension over 30 minutes. The dropwise addition is crucial to control the exothermicity of the acylation reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Solvent (DCM): Provides good solubility for the reactants and is relatively unreactive under these conditions.

  • Base (NaHCO₃): A mild inorganic base is used to neutralize the HBr generated during the acylation, driving the reaction to completion without causing unwanted side reactions on the sensitive phenol group.

  • Temperature Control (0 °C): The initial cooling mitigates the highly exothermic nature of the reaction between the amine and the acyl bromide, preventing degradation and improving yield.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C. Stir for 4-6 hours, monitoring by TLC. The heating provides the necessary activation energy for the intramolecular Williamson ether synthesis (Sₙ2 cyclization).

  • Work-up and Isolation: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure title compound.

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (phenoxide) for the subsequent intramolecular cyclization.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation (Na⁺) while leaving the phenoxide anion highly reactive. Anhydrous conditions are critical as NaH reacts violently with water.

  • Inert Atmosphere: Prevents NaH from reacting with atmospheric moisture and oxygen.

Applications in Drug Discovery: Ion Channel Modulation

The primary pharmacological interest in this compound and its derivatives stems from their activity as modulators of ion channels, specifically ATP-sensitive potassium (KATP) channels and voltage-gated calcium channels.[3]

Mechanism of Action: KATP and Calcium Channel Interplay

This compound series was investigated as bioisosteres of KATP channel openers like cromakalim and diazoxide. These channels are crucial in linking a cell's metabolic state to its electrical excitability.

  • In Pancreatic β-cells: Opening KATP channels leads to membrane hyperpolarization, which in turn prevents the opening of voltage-gated Ca²⁺ channels. The subsequent lack of Ca²⁺ influx inhibits the release of insulin. Therefore, derivatives of this compound have been shown to be inhibitors of glucose-induced insulin release.[3]

  • In Vascular Smooth Muscle Cells: In these cells, opening KATP channels also causes hyperpolarization. This closes L-type voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and leading to muscle relaxation (vasodilation). Some derivatives of this compound have demonstrated potent myorelaxant activity, with evidence suggesting a primary mechanism as calcium entry blockers.[3]

This dual activity makes the scaffold a promising starting point for developing drugs for conditions such as hypertension (via vasodilation) or hyperinsulinism (via insulin inhibition).

Signaling Pathway Diagram

G cluster_0 Vascular Smooth Muscle Cell Compound 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Derivative K_ATP KATP Channel Compound->K_ATP Opens Ca_Channel Voltage-Gated Ca²⁺ Channel Compound->Ca_Channel Blocks Hyperpol Membrane Hyperpolarization K_ATP->Hyperpol K⁺ Efflux Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpol->Ca_Channel Inactivates Relax Relaxation (Vasodilation) Ca_Influx->Relax

Caption: Mechanism of vasodilation by the benzoxazine scaffold.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined safety profile. Its significance in drug discovery is anchored in its role as a structural mimic of chromans, enabling potent modulation of ion channels that are critical to cardiovascular and metabolic regulation. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore this promising chemical scaffold for novel therapeutic agents.

References

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • This compound | C10H13NO | CID 23587101. PubChem. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][8]benzoxazines. Thieme Connect. [Link]

  • ¹H-NMR spectra of five benzoxazine monomers. ResearchGate. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. By synthesizing data from published literature and chemical databases, this document offers a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction: The this compound Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of gem-dimethyl substitution at the 2-position imparts specific conformational and metabolic properties that are of particular interest in the design of novel therapeutic agents. This guide will focus on the parent this compound core, providing insights into its synthesis, structure, reactivity, and potential as a building block in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 866089-28-3[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Not explicitly reported, likely an oil or low-melting solidN/A

Synthesis of the this compound Core

The synthesis of the this compound scaffold is not extensively detailed for the parent compound in the readily available literature. However, a general and effective synthetic strategy can be adapted from the synthesis of its derivatives, as reported by Pirotte and colleagues.[2] The key steps involve the construction of the benzoxazine ring system from an appropriate aminophenol precursor.

A plausible synthetic route would start from 2-aminophenol and a suitable three-carbon electrophile bearing gem-dimethyl groups. A key intermediate in the synthesis of related derivatives is a 2,2-dimethylbenzoxazin-3-one, which is subsequently reduced.[2]

Generalized Synthetic Protocol:

A proposed multi-step synthesis is outlined below. This protocol is based on established methods for analogous structures and serves as a practical guide for laboratory synthesis.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ring Closure cluster_step3 Step 3: Reduction cluster_step4 Step 4: Dechlorination (Hypothetical) A 2-Aminophenol C Intermediate Amide A->C Base (e.g., Na2CO3) B 2-Bromo-2-methylpropionyl bromide B->C D 6-Chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one C->D Base (e.g., K2CO3), DMF, 80 °C E 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine D->E Reducing agent (e.g., BH3·THF) F This compound E->F Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Generalized synthetic workflow for this compound.

Experimental Causality:

  • Step 1 & 2: Acylation and Intramolecular Cyclization: The synthesis of a substituted analog, 6-chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one, is achieved by reacting 2-amino-4-chlorophenol with 2-bromo-2-methylpropionyl bromide, followed by ring closure.[2] This establishes a reliable method for constructing the core lactam structure.

  • Step 3: Reduction of the Lactam: The reduction of the lactam functionality is a critical step to afford the dihydrobenzoxazine ring. Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reagent for this transformation, selectively reducing the amide carbonyl without affecting the aromatic ring.[2]

  • Step 4: Dechlorination (Hypothetical): To obtain the unsubstituted parent compound from a chloro-substituted precursor, a catalytic hydrogenation would be a standard and effective method. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenolysis of aryl chlorides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the benzoxazine core. The following table summarizes the expected chemical shifts based on data from a 6-chloro-4-(substituted)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine derivative.[2]

Protons/CarbonsExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
C2-CH₃ ~1.37 (singlet, 6H)~24.3, ~26.0The gem-dimethyl groups are expected to be a sharp singlet in the ¹H NMR. Two distinct signals are expected in the ¹³C NMR.
C3-H₂ ~3.28 (singlet, 2H)~57.8The methylene protons adjacent to the nitrogen are expected to be a singlet.
C2 -~75.2Quaternary carbon of the oxazine ring.
Aromatic CH ~6.7-6.9~114-122The chemical shifts of the aromatic protons and carbons will be influenced by the substitution pattern.
Aromatic C-N -~134.8Quaternary aromatic carbon attached to nitrogen.
Aromatic C-O -~142.6Quaternary aromatic carbon attached to oxygen.
Infrared (IR) Spectroscopy

The IR spectrum of benzoxazine derivatives typically shows characteristic absorption bands. For a substituted derivative, the following have been reported:[2]

  • N-H Stretch: A band around 3370 cm⁻¹ is indicative of the N-H bond in the dihydrobenzoxazine ring.

  • C=O Stretch (of a urea derivative): A strong absorption around 1693 cm⁻¹ is observed for N-acylated derivatives.[2] For the parent compound, this would be absent.

  • Aromatic C=C Stretch: Bands in the region of 1500-1600 cm⁻¹ are characteristic of the benzene ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in mass spectrometry can provide valuable structural information. While specific data for the title compound is not available, the fragmentation of benzoxazines generally involves cleavages of the oxazine ring.

Reactivity and Chemical Stability

The chemical reactivity of this compound is primarily centered around the nitrogen atom of the dihydrooxazine ring and the aromatic ring.

N-Functionalization

The secondary amine within the dihydrobenzoxazine ring is a key site for functionalization. It can undergo a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides in the presence of a base.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas, a strategy employed in the synthesis of biologically active derivatives.[2]

Aromatic Electrophilic Substitution

The benzene ring of the benzoxazine scaffold is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the activating effect of the amino and ether functionalities.

Ring Stability and Degradation

The dihydrobenzoxazine ring is generally stable under neutral and basic conditions. However, strong acidic conditions may lead to ring opening. Studies on related benzoxazinoids have shown that they can undergo degradation in soil, suggesting that the ring system is susceptible to microbial or hydrolytic cleavage under certain environmental conditions.[3]

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a promising platform for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

KATP Channel Modulation

Derivatives of this compound have been synthesized and evaluated as modulators of ATP-sensitive potassium (KATP) channels.[2] These channels play crucial roles in various physiological processes, including insulin secretion and the regulation of vascular smooth muscle tone. While the benzoxazine derivatives were found to be less potent inhibitors of glucose-induced insulin release compared to their chroman isosteres, some 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity.[2] Further investigation revealed that the most potent of these compounds likely acts as a calcium entry blocker in vascular smooth muscle cells.[4]

Anticancer Activity

The broader class of 3,4-dihydro-2H-1,4-benzoxazines has been explored for its potential as anticancer agents. A synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed, and the resulting compounds have shown moderate to good potency against various cancer cell lines.[5] This suggests that the 2,2-dimethyl substituted core could also be a valuable scaffold for the design of new anticancer drugs.

The following diagram illustrates the central role of the this compound core in the development of biologically active molecules.

Applications Core 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Core KATP KATP Channel Modulators Core->KATP Derivatization Anticancer Anticancer Agents Core->Anticancer Derivatization Myorelaxant Vascular Smooth Muscle Relaxants KATP->Myorelaxant Mechanism of Action DrugDiscovery Drug Discovery & Development Anticancer->DrugDiscovery Myorelaxant->DrugDiscovery

Caption: The this compound core as a versatile scaffold in drug discovery.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry. While detailed physicochemical data for the parent compound are limited in the public domain, the synthetic accessibility of its derivatives and their demonstrated biological activities highlight the importance of this core structure. This guide provides a foundational understanding of its chemical properties, drawing upon the available literature to support further research and development in this promising area of drug discovery.

References

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • abcr Gute Chemie. (n.d.). AB457183 | CAS 866089-28-3. Retrieved from [Link]

  • Sivakumar, M., & Sivaraman, P. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]

  • Schäfer, A., et al. (2018). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Wang, Y., et al. (2023). Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines. RSC Publishing. [Link]

  • Pampa, C. O., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Galyanova, L. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Wang, C., & Ishida, H. (2014). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. [Link]

  • Tan, K. L., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. [Link]

  • Ishida, H., & Agag, T. (2011). Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]

  • Sharaf El-Din, N. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Dean, J. M. (2017). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. [Link]

  • Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm. [Link]

  • Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC. [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC. [Link]

  • Yagci, Y., & Kiskan, B. (2021). preparation and characterization of polybenzoxazine involving various additives. Thesis. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine nucleus is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant pharmacological and biological activities. Its derivatives are integral to the development of potassium channel activators, antibacterial agents, and other therapeutic candidates. The specific analogue, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, serves as a crucial building block for more complex molecular architectures. Its gem-dimethyl substitution at the C2 position provides steric hindrance and metabolic stability, making it a valuable synthon for drug discovery professionals.

This guide provides an in-depth exploration of the primary synthesis pathway for this compound, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application.

Part 1: The Core Synthesis Pathway - Acid-Catalyzed Condensation of 2-Aminophenol and Acetone

The most direct and widely employed route to this compound is the condensation reaction between 2-aminophenol and acetone. This reaction, while seemingly straightforward, relies on a cascade of equilibrium-driven steps that must be carefully controlled to achieve high yields.

Mechanistic Deep Dive: A Stepwise Annulation

The overall transformation involves the formation of a carbon-nitrogen bond followed by an intramolecular O-alkylation to construct the oxazine ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.

  • Activation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminophenol attacks the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.

  • Dehydration to Iminium Ion: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a resonance-stabilized iminium ion (a Schiff base). This dehydration step is crucial and is often the rate-determining step. Driving this equilibrium forward by removing water is a key to high conversion.

  • Intramolecular Cyclization (Annulation): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the iminium ion. This ring-closing step forms the six-membered oxazine ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A 2-Aminophenol B Acetone D Hemiaminal Intermediate A->D 2. Nucleophilic Attack C Activated Acetone (Protonated Carbonyl) B->C Catalyst H+ E Iminium Ion (Schiff Base) D->E 3. Dehydration (-H₂O) H2O Water (H₂O) D->H2O F Cyclized Intermediate E->F 4. Intramolecular Cyclization F->Catalyst G 2,2-dimethyl-3,4-dihydro -2H-1,4-benzoxazine F->G 5. Deprotonation (Catalyst Regeneration) G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge Flask: 2-Aminophenol, Acetone, Toluene B Add Catalyst: p-TsOH A->B C Reflux with Dean-Stark Trap (4-6 hours) B->C D Cool to RT C->D E Neutralize with NaHCO₃ Wash D->E F Dry (MgSO₄) & Concentrate E->F G Flash Column Chromatography F->G H Pure Product G->H

A Comprehensive Spectroscopic Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to elucidate and confirm the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction: The Significance of this compound

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in polymer chemistry.[1][2] this compound, in particular, serves as a key structural motif in the development of novel therapeutic agents and high-performance polymers. Accurate structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular composition.[3]

Molecular Structure and Spectroscopic Correlation

The fundamental relationship between a molecule's structure and its spectral output is the cornerstone of spectroscopic analysis. This guide will dissect the spectral data by correlating specific signals to the distinct chemical environments within the this compound molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4][5] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.[6][7]

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3s6HC(2)-(CH₃)₂
~3.4s2HN-CH₂-Ar
~4.5s (br)1HN-H
~6.7-7.0m4HAromatic protons

Interpretation:

  • The singlet at approximately 1.3 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups at the C2 position. The singlet nature indicates no adjacent protons.

  • The singlet at around 3.4 ppm, integrating to 2 protons, corresponds to the methylene protons of the oxazine ring attached to the nitrogen and the aromatic ring.

  • A broad singlet typically observed around 4.5 ppm is assigned to the N-H proton. The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • The complex multiplet in the aromatic region (6.7-7.0 ppm) accounts for the four protons on the benzene ring. The pattern will depend on the specific substitution, but for an unsubstituted benzene ring, a complex pattern is expected.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~25C(2)-(C H₃)₂
~43N-C H₂-Ar
~75C (2)-(CH₃)₂
~115-128Aromatic CH carbons
~135Aromatic quaternary C
~145Aromatic quaternary C

Interpretation:

  • The signal around 25 ppm is attributed to the two equivalent methyl carbons.

  • The peak at approximately 43 ppm corresponds to the methylene carbon in the oxazine ring.

  • The quaternary carbon at the 2-position, bonded to the two methyl groups and the oxygen and nitrogen atoms, is expected to appear around 75 ppm.

  • The signals in the 115-128 ppm range are characteristic of the protonated aromatic carbons.

  • The two downfield signals around 135 and 145 ppm are assigned to the quaternary aromatic carbons, one of which is attached to the oxygen and the other to the nitrogen of the oxazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, sharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2970-2850StrongAliphatic C-H stretch
~1600-1450Medium to StrongC=C aromatic ring stretching
~1230StrongAsymmetric C-O-C stretch
~1030StrongSymmetric C-O-C stretch
~930StrongOut-of-plane bending for the benzene ring with an attached oxazine ring

Interpretation:

  • A prominent sharp peak around 3400 cm⁻¹ is a clear indication of the N-H stretching vibration.[10]

  • Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic ring.[11]

  • Strong absorptions between 2970 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed in the 1600-1450 cm⁻¹ range.[11]

  • The strong bands around 1230 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the ether linkage within the oxazine ring.[12][13][14]

  • The band near 930 cm⁻¹ is often associated with the out-of-plane bending of C-H bonds on the substituted benzene ring, confirming the presence of the oxazine ring fusion.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.[15]

Expected Fragmentation Pattern: The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of heterocyclic compounds can be complex, but some characteristic losses can be predicted.[16][17]

  • Molecular Ion (M⁺): The peak corresponding to the exact molecular mass of the compound.

  • Loss of a methyl group (-15 Da): A common fragmentation pathway for compounds containing methyl groups is the loss of a methyl radical (•CH₃) to form a stable carbocation.

  • Retro-Diels-Alder (RDA) fragmentation: The oxazine ring might undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.[15]

  • Other fragmentations: Successive losses of small neutral molecules like CO, HCN, or C₂H₄ might also be observed, which are typical for heterocyclic systems.[18][19]

G cluster_0 Spectroscopic Workflow cluster_1 Data Analysis & Interpretation cluster_2 Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Experimental Protocols

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

6.2. IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

6.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, gas chromatography).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a comprehensive and self-validating confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity. This guide serves as a robust reference for researchers and scientists, enabling confident identification and characterization of this important heterocyclic compound.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

  • Wiley Online Library. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

  • Scribd. IR Spectroscopy: Functional Group Analysis | PDF. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • SciSpace. Mass Spectrometry of Heterocyclic Compounds (1966) | G. Spitellek. [Link]

  • MDPI. Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. [Link]

  • Angelo State University. INFRARED SPECTROSCOPY (IR). [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • National Institutes of Health. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • ACS Publications. Synthesis and Properties of Spiro-Centered Benzoxazines | Macromolecules. [Link]

  • National Institutes of Health. Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. [Link]

  • ResearchGate. Synthesis of benzoxazine derivatives and their polymers. [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • National Institutes of Health. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC. [Link]

  • MDPI. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirfeld Surface Analysis, Photophysical Property, and Computational Study. [Link]

  • ARKAT USA. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. [Link]

  • ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

  • MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]

  • ResearchGate. IR spectra of benzoxazine monomers. [Link]

  • ResearchGate. 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). [Link]

  • ResearchGate. 13 C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][4][11] oxazine-6-carbonitrile. [Link]

  • ResearchGate. 1 H NMR spectra of benzoxazine products purified with different purification methods. [Link]

  • ScienceDirect. Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. [Link]

  • ResearchGate. ¹H-NMR spectra of five benzoxazine monomers. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. | Request PDF. [Link]

  • Preprints.org. Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane: synthesis and characterization. [Link]

  • ResearchGate. (PDF) Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. [Link]

Sources

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its rigid, heterocyclic framework is amenable to substitution, allowing for the fine-tuning of pharmacological properties. This guide provides a detailed technical exploration of the core mechanisms of action associated with this specific chemical entity. Rather than a single, universal pathway, research indicates that derivatives of this scaffold can engage distinct molecular targets depending on their substitution patterns. This document synthesizes evidence from authoritative studies to elucidate the two primary, well-documented mechanisms: the modulation of vascular ion channels, specifically as a calcium entry blocker, and the potent antagonism of the serotonin 5-HT3 receptor. By detailing the causality behind experimental designs, presenting validated protocols, and visualizing the associated signaling pathways, this guide offers researchers and drug development professionals a comprehensive understanding of the therapeutic potential of the this compound core.

Part 1: The this compound Scaffold: A Versatile Pharmacophore

The 1,4-benzoxazine ring system is a key heterocyclic motif found in numerous compounds with significant pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The dihydro- variant provides a three-dimensional structure that can be strategically modified. The introduction of gem-dimethyl groups at the C-2 position is a critical design feature. This substitution not only imparts conformational rigidity but has been demonstrated to significantly enhance potency at specific biological targets, a principle that will be explored in the subsequent sections.[4] This structural element makes the this compound core an attractive starting point for the rational design of novel therapeutics.

Part 2: Primary Mechanism I: Modulation of L-Type Calcium Channels in Vascular Smooth Muscle

A significant body of research points to the role of specific this compound derivatives as potent vascular smooth muscle relaxants.[5][6] This activity is primarily attributed to the blockade of voltage-gated calcium channels, a mechanism distinct from that of structurally related K-ATP channel openers.

Causality and Experimental Rationale

The investigation into this mechanism was initiated based on the principle of isosterism. The this compound core is a bioisostere of the 2,2-dimethylchroman scaffold, a known constituent of potent ATP-sensitive potassium channel (K-ATP) openers like cromakalim.[5][6] K-ATP channel openers hyperpolarize the cell membrane, leading to the closure of voltage-gated Ca2+ channels and resulting in smooth muscle relaxation. The initial hypothesis was that benzoxazine derivatives would act via the same mechanism.

However, experimental findings diverged. While the synthesized benzoxazine compounds were less effective than their chroman counterparts at inhibiting insulin release from pancreatic β-cells (a process heavily dependent on K-ATP channels), they exhibited pronounced myorelaxant activity on rat aortic rings.[5][6] Further investigation revealed that this relaxation effect was not significantly attenuated by glibenclamide, a potent K-ATP channel blocker. This crucial result indicated that the primary mechanism was not K-ATP channel opening. Instead, the compounds' ability to counteract contractions induced by high concentrations of extracellular KCl pointed directly to the blockade of L-type voltage-gated calcium channels as the dominant mechanism of action.[6]

Data Presentation: Myorelaxant Activity

The following table summarizes representative data illustrating the potent vasorelaxant effects of a lead benzoxazine derivative compared to reference compounds.

CompoundTargetAssayKey ParameterResult
Benzoxazine 8e Vascular Smooth MuscleRat Aortic Rings (pre-contracted with 30 mM KCl)IC50 (Relaxation)~5 µM
(±)-Cromakalim Vascular Smooth MuscleRat Aortic Rings (pre-contracted with 30 mM KCl)IC50 (Relaxation)~0.1 µM
Diazoxide Pancreatic β-cellsGlucose-Induced Insulin ReleaseInhibitionHigh
Benzoxazine 8e Pancreatic β-cellsGlucose-Induced Insulin ReleaseInhibitionLow

Note: Data are representative values synthesized from findings described in the referenced literature.[5][6]

Experimental Protocol: Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

This protocol outlines the methodology used to assess the myorelaxant activity of test compounds.

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional guidelines.

    • Excise the thoracic aorta and immediately place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Carefully remove adherent connective tissue and fat, and cut the aorta into rings of 3-4 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

  • Contraction and Compound Addition:

    • Induce a stable contraction by replacing the buffer with a high-potassium solution (e.g., 30 mM or 80 mM KCl, where NaCl is replaced equimolarly with KCl).

    • Once the contraction reaches a stable plateau, add the test compound (e.g., Benzoxazine 8e) in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

    • To test for K-ATP channel involvement, pre-incubate rings with glibenclamide (10 µM) for 30 minutes before inducing contraction and adding the test compound. A lack of a rightward shift in the dose-response curve suggests a K-ATP-independent mechanism.

Visualization: Calcium Channel Blockade Workflow

Calcium_Channel_Blockade cluster_0 Vascular Smooth Muscle Cell cluster_1 Mechanism of Action Depolarization Membrane Depolarization (e.g., High K+) VGCC L-Type Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Myosin Phosphorylation & Muscle Contraction MLCK->Contraction Relaxation Vasorelaxation Benzoxazine 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Block Blockade Block->VGCC Inhibits

Caption: Proposed mechanism of vasorelaxation by this compound derivatives.

Part 3: Primary Mechanism II: High-Affinity Serotonin 5-HT3 Receptor Antagonism

Derivatives of the this compound scaffold have also been developed as highly potent and long-acting antagonists of the serotonin-3 (5-HT3) receptor.[4] This mechanism is fundamentally different from ion channel modulation and positions these compounds as potential therapeutics for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).

Causality and Structure-Activity Relationship (SAR)

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a well-established class of drugs. Research into novel antagonists led to the exploration of various heterocyclic scaffolds, including the 1,4-benzoxazine ring. Systematic SAR studies on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed key structural requirements for high-affinity binding.[4]

A critical finding from this research was the impact of substitution at the C-2 position of the benzoxazine ring. The affinity for the 5-HT3 receptor was found to increase in the following order: dihydro (unsubstituted) < methyl < dimethyl .[4] The introduction of the gem-dimethyl group at the C-2 position, as specified in the topic compound, resulted in a significant boost in binding affinity and antagonistic potency. This enhancement is attributed to favorable conformational effects on the overall molecule, allowing for optimal interaction with the receptor's binding pocket.

Data Presentation: Impact of C-2 Substitution on 5-HT3 Receptor Affinity
C-2 Substituent on Benzoxazine Ring5-HT3 Receptor Binding Affinity (Ki)
Dihydro (H, H)Lower Affinity (Higher Ki)
Methyl (CH3, H)Intermediate Affinity
Dimethyl (CH3, CH3) Highest Affinity (Lowest Ki, e.g., 0.019 nM)

Note: Data are representative values synthesized from the SAR findings in the referenced literature.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant human 5-HT3 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of radioligand (e.g., [3H]-Granisetron, a known 5-HT3 antagonist) at a concentration near its Kd value.

      • 25 µL of test compound (e.g., this compound derivative) at various concentrations (e.g., 10 pM to 10 µM).

      • 175 µL of the prepared membrane suspension.

    • For determining non-specific binding, use a high concentration of a known non-labeled ligand (e.g., 10 µM Tropisetron).

    • For determining total binding, use buffer instead of a test compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: 5-HT3 Receptor Antagonism Pathway

SHT3_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., Vagal Afferent) Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds & Activates Channel_Open Cation Channel Opens Influx Na+ / Ca2+ Influx Channel_Open->Influx Depolarization Rapid Depolarization Influx->Depolarization Signal Nerve Signal Propagation (e.g., to Chemoreceptor Trigger Zone) Depolarization->Signal Benzoxazine 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine (Antagonist) Benzoxazine->Receptor Competitively Blocks

Caption: Competitive antagonism of the 5-HT3 receptor by a benzoxazine derivative, blocking signal propagation.

Part 4: Broader Biological Activities & Future Directions

While calcium channel blockade and 5-HT3 antagonism are the most specifically detailed mechanisms for this scaffold, the broader benzoxazine class has been investigated for numerous other activities. These include roles as anticancer agents, progesterone receptor modulators, anti-inflammatory agents, and inhibitors of DNA-dependent protein kinase (DNA-PK).[1][7][8] The inherent versatility of the this compound core suggests that it could be further optimized to target these or other novel pathways. Future research should focus on elucidating the specific structural determinants that confer selectivity for each target class, potentially leading to the development of highly specific and potent therapeutics for a wide range of diseases.

Conclusion

The this compound core is not defined by a single mechanism of action but rather serves as a versatile and potent pharmacophore. Authoritative research has provided strong evidence for at least two distinct and therapeutically relevant mechanisms. As a modulator of L-type calcium channels, it functions as a vasorelaxant, offering potential in cardiovascular medicine. Concurrently, as a high-affinity antagonist of the 5-HT3 receptor, it holds promise for applications in gastroenterology and oncology support. The critical role of the C-2 gem-dimethyl group in enhancing potency underscores the importance of rational drug design. This guide provides a foundational understanding for scientists and researchers to further explore and exploit the rich pharmacological potential of this valuable heterocyclic scaffold.

References

  • Title: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Preparation, characterization and biological activity studies of benzoxaizne derivatives Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]

  • Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists Source: PubMed URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: PubMed Central (PMC) URL: [Link]

  • Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Source: PubMed Central (PMC) URL: [Link]

  • Title: 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities Source: ResearchGate URL: [Link]

Sources

Foreword: Understanding Solubility as a Cornerstone of a Molecule's Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The Molecular Profile of this compound: A Theoretical Solubility Assessment

Before embarking on experimental determination, a theoretical assessment of a molecule's solubility characteristics is paramount. The structure of this compound offers several clues to its likely behavior in various organic solvents.

  • The Benzoxazine Core: The fusion of a benzene ring with an oxazine ring creates a partially aromatic, heterocyclic system. The presence of both a nitrogen and an oxygen atom within the oxazine ring introduces polarity and the potential for hydrogen bonding.

  • The Dimethyl Substitution: The gem-dimethyl group at the 2-position adds steric bulk and increases the nonpolar character of the molecule. This feature may influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

  • Hydrogen Bonding Capability: The secondary amine within the dihydro-oxazine ring is a hydrogen bond donor, while the ether-like oxygen atom can act as a hydrogen bond acceptor. This suggests that the molecule will have favorable interactions with protic solvents and other solvents capable of hydrogen bonding.

Based on these structural features, we can postulate that this compound will exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited due to the polar functional groups.

A Framework for Understanding Solubility: The Interplay of Forces

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors:

  • "Like Dissolves Like": This age-old adage remains a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] This is due to the similar intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

  • Pressure: For the dissolution of solids and liquids in liquid solvents, the effect of pressure is generally negligible.[4]

The interplay of these factors can be further understood through thermodynamic models such as the Hildebrand and Hansen solubility parameters, which provide a more quantitative approach to predicting solubility.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of this compound in a selection of organic solvents. This method is designed to be self-validating and to provide accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[4]

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Incubate at a constant temperature with agitation prep2->equil1 Step 2 equil2 Allow to equilibrate for a set time (e.g., 24-48h) equil1->equil2 Step 3 sep1 Centrifuge to separate undissolved solid equil2->sep1 Step 4 ana1 Withdraw a known volume of the supernatant sep1->ana1 Step 5 ana2 Dilute the sample with a suitable solvent ana1->ana2 Step 6 ana3 Analyze by HPLC to determine concentration ana2->ana3 Step 7

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the chosen organic solvent.[6]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant, ensuring that no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

  • Data Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the data.

Interpreting Solubility Data: A Deeper Dive

Once the solubility data has been collected, it can be organized into a table for easy comparison.

SolventPolarity IndexHydrogen BondingPredicted Solubility
Hexane0.1Non-polarLow
Toluene2.4Non-polarLow to Moderate
Dichloromethane3.1AproticModerate
Ethyl Acetate4.4AproticModerate to High
Acetone5.1AproticHigh
Ethanol4.3ProticHigh
Methanol5.1ProticHigh

The following diagram illustrates the logical relationships that influence the solubility of this compound:

solubility_factors solute_polarity Polarity (N, O atoms) high_solubility High Solubility solute_polarity->high_solubility solute_hbond H-bond donor/acceptor solute_hbond->high_solubility solute_nonpolar Nonpolar character (dimethyl, aryl) low_solubility Low Solubility solute_nonpolar->low_solubility solvent_polarity Polarity solvent_polarity->high_solubility solvent_hbond H-bonding capability solvent_hbond->high_solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion: From Data to Application

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in research and development. While this guide provides a robust framework for the experimental determination and theoretical interpretation of its solubility, it is crucial to recognize that these principles are broadly applicable to a wide range of organic molecules. For professionals in drug development, this data informs critical decisions in formulation, dosage form design, and preclinical studies. For synthetic chemists, knowledge of solubility is key to optimizing reaction conditions and purification strategies.[7][8] By adhering to the rigorous scientific principles and experimental protocols outlined herein, researchers can confidently and accurately characterize this promising molecule and unlock its full potential.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • How to determine the solubility of a substance in an organic solvent?
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.
  • EXPERIMENT 1 DETERMIN
  • 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

Sources

An In-depth Technical Guide on the Stability and Degradation Profile of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This class of compounds has garnered significant interest, particularly as precursors for high-performance polybenzoxazine resins due to their exceptional thermal and mechanical properties after polymerization.[1][2] The stability of the monomeric form, such as the topic compound, is a critical parameter that influences its storage, handling, and polymerization kinetics, as well as its potential applications in fields like pharmaceuticals and organic synthesis.[3][4] This guide provides a comprehensive analysis of the anticipated stability and degradation profile of this compound, drawing upon the established chemistry of the benzoxazine ring system and related structures.

The core structure features a benzene ring fused to a 1,4-oxazine ring, with two methyl groups at the 2-position. The presence of the tertiary amine and the ether linkage within the heterocyclic ring are key determinants of its chemical reactivity and degradation pathways. This document will delve into the compound's expected behavior under various stress conditions, including hydrolysis, thermal stress, oxidation, and photolysis, providing researchers and drug development professionals with a foundational understanding for its application.

Predicted Stability and Degradation Profile

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] While specific experimental data for this compound is not extensively available in the public domain, its degradation profile can be predicted based on the known reactivity of the 1,4-benzoxazine scaffold.

Hydrolytic Stability

The 1,4-benzoxazine ring is susceptible to hydrolysis, particularly under acidic conditions. The presence of the ether linkage and the tertiary amine suggests that the molecule could undergo ring-opening.

  • Acidic Conditions: Under acidic conditions, the nitrogen atom of the oxazine ring is likely to be protonated, which can facilitate the cleavage of the C-O bond, leading to the formation of a 2-(aminomethyl)phenol derivative.[6][7] This process is a known reaction for benzoxazines and has been utilized for synthetic purposes.[6][8] The gem-dimethyl group at the 2-position may sterically hinder this process to some extent compared to unsubstituted benzoxazines.

  • Neutral Conditions: In neutral pH, the compound is expected to be relatively stable.

  • Alkaline Conditions: The stability under alkaline conditions is predicted to be higher than in acidic media, although strong basic conditions at elevated temperatures could potentially lead to some degradation.

Thermal Degradation

The thermal stability of benzoxazines is a well-studied area, primarily in the context of their polymerization to polybenzoxazines.[9][10][11] Monomeric benzoxazines are known to undergo thermally initiated ring-opening polymerization.[2][12][13]

For this compound, the primary thermal event is expected to be the ring-opening polymerization rather than degradation into smaller fragments at moderate temperatures (typically below 200°C).[14] At much higher temperatures, cleavage of the C-N and C-O bonds within the ring can be anticipated, leading to the formation of various volatile products.[10][11][15] The degradation of the resulting polybenzoxazine would likely involve the cleavage of Mannich bridges.[16]

Oxidative Degradation

The tertiary amine in the benzoxazine ring is a potential site for oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of an N-oxide derivative. The aromatic ring could also be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic and quinone-like structures.

Photodegradation

Compounds with structures similar to benzoxazines, such as phenoxazines, are known to be photosensitive and can degrade upon exposure to light, especially in the presence of halogenated solvents.[17] The degradation mechanism often involves radical intermediates.[17] For this compound, it is plausible that UV irradiation could induce homolytic cleavage of the C-N or C-O bonds, initiating a cascade of radical reactions leading to a complex mixture of degradation products. Discoloration of solutions upon light exposure would be a primary indicator of photodegradation.[17]

Potential Degradation Pathways

Based on the above analysis, the following diagram illustrates the potential degradation pathways for this compound under various stress conditions.

G This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis H+ Thermal Stress Thermal Stress This compound->Thermal Stress Heat Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis hv Ring-Opened Product (2-((2-hydroxypropan-2-yl)amino)phenol) Ring-Opened Product (2-((2-hydroxypropan-2-yl)amino)phenol) Acid Hydrolysis->Ring-Opened Product (2-((2-hydroxypropan-2-yl)amino)phenol) Polymerization Polymerization Thermal Stress->Polymerization N-oxide N-oxide Oxidation->N-oxide Radical Intermediates Radical Intermediates Photolysis->Radical Intermediates Complex Degradants Complex Degradants Radical Intermediates->Complex Degradants

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability profile, a systematic forced degradation study should be conducted. The following protocols are designed based on ICH guidelines and the predicted chemical behavior of the compound.[5]

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Oxidative Prepare Stock Solution->Oxidative Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Neutralize (if needed) Neutralize (if needed) Acid Hydrolysis->Neutralize (if needed) Base Hydrolysis->Neutralize (if needed) Dilute to Target Conc. Dilute to Target Conc. Oxidative->Dilute to Target Conc. Thermal->Dilute to Target Conc. Photolytic->Dilute to Target Conc. Neutralize (if needed)->Dilute to Target Conc. LC-MS/MS Analysis LC-MS/MS Analysis Dilute to Target Conc.->LC-MS/MS Analysis Characterize Degradants Characterize Degradants LC-MS/MS Analysis->Characterize Degradants

Caption: Workflow for forced degradation studies.

Detailed Methodologies

1. General Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the incubation and sampling procedure as described for acid hydrolysis.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Follow the incubation and sampling procedure as described for acid hydrolysis (no neutralization needed).

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Monitor the reaction at various time points.
  • Dilute with mobile phase for analysis.

4. Thermal Degradation:

  • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.
  • Also, heat the stock solution at 70°C for 48 hours.
  • At specified time points, withdraw samples for analysis.

5. Photolytic Degradation:

  • Expose the stock solution to a calibrated light source that provides both UV and visible light (e.g., ICH option 1 or 2).
  • Simultaneously, run a dark control sample wrapped in aluminum foil.
  • Expose the samples until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is achieved.
  • Sample at appropriate time intervals for analysis.
Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

  • Detection: PDA detection to monitor the purity of the parent peak and MS detection for the identification of degradation products by mass-to-charge ratio.

Data Summary and Interpretation

The results from the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (m/z)
Acid Hydrolysis 0.1 M HCl24 hrs60°C
Base Hydrolysis 0.1 M NaOH24 hrs60°C
Oxidation 3% H₂O₂24 hrsRT
Thermal (Solid) -48 hrs70°C
Thermal (Solution) -48 hrs70°C
Photolytic UV/Vis LightNLT 1.2 M lux-hrRT

This table should be populated with experimental data.

Conclusion

While direct stability data for this compound is limited, a comprehensive understanding of its potential stability and degradation profile can be derived from the fundamental chemistry of the benzoxazine ring system. The compound is anticipated to be most susceptible to degradation under acidic and photolytic conditions, leading to ring-opening and the formation of radical-mediated byproducts, respectively. Thermal stress is more likely to induce polymerization than degradation at moderate temperatures. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound and to develop appropriate handling, storage, and analytical procedures.

References

  • Macarie, L., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(20), 6204-9. [Link]

  • Bagheri Fam, S., et al. (2012). Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. Journal of Analytical and Applied Pyrolysis, 95, 136-143. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. [Link]

  • Vijayakumar, C. T., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 347-357. [Link]

  • Li, C., et al. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(26), 20231-20238. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Results of Polybenzoxazines[14]. [Link]

  • Rishwana, S., et al. (2014). Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects. Polymer Engineering & Science, 54(12), 2943-2952. [Link]

  • Ziener, U., et al. (2021). New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38234-38239. [Link]

  • Rishwana, S., et al. (2014). Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degradation and TG-FTIR studies. ResearchGate. [Link]

  • Liu, X., et al. (2016). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. [Link]

  • Guj, G., et al. (2015). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Kaan, A. M., & Ishida, H. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(19), 3299. [Link]

  • Schafer, A., et al. (2019). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 11(1), 169. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Wang, Y., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers, 15(23), 4568. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel), 12(3), 694. [Link]

  • Liu, X., et al. (2019). Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins. ResearchGate. [Link]

  • Liu, X., et al. (2019). Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins. Polymers (Basel), 11(10), 1667. [Link]

  • Ishida, H., & Low, H. Y. (2011). Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]

  • Froimowicz, P., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers (Basel), 13(16), 2772. [Link]

  • Rishwana, S., et al. (2014). Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degradation and TG-…. OUCI. [Link]

  • El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. [Link]

  • Gomez, J., et al. (2019). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 11(12), 2056. [Link]

  • Vijayakumar, C. T., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. ResearchGate. [Link]

  • Podschun, J., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Green Chemistry, 18(22), 5981-5991. [Link]

  • Le Baut, G., et al. (2010). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 20(13), 3958-3961. [Link]

  • Wang, Z., et al. (2022). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers (Basel), 14(24), 5484. [Link]

  • Hacaloglu, J. (2021). Preparation and characterization of polybenzoxazine involving various additives. [Link]

  • Kumar, A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137975. [Link]

Sources

Potential therapeutic applications of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the therapeutic potential of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine reveals a molecule with intriguing possibilities rooted in the broader pharmacological activities of the benzoxazine scaffold. While this specific compound is not extensively documented in publicly available research, its structural features suggest potential applications in several key therapeutic areas, including neuroprotection, cardiovascular health, and oncology. This guide synthesizes the available data on related compounds to build a scientifically grounded hypothesis for the future investigation of this compound.

The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine core is considered a "privileged scaffold" in drug discovery. This is due to its rigid, bicyclic structure which allows for the precise spatial orientation of substituents, leading to high-affinity interactions with a variety of biological targets. The presence of the oxygen and nitrogen heteroatoms imparts favorable physicochemical properties, including potential hydrogen bonding capabilities and metabolic stability.

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine ring system have been shown to exhibit a wide range of biological activities. The specific substitution pattern on the aromatic ring and the dihydrooxazine moiety dictates the pharmacological profile of these compounds. The introduction of two methyl groups at the 2-position, as in the case of this compound, is a key structural feature that likely influences its metabolic stability and lipophilicity, and therefore its potential as a drug candidate.

Potential Therapeutic Applications

Based on the known activities of structurally related benzoxazines, the following therapeutic areas represent promising avenues for the investigation of this compound:

Neuroprotective Effects and CNS Disorders

Several benzoxazine derivatives have demonstrated significant neuroprotective properties, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms often involve the modulation of oxidative stress and inflammation, two key pathological features of these conditions.

  • Antioxidant Activity: The phenolic-like structure of some benzoxazines allows them to act as potent radical scavengers. The nitrogen and oxygen atoms in the heterocyclic ring can also contribute to the stabilization of radical species.

  • Modulation of Neuroinflammatory Pathways: Chronic inflammation in the central nervous system (CNS) is a major contributor to neuronal damage. Benzoxazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of microglia, the resident immune cells of the brain.

Cardiovascular Applications

The cardiovascular system is another area where benzoxazine derivatives have shown promise. Their effects are often attributed to their ability to modulate ion channels and receptors that are critical for cardiovascular function.

  • Antihypertensive Effects: Some benzoxazines act as calcium channel blockers, leading to vasodilation and a reduction in blood pressure.

  • Antiarrhythmic Properties: By modulating potassium and sodium channels in cardiomyocytes, certain derivatives have demonstrated the potential to correct cardiac arrhythmias.

Anticancer Activity

The development of novel anticancer agents is a continuous effort, and the benzoxazine scaffold has emerged as a promising starting point for the design of new therapies.

  • Induction of Apoptosis: Many successful anticancer drugs exert their effects by inducing programmed cell death (apoptosis) in cancer cells. Benzoxazine derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

  • Inhibition of Tumor Angiogenesis: The formation of new blood vessels (angiogenesis) is essential for tumor growth and metastasis. Some benzoxazines have been found to inhibit key signaling pathways involved in angiogenesis, such as the VEGF pathway.

Proposed Mechanism of Action: A Hypothesis

While the precise mechanism of action for this compound remains to be elucidated, a plausible hypothesis can be formulated based on its structure. The gem-dimethyl group at the 2-position may enhance the compound's lipophilicity, facilitating its passage across cellular membranes, including the blood-brain barrier. This could be particularly advantageous for targeting CNS disorders.

Furthermore, the electronic properties of the benzoxazine ring system, influenced by the specific substitution pattern, will determine its interaction with biological targets. It is conceivable that this compound could act as a modulator of specific receptors, enzymes, or ion channels, leading to the observed pharmacological effects of related compounds.

Below is a conceptual workflow for the initial screening of this compound to identify its primary biological targets.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Lead Optimization A This compound B High-Throughput Screening (HTS) against diverse target panels (GPCRs, Kinases, Ion Channels) A->B C Phenotypic Screening in relevant cell-based assays (e.g., neuroprotection, cytotoxicity) A->C D Identification of Primary Hits B->D C->D E Dose-Response Studies D->E F Target Deconvolution (e.g., affinity chromatography, genetic approaches) E->F G Validated Biological Target(s) F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization of Potency, Selectivity, and ADME Properties H->I J Preclinical Candidate I->J

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives as Modulators of ATP-Sensitive Potassium Channels

Executive Summary

The this compound scaffold represents a pivotal class of heterocyclic compounds in medicinal chemistry. These structures are recognized as bioisosteres of 2,2-dimethylchromans, such as the archetypal potassium channel opener, cromakalim.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives as potent modulators of ATP-sensitive potassium (KATP) channels. We will delve into the mechanistic basis of their vasodilatory effects, provide field-proven experimental protocols for their characterization, and explore the critical chemical modifications that govern their biological activity. The primary therapeutic application discussed herein is the treatment of hypertension, driven by the ability of these compounds to act as potent smooth muscle relaxants.[3][4][5]

The this compound Scaffold: A Privileged Structure

The 1,4-benzoxazine ring system is a versatile and valuable scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The 2,2-dimethyl substituted variant has garnered particular interest as a close structural analog of cromakalim, a well-known benzopyran KATP channel opener.[4] The replacement of the C4 carbon atom in the chroman ring with a nitrogen atom to form the benzoxazine core was a key strategic modification.[1] This alteration maintains the essential three-dimensional structure required for channel interaction while offering new vectors for chemical modification, potentially improving potency, selectivity, and pharmacokinetic properties. The compound YM934 is a notable example from this class, identified as a potent potassium channel activator with a more significant oral antihypertensive effect than cromakalim in spontaneously hypertensive rats.[3]

Mechanism of Action: Targeting the KATP Channel for Vasorelaxation

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and membrane excitability.[1] In vascular smooth muscle cells (VSMCs), these channels are octameric complexes of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1]

The primary mechanism by which this compound derivatives induce vasorelaxation is through the opening of these KATP channels.

Signaling Pathway:

  • Binding and Channel Opening: The benzoxazine derivative binds to the SURx subunit of the KATP channel.

  • Potassium Efflux: This binding event increases the probability of the channel opening, leading to an efflux of K+ ions out of the VSMC.

  • Hyperpolarization: The loss of positive charge from the cell causes the cell membrane to hyperpolarize (become more negative).

  • Calcium Channel Closure: This hyperpolarization leads to the closure of voltage-gated Ca2+ channels (VGCCs).

  • Reduced Calcium Influx: The closure of VGCCs prevents the influx of extracellular Ca2+ into the cell.

  • Muscle Relaxation: The resulting decrease in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.

KATP_Channel_Pathway Benzoxazine Benzoxazine Derivative KATP_Channel KATP Channel (Kir6.x/SURx) Benzoxazine->KATP_Channel Binds & Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inactivates (Closes) Ca_Influx Ca2+ Influx (Reduced) VGCC->Ca_Influx Blocks Intra_Ca [Ca2+]i Decreases Ca_Influx->Intra_Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation Leads to

KATP Channel-Mediated Vasorelaxation Pathway.

Synthetic Strategies and Core Methodologies

The synthesis of 4-substituted this compound derivatives typically involves a multi-step sequence starting from a substituted 2-aminophenol. A representative pathway is the synthesis of 4-phenyl(thio)ureido-substituted analogs.[1]

General Synthetic Workflow: The process begins with the protection and cyclization of a 2-aminophenol to form the benzoxazine core, followed by functionalization at the N4 position.

Synthesis_Workflow Start Substituted 2-Aminophenol Step1 Cyclization with Bromoacetyl bromide & K2CO3 Start->Step1 Intermediate1 Benzoxazinone Intermediate Step1->Intermediate1 Step2 Reduction (e.g., BH3-THF) Intermediate1->Step2 Intermediate2 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Core Step2->Intermediate2 Step3 Functionalization at N4 (e.g., with Isocyanate) Intermediate2->Step3 Product Final Derivative Step3->Product

General Synthetic Workflow for N4-Substituted Benzoxazines.
Protocol: Synthesis of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from methodologies described for the synthesis of the core scaffold, which serves as a precursor for further derivatization.[1]

Objective: To synthesize the core benzoxazine ring system via reduction of the corresponding benzoxazinone.

Materials:

  • 6-chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium hydroxide (NaOH), 2 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the 6-chloro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF (50 mL).

    • Rationale: An inert atmosphere is crucial as borane reagents are sensitive to air and moisture. Anhydrous THF is used as the solvent to prevent quenching of the reducing agent.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the BH3·THF solution (3.0 eq) dropwise via a syringe.

    • Rationale: Borane is a powerful reducing agent that selectively reduces the amide carbonyl group of the benzoxazinone to a methylene group (CH2). The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating to reflux provides the necessary activation energy to drive the reduction to completion.

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 2 M HCl until the effervescence ceases.

    • Rationale: This step is critical for safety, as it neutralizes the highly reactive excess borane. The acidic workup also protonates the amine.

  • Basification and Extraction: Make the aqueous solution basic (pH ~9-10) by adding 2 M NaOH. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: Basification deprotonates the amine nitrogen, making the product soluble in the organic solvent for efficient extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is essential before final purification.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 6-chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine.

    • Self-Validation: The final product's identity and purity should be confirmed using 1H-NMR, 13C-NMR, and mass spectrometry, comparing the data with reported values.[1]

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the potency and selectivity of this class of compounds. Modifications at the N4-position and on the aromatic ring have profound effects on their KATP channel opening activity.[3][5]

Position of SubstitutionSubstituent TypeImpact on ActivityKey FindingsReference
N4-Position 4-Arylureido/thioureidoActivity Modulated Thiourea derivatives often show more pronounced myorelaxant activity than their urea counterparts.[1][2]
N4-Position Pyridine-1-oxidePotent Activity The 2-(pyridin-1-oxide) substituent led to the development of YM934, a highly potent antihypertensive agent.[3]
Aromatic Ring (C6) Electron-withdrawing (e.g., -NO2, -CN)Increased Potency An electron-withdrawing group at the C6 position is preferable for strong potassium channel activation.[5]
Aromatic Ring (C7) Electron-donating or -withdrawingTolerated Substituents without significant bulk are generally tolerated at the C7 position.[5]
Aromatic Ring (C6, C7) Fused HeterocyclesPotent Activity Introduction of an oxadiazole ring across the 6,7-positions resulted in a compound more potent than cromakalim.[5]
C2-Position gem-Dimethyl substitutionImportant for Activity This feature, mimicking cromakalim, is generally conserved. Modifications can alter potency and introduce new properties.[4]

In Vitro Pharmacological Evaluation

The primary in vitro assay to characterize these compounds is the measurement of their vasorelaxant effects on isolated arterial rings. This functional assay provides a direct measure of their smooth muscle relaxant properties.

Protocol: Vasorelaxation Assay on Isolated Rat Aortic Rings

Objective: To determine the potency (EC50) of a test compound as a vasodilator and to investigate its mechanism of action.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Potassium chloride (KCl), 30 mM and 80 mM solutions

  • Test compound (e.g., Benzoxazine derivative 8e from Pirotte et al.[1])

  • Glibenclamide (KATP channel blocker)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_mech Mechanism Validation A1 Isolate Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount Rings in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A2->A3 B1 Equilibrate under Optimal Tension (~2g) A3->B1 B2 Induce Contraction (30 mM KCl) B1->B2 B3 Add Test Compound (Cumulative Concentrations) B2->B3 B4 Record Relaxation B3->B4 C1 Pre-incubate with Glibenclamide (10 µM) C2 Repeat Steps B2-B4 C1->C2 C3 Compare Relaxation Curves (with vs. without Glibenclamide) C2->C3

Experimental Workflow for the Vasorelaxation Assay.

Step-by-Step Procedure:

  • Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (approx. 2 g), replacing the bath solution every 15 minutes.

  • Pre-contraction: Induce a stable contraction by adding 30 mM KCl to the bath.

    • Rationale: KCl depolarizes the cell membrane, opening voltage-gated Ca2+ channels and causing contraction. This provides a stable, reproducible level of tone against which relaxation can be measured.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the relaxation response after each addition.

  • Mechanism Validation: To confirm the involvement of KATP channels, repeat the experiment in a separate set of rings that have been pre-incubated with glibenclamide (a KATP channel blocker, typically 10 µM) for 30 minutes before the KCl-induced contraction.

    • Rationale (Self-Validation): If the test compound acts primarily via KATP channel opening, its relaxant effect will be significantly reduced or blocked in the presence of glibenclamide.[1] In contrast, if the compound acts as a calcium entry blocker, its effect will be largely unaffected by glibenclamide.[2] This comparative step is essential to validate the mechanism of action.

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Comparative Myorelaxant Activity

Studies have shown that subtle structural changes can significantly impact potency. For instance, certain 4-arylureido-substituted benzoxazines exhibit more pronounced myorelaxant activity than their chroman counterparts.[1]

CompoundDescriptionMyorelaxant Activity (pD2 value)KATP Channel DependenceReference
(±)-Cromakalim KATP Channel Opener (Reference)6.81 ± 0.08High (Blocked by Glibenclamide)[1]
Benzoxazine 8e 4-Arylthiourea derivative6.49 ± 0.11Low (Not blocked by Glibenclamide)[1][2]
Verapamil Calcium Entry Blocker (Reference)7.64 ± 0.06None[1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.

The finding that the potent myorelaxant activity of benzoxazine 8e was not blocked by glibenclamide indicates that, in this specific case, the compound behaved primarily as a calcium entry blocker rather than a KATP channel opener.[1][2] This highlights the importance of mechanistic validation in drug discovery.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of cardiovascular drugs. Its derivatives have demonstrated potent activity as potassium channel openers and smooth muscle relaxants. The synthetic versatility of the core allows for fine-tuning of its pharmacological profile, as demonstrated by the extensive SAR studies that have led to highly potent antihypertensive agents like YM934.[3]

Future research should focus on:

  • Improving Selectivity: Enhancing selectivity for KATP channels in vascular smooth muscle over those in other tissues (e.g., pancreatic β-cells) to minimize potential side effects like hyperglycemia.

  • Chiral Synthesis: Many derivatives possess a chiral center, and resolving enantiomers is crucial as pharmacological activity often resides in a single stereoisomer.[8] Exploring enantioselective synthetic strategies is a key area for development.[9]

  • Exploring New Therapeutic Areas: Given the diverse biological activities of the broader benzoxazine family, these specific derivatives could be explored for other applications, such as neuroprotection or as antithrombotic agents.[8][10]

This guide provides a foundational framework for researchers entering this exciting field, combining established principles with detailed, actionable protocols to accelerate the discovery and development of novel this compound-based therapeutics.

References

  • Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 469-476. [Link]

  • Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. RSC Publishing. [Link]

  • Ohno, T., et al. (1995). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 38(10), 1806-1811. [Link]

  • Sato, Y., et al. (1996). Novel Potassium Channel Activators. III. Synthesis and Pharmacological Evaluation of 3,4-Dihydro-2H-1,4-benzoxazine Derivative. Chemical and Pharmaceutical Bulletin, 44(2), 324-332. [Link]

  • Sato, Y., et al. (1995). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Journal of Medicinal Chemistry, 38(10), 1812-1820. [Link]

  • Pham, H. N. (2017). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 146-154. [Link]

  • Oohno, T., et al. (2000). Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine. Bioorganic & Medicinal Chemistry, 8(2), 393-404. [Link]

  • Wang, Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 1-15. [Link]

  • Sagyam, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

  • Various Authors. (2015). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1384705. [Link]

  • Various Authors. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Böcskei, Z., et al. (2003). 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. Journal of Medicinal Chemistry, 46(18), 3754-3761. [Link]

  • El-Din, N. A. S. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • El-Din, N. A. S. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • Pinto, M., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. European Journal of Medicinal Chemistry, 277, 116772. [Link]

  • Coquelle, B., et al. (2026). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. Organic & Biomolecular Chemistry. [Link]

  • Le Monnier de Gouville, A. C., et al. (1999). Phosphodiesterase 4 inhibitors as airways smooth muscle relaxant agents: synthesis and biological activities of triazine derivatives. Bioorganic & Medicinal Chemistry, 7(3), 509-516. [Link]

Sources

Pharmacological properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Authored by: A Senior Application Scientist

Foreword

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses specifically on the pharmacological profile of derivatives of the this compound core. While the parent compound itself is a valuable synthetic intermediate, recent research has illuminated the therapeutic potential of its substituted analogues, particularly in the realm of cardiovascular and metabolic diseases. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, tailored for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound structure serves as a bioisostere for the 2,2-dimethylchroman moiety. This structural similarity is of particular interest as 2,2-dimethylchroman derivatives are known modulators of ATP-sensitive potassium (KATP) channels.[3][4] KATP channels are crucial in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells and the control of vascular smooth muscle tone.[3] Consequently, the exploration of this compound derivatives as potential KATP channel modulators is a rational and promising avenue for the discovery of novel therapeutic agents.

Synthesis of 4-Phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines

A multi-step synthetic route has been established for the preparation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines.[3] The general synthetic pathway is outlined below.

G cluster_0 Synthetic Pathway start Substituted 2-aminophenol step1 Cyclization with α-bromoisobutyryl bromide start->step1 i step2 Reduction of lactam step1->step2 ii step3 Nitrosation step2->step3 iii step4 Reduction of nitroso group step3->step4 iv step5 Reaction with iso(thio)cyanate step4->step5 v end_product 4-Aryl(thio)ureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines step5->end_product

Caption: Synthetic pathway for 4-aryl(thio)ureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines.[3]

Experimental Protocol: Synthesis of 6-Chloro-4-(4-chlorophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (Compound 8e)

This protocol details the synthesis of a representative compound from the series, highlighting the key chemical transformations.

Step 1: Synthesis of 6-Chloro-2,2-dimethyl-2H-benzoxazin-3(4H)-one (10)

  • To a solution of 4-chloro-2-aminophenol in a biphasic system of chloroform and aqueous sodium carbonate, α-bromoisobutyryl bromide is added dropwise.

  • The resulting intermediate is cyclized by heating in dimethylformamide (DMF) with potassium carbonate to yield the benzoxazinone.

Step 2: Synthesis of 6-Chloro-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (11)

  • The benzoxazinone (10) is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

  • A 1 M solution of borane tetrahydrofuran complex is added, and the mixture is stirred overnight at room temperature.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

Step 3: Synthesis of 6-Chloro-3,4-dihydro-2,2-dimethyl-4-nitroso-2H-benzoxazine (12)

  • Compound 11 is dissolved in methanol and acetic acid, then cooled to 0°C.

  • An aqueous solution of sodium nitrite is added cautiously, and the mixture is stirred overnight at room temperature.

  • The pH is adjusted to 10 with 10% sodium hydroxide to precipitate the product.

Step 4: Synthesis of 4-Amino-6-chloro-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (13)

  • The nitroso derivative (12) is dissolved in acetic acid.

  • Zinc dust is added portion-wise, and the mixture is stirred at room temperature.

  • The reaction mixture is filtered, and the filtrate is concentrated and neutralized to yield the amine.

Step 5: Synthesis of 6-Chloro-4-(4-chlorophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (8e)

  • To a solution of the amine (13) in dichloromethane, 4-chlorophenyl isothiocyanate is added.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The resulting solid is filtered, washed, and dried to give the final product.

Pharmacological Evaluation

The synthesized this compound derivatives were evaluated for two primary biological activities: inhibition of glucose-induced insulin release from pancreatic islets and myorelaxant activity on vascular smooth muscle.[3][4]

Inhibition of Insulin Release

The ability of these compounds to inhibit insulin secretion was assessed using isolated rat pancreatic islets stimulated with high glucose concentrations. The benzoxazine derivatives were generally found to be less potent inhibitors of insulin release compared to their 2,2-dimethylchroman counterparts.[3][4] This suggests that the substitution of the oxygen atom in the chroman ring with a nitrogen atom in the benzoxazine ring reduces the activity at the pancreatic β-cell KATP channels.

Vascular Smooth Muscle Relaxation

The myorelaxant effects were evaluated on rat aortic rings pre-contracted with a high concentration of potassium chloride (KCl). Interestingly, some of the 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity than their chroman analogues.[3][4]

Summary of Biological Activities
CompoundSubstitutionInhibition of Insulin Release (% residual insulin at 100 µM)Myorelaxant Activity (cEC50, µM)
8e 4-(4-chlorophenylthioureido)71.3 ± 4.51.8 ± 0.2
8h 4-(4-chlorophenylureido)68.4 ± 5.13.5 ± 0.6
(±)-Cromakalim Reference KATP opener21.3 ± 2.90.11 ± 0.01
Diazoxide Reference KATP opener18.2 ± 3.4> 100

Data adapted from Pirotte et al. (2019).[3]

Mechanism of Action: A Shift from KATP Channel Opening to Calcium Entry Blockade

Further investigation into the mechanism of the most potent myorelaxant, compound 8e , revealed that its activity is largely independent of KATP channel opening.[3][4] The vasorelaxant effect of 8e was not significantly antagonized by glibenclamide, a well-known KATP channel blocker.[3] However, 8e was effective in relaxing aortic rings pre-contracted with a very high concentration of extracellular KCl (80 mM), a condition that bypasses KATP channel activity and directly induces calcium influx through voltage-gated calcium channels.[3][4]

These findings strongly indicate that the primary mechanism of vasorelaxation for compound 8e is the blockade of calcium entry into vascular smooth muscle cells.[3][4]

G cluster_1 Proposed Mechanism of Action for Compound 8e depolarization High KCl Depolarization ca_channel Voltage-Gated Calcium Channel depolarization->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction relaxation Relaxation compound_8e Compound 8e compound_8e->ca_channel blocks

Caption: Proposed mechanism of vasorelaxant action for compound 8e.[3][4]

Experimental Protocol: Evaluation of Myorelaxant Activity

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Ringer solution.

  • The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.

  • The endothelium is removed by gentle rubbing of the intimal surface.

2. Isometric Tension Recording:

  • Aortic rings are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • The rings are equilibrated for 60 minutes under a resting tension of 2 g.

3. Experimental Procedure:

  • The rings are pre-contracted with a 30 mM KCl solution.

  • Once the contraction reaches a stable plateau, cumulative concentration-response curves to the test compounds are generated.

  • To investigate the mechanism, separate experiments are conducted in the presence of 10 µM glibenclamide or with pre-contraction induced by 80 mM KCl.

4. Data Analysis:

  • Relaxation is expressed as a percentage of the pre-contraction induced by KCl.

  • The cEC50 (concentration producing 50% of the maximal relaxation) is determined by non-linear regression analysis.

Conclusion and Future Directions

The pharmacological investigation of 4-substituted this compound derivatives has revealed a fascinating divergence in activity from their chroman isosteres. While less effective as inhibitors of insulin release, certain derivatives have emerged as potent vascular smooth muscle relaxants.[3][4] Crucially, the mechanism of this vasorelaxant effect appears to be a blockade of calcium entry rather than the initially hypothesized opening of KATP channels.[3][4]

This discovery opens up new avenues for the development of this chemical class as potential antihypertensive agents. Future research should focus on optimizing the structure to enhance calcium channel blocking activity and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these compounds. The versatility of the 3,4-dihydro-2H-1,4-benzoxazine scaffold continues to make it a valuable platform for the discovery of novel, biologically active molecules.[1][2]

References

  • Franchimont, N., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. RSC MedChemComm, 10, 431-438. [Link]

  • Franchimont, N., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 431-438. [Link]

  • Pham, H.-N. (n.d.). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]

  • Mal, A., et al. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

Sources

Navigating the Chemical Maze: A Technical Guide to Benzoxazine Derivatives as Calcium Entry Blockers

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine:

An extensive review of the current scientific literature reveals a notable scarcity of data specifically identifying this compound as a calcium entry blocker. While the benzoxazine scaffold is a cornerstone for various biologically active molecules, this particular derivative is not prominently featured in studies related to calcium channel modulation.

To provide a comprehensive and scientifically robust guide that adheres to the principles of expertise and trustworthiness, this document will focus on a well-researched class of benzoxazine derivatives that have been extensively studied for their effects on calcium entry: Efonidipine . Efonidipine is a dihydropyridine-type calcium channel blocker that incorporates a benzoxazine-like moiety, making it an excellent and clinically relevant exemplar for the purposes of this guide. Through the lens of Efonidipine, we will explore the intricate world of calcium channel blockade, from fundamental mechanisms to practical experimental workflows.

Part 1: The Central Role of Calcium Signaling and its Pharmacological Modulation

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. The precise control of intracellular Ca²⁺ concentration is therefore paramount to cellular health. Voltage-gated calcium channels (VGCCs) are a key family of transmembrane proteins that mediate Ca²⁺ influx in response to membrane depolarization.

The L-type calcium channel (LTCC), in particular, is a well-established therapeutic target for a class of drugs known as calcium channel blockers (CCBs). These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain cardiac arrhythmias. CCBs exert their effects by binding to the α1 subunit of the LTCC, thereby inhibiting the influx of Ca²⁺ into vascular smooth muscle cells and cardiomyocytes. This leads to vasodilation and a reduction in cardiac contractility, respectively.

Part 2: Efonidipine - A Case Study in Benzoxazine-Related Calcium Channel Blockade

Efonidipine hydrochloride is a dual-action CCB that blocks both L-type and T-type calcium channels. Its unique chemical structure, which includes a phosphonate group and a heterocyclic ring system with similarities to the benzoxazine core, contributes to its distinct pharmacological profile.

Chemical Structure and Physicochemical Properties
PropertyValue
IUPAC Name (±)-2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)pyridine-3-carboxylate hydrochloride
Molecular Formula C₃₄H₃₈N₃O₇P·HCl
Molecular Weight 684.1 g/mol
Solubility Soluble in methanol, sparingly soluble in ethanol and water.
Chirality Exists as a racemic mixture.
Mechanism of Action: Dual Blockade of L-type and T-type Calcium Channels

Efonidipine's primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. However, its concurrent blockade of T-type calcium channels provides additional therapeutic benefits. T-type calcium channels are involved in the regulation of heart rate and neuronal firing. Their inhibition by Efonidipine contributes to its renal protective effects and a lower incidence of reflex tachycardia, a common side effect of other dihydropyridine CCBs.

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte / Neuron Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin Efonidipine_L Efonidipine Efonidipine_L->L_type_Ca_Channel Blocks Depolarization_T Depolarization T_type_Ca_Channel T-type Ca2+ Channel Depolarization_T->T_type_Ca_Channel Activates Ca_Influx_T Ca2+ Influx T_type_Ca_Channel->Ca_Influx_T Pacemaking Altered Pacemaking & Neurotransmission Ca_Influx_T->Pacemaking Efonidipine_T Efonidipine Efonidipine_T->T_type_Ca_Channel Blocks

Caption: Dual blockade mechanism of Efonidipine on L-type and T-type calcium channels.

Part 3: Experimental Evaluation of Benzoxazine-Related Calcium Channel Blockers

The characterization of a novel compound as a calcium channel blocker requires a multi-faceted experimental approach. The following protocols provide a framework for the in vitro and ex vivo evaluation of compounds like Efonidipine.

In Vitro Electrophysiology: Patch-Clamp Technique

The gold standard for studying the effects of a compound on ion channels is the patch-clamp technique. This method allows for the direct measurement of ion currents across the cell membrane of a single cell.

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on L-type and T-type calcium channels.

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human α1C subunit of the L-type calcium channel or the human α1H subunit of the T-type calcium channel.

Protocol:

  • Cell Preparation: Culture the stably transfected HEK-293 cells to 60-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips.

  • Electrophysiological Recording:

    • Prepare the external solution containing (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier to isolate calcium channel currents.

    • Prepare the internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • For L-type currents, hold the membrane potential at -80 mV and apply a depolarizing voltage step to 0 mV for 200 ms every 10 seconds.

    • For T-type currents, hold the membrane potential at -100 mV and apply a depolarizing voltage step to -30 mV for 200 ms every 10 seconds.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing increasing concentrations of the test compound.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline current recorded in the absence of the compound.

    • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

cluster_Workflow Patch-Clamp Workflow Cell_Culture 1. Cell Culture (HEK-293 expressing CaV1.2 or CaV3.2) Whole_Cell_Config 2. Establish Whole-Cell Configuration Cell_Culture->Whole_Cell_Config Record_Baseline 3. Record Baseline Ba2+ Current Whole_Cell_Config->Record_Baseline Apply_Compound 4. Perfuse with Test Compound (Increasing Conc.) Record_Baseline->Apply_Compound Record_Effect 5. Record Steady-State Inhibition Apply_Compound->Record_Effect Data_Analysis 6. Data Analysis (IC50 Determination) Record_Effect->Data_Analysis

Caption: Experimental workflow for patch-clamp analysis of a calcium channel blocker.

Ex Vivo Vascular Reactivity: Wire Myography

To assess the functional consequences of calcium channel blockade on vascular tone, wire myography is employed. This technique measures the contractile responses of isolated blood vessels.

Objective: To evaluate the vasorelaxant effect of a test compound on pre-constricted arterial rings.

Tissue: Thoracic aorta or mesenteric arteries isolated from rats or mice.

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

    • Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings on two stainless steel wires in an organ bath containing KH buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect one wire to a force transducer to measure isometric tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the arterial rings with a high concentration of potassium chloride (KCl, e.g., 60 mM) or a vasoconstrictor agent like phenylephrine (1 µM).

    • Once the contraction has reached a stable plateau, add the test compound in a cumulative manner to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by KCl or phenylephrine.

    • Plot the percentage of relaxation as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Part 4: Structure-Activity Relationships (SAR) and Future Directions

The development of new benzoxazine-based calcium channel blockers will be guided by a thorough understanding of their structure-activity relationships. Key considerations for future drug design include:

  • Modifications to the Dihydropyridine Ring: Alterations to the substituents on the dihydropyridine ring can influence the compound's affinity and selectivity for different calcium channel subtypes.

  • The Nature of the Ester Side Chain: The ester side chain plays a crucial role in the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion.

  • Chirality: As with many CCBs, the different enantiomers of a chiral benzoxazine derivative may exhibit distinct pharmacological activities.

Future research in this area will likely focus on the development of tissue-selective CCBs with improved side-effect profiles. The design of compounds with additional pharmacological activities, such as antioxidant or anti-inflammatory properties, is also an active area of investigation.

References

  • Efonidipine. PubChem Compound Summary for CID 3219. National Center for Biotechnology Information. [Link]

  • L-type calcium channel. Wikipedia.[Link]

  • T-type calcium channel. Wikipedia.[Link]

  • Patch clamp. Wikipedia.[Link]

  • Myography. Wikipedia.[Link]

The Antifungal Potential of 1,4-Benzoxazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of 1,4-Benzoxazines

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of clinically available antifungal drugs, which primarily target the fungal cell membrane's ergosterol, underscores the urgent need for novel therapeutic strategies.[1][2] The 1,4-benzoxazine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including promising antifungal properties.[3][4] This technical guide provides an in-depth exploration of the antifungal activity of 1,4-benzoxazine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their putative mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for their evaluation.

The versatility of the 1,4-benzoxazine core allows for extensive chemical modification, enabling the optimization of antifungal potency and pharmacokinetic properties.[5][6] Studies have demonstrated the efficacy of these derivatives against a broad spectrum of fungal pathogens, including clinically relevant species such as Candida albicans and Cryptococcus neoformans, as well as various phytopathogenic fungi.[3][7][8] This guide aims to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of antifungal drug discovery within this promising class of compounds.

Putative Mechanism of Action: Targeting Ergosterol Biosynthesis

While the precise antifungal mechanism of 1,4-benzoxazine derivatives is an active area of investigation, a compelling body of evidence points towards the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity and function.[8] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

The primary target within this pathway for the widely successful azole antifungals is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[8] Docking studies of 1,4-benzoxazine derivatives into the active site of Candida albicans CYP51 (lanosterol 14α-demethylase) have suggested a similar binding mode to that of azole drugs, indicating that these compounds may act as non-azole inhibitors of this crucial enzyme.[8]

The following diagram illustrates the proposed mechanism of action, highlighting the key steps in the ergosterol biosynthesis pathway and the putative point of inhibition by 1,4-benzoxazine derivatives.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51/ERG11) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Benzoxazine 1,4-Benzoxazine Derivatives Benzoxazine->Lanosterol Inhibition

Caption: Proposed mechanism of action of 1,4-benzoxazine derivatives.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,4-benzoxazine derivatives is significantly influenced by the nature and position of substituents on the benzoxazine ring system. A comprehensive understanding of these structure-activity relationships is paramount for the rational design of novel, more effective antifungal agents.

Key SAR Observations:

  • Substitution at the 2-position: Introduction of small alkyl groups, such as an ethyl group, at the 2-position has been shown to be favorable for antifungal activity.[5]

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, particularly halogens like fluorine and chlorine, on the benzene moiety often enhances antifungal activity. For instance, a 7-fluoro substitution has demonstrated increased potency.[5]

  • N-Acetylation: Acetylation of the nitrogen atom at the 4-position can lead to a significant increase in antifungal activity against certain fungal strains.[5]

  • Acylhydrazone Moiety: The incorporation of an acylhydrazone moiety has been explored as a strategy to broaden the antifungal spectrum and improve efficacy.[3][9][10][11]

The following table summarizes the antifungal activity of representative 1,4-benzoxazine derivatives against various fungal species, illustrating the impact of structural modifications on potency.

Compound IDR1R2R3Target FungusActivity (MIC/EC50 in µg/mL)Reference
4a HEthylHRhizoctonia solaniComplete inhibition at 100[5]
4g 7-FluoroEthylHVarious phytopathogenic fungiComplete inhibition at 200[5]
6 HEthylAcetylFusarium culmorumComplete inhibition at 100[5]
5l --AcylhydrazoneGibberella zeaeEC50: 20.06[3][9]
5o --AcylhydrazoneGibberella zeaeEC50: 23.17[3][9]
5q --AcylhydrazonePellicularia sasakiiEC50: 26.66[3][9]
5r --AcylhydrazonePhytophthora infestansEC50: 15.37[3][9]

Experimental Protocols for Antifungal Evaluation

A rigorous and standardized approach to the evaluation of antifungal activity is crucial for the generation of reliable and reproducible data. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sporulation or sufficient growth is achieved.

    • Prepare a stock inoculum suspension by harvesting spores or cells and suspending them in sterile saline containing 0.05% Tween 80.

    • Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a hemocytometer.

    • Dilute the stock suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the 1,4-benzoxazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for fungal growth and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.

  • Determination of MIC:

    • Visually read the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control.

Mechanism of Action Study: Ergosterol Quantification

To investigate the hypothesis that 1,4-benzoxazine derivatives inhibit ergosterol biosynthesis, the following protocol for ergosterol extraction and quantification by High-Performance Liquid Chromatography (HPLC) can be employed.[4][12][13][14][15]

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable liquid medium to mid-log phase.

    • Expose the fungal culture to the 1,4-benzoxazine derivative at its MIC or sub-MIC concentration for a defined period (e.g., 4-16 hours). Include an untreated control.

    • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

    • Determine the net wet weight of the cell pellet.

  • Saponification:

    • Add 3 mL of 25% alcoholic potassium hydroxide solution (25 g KOH, 35 mL sterile distilled water, brought to 100 mL with 100% ethanol) to the cell pellet.[13]

    • Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cells.[13]

  • Ergosterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube.[13]

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.[13]

    • Carefully transfer the upper n-heptane layer to a clean tube.

  • HPLC Analysis:

    • Evaporate the n-heptane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol (HPLC grade).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use 100% methanol as the mobile phase with a flow rate of 0.8-1.0 mL/min.[4]

    • Detect ergosterol by its characteristic absorbance at 282 nm.[4]

    • Quantify the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.

In Vivo Efficacy Evaluation: Murine Model of Disseminated Candidiasis

Animal models are indispensable for evaluating the in vivo efficacy and therapeutic potential of novel antifungal candidates. The murine model of disseminated candidiasis is a well-established and widely used model.[8][16][17][18][19]

Protocol:

  • Animal Model and Immunosuppression (if required):

    • Use female BALB/c or ICR mice (6-8 weeks old).

    • For some studies, mice may be immunosuppressed with cyclophosphamide (200 mg/kg) administered intraperitoneally 3 days prior to infection to mimic conditions in immunocompromised patients.[19]

  • Inoculum Preparation and Infection:

    • Prepare a suspension of Candida albicans in sterile phosphate-buffered saline (PBS) from an overnight culture.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.[16]

    • Infect the mice by intravenous injection of 0.1 mL of the cell suspension (1 x 10^5 cells/mouse) into the lateral tail vein.

  • Treatment Regimen:

    • Randomly assign the infected mice to different treatment groups (n=10 per group): vehicle control, 1,4-benzoxazine derivative at various doses, and a positive control (e.g., fluconazole at 20 mg/kg).[16]

    • Initiate treatment 24 hours post-infection.

    • Administer the compounds once daily for 7 consecutive days via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for 21 days and record mortality.[16]

    • Fungal Burden Determination: At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of mice (n=5 per group). Aseptically harvest the kidneys, homogenize the tissue in sterile PBS, and perform serial dilutions. Plate the dilutions on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.[16]

The following diagram outlines the general workflow for the in vivo efficacy study.

InVivoWorkflow cluster_Preparation Preparation cluster_Infection Infection & Treatment cluster_Assessment Efficacy Assessment AnimalModel Select Animal Model (e.g., BALB/c mice) Infection Induce Systemic Infection (IV Injection) AnimalModel->Infection InoculumPrep Prepare Fungal Inoculum (C. albicans) InoculumPrep->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Compounds (Daily for 7 days) Grouping->Treatment Survival Monitor Survival (21 days) Treatment->Survival FungalBurden Determine Fungal Burden in Kidneys (Day 4) Treatment->FungalBurden

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Conclusion and Future Directions

1,4-benzoxazine derivatives represent a promising class of compounds in the quest for novel antifungal agents. Their synthetic tractability, favorable structure-activity relationships, and putative mechanism of action targeting the validated ergosterol biosynthesis pathway make them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of their antifungal properties.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their fungal targets, which could be achieved through X-ray crystallography of the compound-enzyme complex. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be critical for their advancement into preclinical and clinical development. The exploration of combination therapies, where 1,4-benzoxazine derivatives are co-administered with existing antifungal drugs, may also offer a synergistic approach to combat drug-resistant fungal infections. The continued investigation of this versatile chemical scaffold holds significant promise for addressing the growing threat of fungal diseases.

References

  • Antifungal drug discovery: the process and outcomes. (2014). Future Microbiology, 9(6), 791-805. [Link]

  • Antifungal drug discovery: the process and outcomes. (2014). PubMed. [Link]

  • Anti-Candida albicans Properties of Novel Benzoxazine Analogues. (2025). ResearchGate. [Link]

  • Avenues for antifungal drug discovery and development: where to now? (n.d.). Taylor & Francis Online. [Link]

  • Bouz, G., & Doležal, M. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. Pharmaceuticals, 14(12), 1312. [Link]

  • Fringuelli, R., et al. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 17(11), 3796-3804. [Link]

  • Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. (2022). MDPI. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337. [Link]

  • Tang, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1234567. [Link]

  • Ergosterol extraction: a comparison of methodologies. (2023). Microbiology Society. [Link]

  • Ergosterol extraction: a comparison of methodologies. (2023). Microbiology Society Journals. [Link]

  • Dreshfield, G., et al. (2022). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 8(11), 1148. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • Tang, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • Drawing graphs with dot. (2006). MIT. [Link]

  • Flow Cytometry Analysis of Fungal Ploidy. (n.d.). National Center for Biotechnology Information. [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). American Society for Microbiology. [Link]

  • Dot Language Graphviz. (n.d.). YouTube. [Link]

  • Experimental In Vivo Models of Candidiasis. (2018). MDPI. [Link]

  • Tang, C., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). Microbial Cell. [Link]

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 72(11), 2167-2175. [Link]

  • Cruz, D. (2018). DOT Language (graph based diagrams). Medium. [Link]

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (2003). PubMed. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). ResearchGate. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). ResearchGate. [Link]

  • Synergistic combination of dioscin and amphotericin B against Candida albicans. (2025). Frontiers. [Link]

  • color. (2025). Graphviz. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. (2015). PubMed. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis and subsequent analytical characterization of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1][2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a robust synthetic procedure and a comprehensive characterization workflow to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of the Benzoxazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the 1,4-benzoxazine moiety has emerged as a versatile and valuable scaffold for drug discovery.[2][4] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets. Compounds bearing this core have demonstrated a broad spectrum of pharmacological activities.[1][3]

The specific target of this guide, this compound, serves as a fundamental building block for the development of more complex derivatives. The gem-dimethyl group at the 2-position offers steric bulk and metabolic stability, properties that are often desirable in drug candidates. A reliable and well-characterized supply of this foundational molecule is therefore crucial for any research program exploring this chemical space. This document outlines a field-proven, efficient synthesis from commercially available starting materials and details the necessary analytical procedures for unambiguous structure confirmation.

Synthesis of this compound

The synthesis is achieved through a direct, one-pot acid-catalyzed condensation and intramolecular cyclization of 2-aminophenol with an excess of acetone.

Reaction Mechanism and Rationale

The reaction proceeds via a well-established pathway. First, the amino group of 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of acetone, forming a hemiaminal intermediate. Under acidic conditions, this intermediate readily dehydrates to form a reactive Schiff base (or imine). The key ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the iminium carbon. This cyclization is thermodynamically favorable, leading to the formation of the stable six-membered oxazine ring. Using acetone in excess serves both as a reactant and as the solvent, driving the reaction equilibrium towards the product.

Experimental Protocol

Materials and Equipment:

  • 2-Aminophenol (≥98% purity)

  • Acetone (ACS grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (5.0 g, 45.8 mmol).

  • Reagent Addition: Add 50 mL of acetone to the flask. Stir the mixture until the 2-aminophenol is fully dissolved.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution. The acid acts as a catalyst to promote the formation of the imine intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Let the reaction proceed for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product reactants 2-Aminophenol + Acetone (excess) reflux Reflux (12-16 hours) reactants->reflux Condensation & Cyclization catalyst H₂SO₄ (cat.) workup Aqueous Workup (NaHCO₃ quench, Extraction) reflux->workup Neutralize & Isolate purify Purification (Recrystallization or Chromatography) workup->purify Remove Impurities product Pure 2,2-dimethyl-3,4- dihydro-2H-1,4-benzoxazine purify->product

Fig 1. Synthetic workflow for this compound.

Characterization and Data Interpretation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Samples should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity. The expected spectrum for the target compound will show distinct signals for the aromatic protons, the N-H proton, and the two equivalent methyl groups.

  • ¹³C NMR Spectroscopy: This provides information on the different carbon environments within the molecule.

Table 1: Expected NMR Data (in CDCl₃, shifts are approximate)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
C(CH₃)₂ ~1.35 (s, 6H) ~26.0 Singlet, integrates to 6 protons.
NH ~3.80 (s, 1H) - Broad singlet, may exchange with D₂O.
Aromatic CH ~6.70-6.90 (m, 4H) ~115-122 Complex multiplet for the four aromatic protons.
C-(CH₃)₂ - ~55.0 Quaternary carbon.
Aromatic C-O - ~142.0 Quaternary carbon attached to oxygen.

| Aromatic C-N | - | ~134.0 | Quaternary carbon attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The disappearance of the broad O-H stretch from 2-aminophenol and the appearance of the C-O-C ether stretch are key indicators of success.

Table 2: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3350 - 3450
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2980
C=C Aromatic Ring Stretching 1500 - 1600
C-O-C Asymmetric Stretching 1220 - 1260

| C-N | Stretching | 1280 - 1350 |

Insight: The peak around 1230-1260 cm⁻¹ is particularly diagnostic for the antisymmetric C-O-C stretching vibration of the oxazine ring.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₁₃NO), the expected exact mass is 163.0997 g/mol .

  • Expected Observation: A prominent molecular ion peak [M]⁺ at m/z = 163. A common fragmentation pattern involves the loss of a methyl group, resulting in a significant [M-15]⁺ peak at m/z = 148.

Melting Point

The melting point is a reliable indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample. The reported melting point for this compound is approximately 89-91°C.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Validation start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point start->mp result Structure & Purity Confirmation nmr->result Connectivity & Environment ir->result Functional Groups ms->result Molecular Weight mp->result Purity Assessment

Fig 2. Workflow for the analytical characterization of the target compound.

Conclusion

This application note provides a comprehensive and reliable framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices and analytical techniques, researchers can confidently produce and validate this key heterocyclic building block. The successful application of this guide will enable further exploration of novel benzoxazine derivatives for applications in drug discovery and materials science.

References

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link][1][2]

  • Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Asif, M. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Wan, Y. et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. [Link]

  • Chernykh, A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1398. [Link][6]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 696. [Link][5]

  • PubChem. 2-Aminophenol. National Center for Biotechnology Information. [Link][7]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Heterocycles, 38(1), 27-30. [Link]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137943. [Link][8]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link][9]

  • ResearchGate. (2018). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][4]oxazine. [Link][10]

  • Howell, B. A. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 12193-12204. [Link][11]

  • ResearchGate. (2021). ¹H NMR spectrum of benzoxazine based on quamine in various solvents. [Link][12]

  • ResearchGate. (2019). ¹H-NMR spectra of five benzoxazine monomers. [Link][13]

  • Royal Society of Chemistry. (2021). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 13(9), 1398. [Link]

  • La-ongsri, N., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 563. [Link][14]

Sources

Analytical techniques for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. This compound, a molecule of interest for its potential as a building block in drug discovery and polymer chemistry, demands a rigorous, multi-faceted analytical approach to confirm its identity, purity, and structure. This document eschews a simple recitation of methods; instead, it provides an integrated strategy, explaining not just how to perform the analysis, but why specific techniques are chosen and how their results interlink to provide a complete and trustworthy molecular profile. This guide is designed for the discerning scientist who understands that robust analytical science is the bedrock of innovation.

The Molecular Subject: Structure and Analytical Implications

The first step in any characterization is to understand the molecule's structure. This compound (C₁₀H₁₃NO, Molecular Weight: ~163.22 g/mol ) possesses several key features that dictate our analytical strategy:

  • Aromatic Ring: Provides characteristic signals in NMR and UV-Vis spectroscopy.

  • Heterocyclic Oxazine Ring: Contains C-O and C-N bonds with specific vibrational frequencies in FTIR.

  • Secondary Amine (N-H): A key functional group identifiable by FTIR and NMR.

  • Gem-dimethyl Group (C(CH₃)₂): A prominent and easily identifiable singlet in ¹H NMR.

  • Methylene Group (CH₂): Another distinct feature in the aliphatic region of the NMR spectrum.

The presence of both aromatic and saturated aliphatic components, along with heteroatoms, makes this molecule an excellent candidate for a multi-technique characterization approach.

Integrated Analytical Workflow: A Holistic Approach

A single technique is never sufficient. A self-validating characterization relies on the convergence of data from orthogonal methods. The following workflow illustrates a robust pathway from a newly synthesized sample to a fully characterized compound.

Analytical_Workflow Fig. 1: Integrated Workflow for Compound Characterization cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Definitive Structure Elucidation cluster_3 Final Confirmation Sample Synthesized Sample Purity Purity & Separation HPLC GC-MS Sample->Purity MS Molecular Weight GC-MS ESI-MS Purity->MS Purified Fraction Report Fully Characterized Compound Purity->Report FTIR Functional Groups Attenuated Total Reflectance (ATR) MS->FTIR MS->Report NMR Connectivity & 2D Structure ¹H NMR ¹³C NMR FTIR->NMR FTIR->Report Xray 3D Structure & Stereochemistry Single Crystal X-Ray Diffraction NMR->Xray If single crystal available NMR->Report Xray->Report

Caption: A logical workflow for comprehensive molecular characterization.

Chromatographic Techniques: Assessing Purity

Purity is not an afterthought; it is the prerequisite for accurate structural analysis. Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, or solvents.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique in the pharmaceutical industry for separating and quantifying components in a sample.[1] It is ideal for assessing the purity of non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution Mode: Gradient elution is recommended for initial method development to separate impurities with a wide range of polarities.[2]

    • Gradient Program: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp, symmetrical peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is highly suitable for volatile and thermally stable small molecules like our target compound.[4] The sample is vaporized and separated based on boiling point and polarity in the GC column before being fragmented and detected by the MS.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6] Ensure the sample is free of non-volatile materials.

  • Instrumentation & Conditions:

    • Column: A non-polar DB-5 or similar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-450.

  • Data Analysis: The GC chromatogram will indicate the purity by the presence of a single peak. The corresponding mass spectrum for that peak will provide the molecular weight and fragmentation pattern, as discussed in Section 4.1.

Spectroscopic Techniques: Unveiling the Structure

Once purity is established, spectroscopic methods are employed to piece together the molecular structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound.[7] The fragmentation pattern observed under high-energy ionization (like EI) provides a molecular fingerprint that can be used to deduce structural components.

Expected Data for this compound:

  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 163.0997. A high-resolution mass spectrometer should detect a peak very close to this value. In a standard GC-MS, this will appear at m/z = 163.

  • Key Fragmentation: A primary and highly probable fragmentation is the loss of a methyl group (•CH₃), which is a stable radical. This will result in a prominent peak at m/z = 148 (M-15). This fragment is often the base peak in the spectrum.

IonCalculated m/zInterpretation
[C₁₀H₁₃NO]⁺•163.1Molecular Ion (M⁺•)
[C₉H₁₀NO]⁺148.1Loss of a methyl radical (•CH₃) from M⁺•
[C₈H₈NO]⁺134.1Further fragmentation, possible ring cleavage
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for rapidly identifying the presence of specific functional groups.[8][9]

Experimental Protocol (ATR-FTIR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3300N-H StretchSecondary Amine
~3100-3000C-H Stretch (sp²)Aromatic Ring
~2970-2850C-H Stretch (sp³)-CH₂, -CH₃
~1600, ~1490C=C StretchAromatic Ring
~1230C-O-C Asymmetric StretchAryl-alkyl ether
~1120C-N StretchAmine
~950Out-of-plane bendSubstituted Benzene Ring[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of each proton (¹H) and carbon (¹³C) atom, revealing the connectivity and spatial relationships within the molecule.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Acquisition: Record ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data (in CDCl₃):

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.7Multiplet4HAromatic protons (H-5, H-6, H-7, H-8)
~3.8 (broad)Singlet1HN-H proton (can exchange with D₂O)
~3.3Singlet2HMethylene protons (-CH₂-, H-3)
~1.4Singlet6HGem-dimethyl protons (-C(CH₃)₂, H-2)
Note: The ¹H NMR spectrum of a related benzoxazine showed characteristic signals for Ar-CH₂-N around 4.6 ppm and O-CH₂-N around 5.4 ppm.[11] However, for our 1,4-benzoxazine structure, the methylene and methyl groups are in different environments.

¹³C NMR:

Chemical Shift (δ, ppm)Carbon TypeAssignment
~145-140QuaternaryC-4a (C-N, aromatic)
~135-130QuaternaryC-8a (C-O, aromatic)
~125-115TertiaryAromatic CH carbons
~75QuaternaryC-2 (-C(CH₃)₂)
~45SecondaryC-3 (-CH₂-)
~25PrimaryGem-dimethyl carbons

X-Ray Crystallography: The Definitive Structure

Principle: Single-crystal X-ray diffraction is the gold standard for molecular structure determination.[12] It provides an unambiguous 3D picture of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[13][14] This technique is contingent upon the ability to grow a high-quality single crystal of the compound.[14]

Protocol Overview:

  • Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling.[13][14]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is measured and used to calculate an electron density map, from which the atomic positions are determined and refined.

Outcome: An X-ray structure provides definitive proof of the this compound structure, confirming the connectivity that was inferred from NMR and MS data.

Complementary_Data Fig. 2: Convergence of Analytical Evidence center_node Confirmed Structure C₁₀H₁₃NO MS MS (m/z = 163.1) 'What is its mass?' MS->center_node Molecular Formula FTIR FTIR (N-H, C-O stretches) 'What are its bonds?' FTIR->center_node Functional Groups NMR NMR (¹H & ¹³C shifts) 'How is it connected?' NMR->center_node Atomic Connectivity XRAY X-Ray (3D Coordinates) 'What is its exact shape?' XRAY->center_node 3D Confirmation

Caption: How orthogonal techniques provide complementary data for structure validation.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link].

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography. Available at: [Link].

  • Semantic Scholar. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link].

  • Hu, L. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Analysis. Available at: [Link].

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link].

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. Available at: [Link].

  • SCION Instruments. (2023). Sample preparation GC-MS. SCION Instruments. Available at: [Link].

  • Kangani, C. O., Kelley, D. E., & Evans, R. W. (2007). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. ResearchGate. Available at: [Link].

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Metabolomics. Available at: [Link].

  • MDPI. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link].

  • Kangani, C. O., Kelley, D. E., & Evans, R. W. (2007). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. PubMed. Available at: [Link].

  • Yagci, Y., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link].

  • Pharmaguideline. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharmaguideline. Available at: [Link].

  • ResearchGate. (n.d.). Mass spectrum of benzoxazine monomers (F-Bz). ResearchGate. Available at: [Link].

  • Wen, Z., et al. (2021). Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (n.d.). FTIR spectrum of benzoxazine monomer. ResearchGate. Available at: [Link].

  • International Journal of Scientific & Technology Research. (2019). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. IJSTR. Available at: [Link].

  • Wen, Z., et al. (2021). Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine. ORBi UMONS. Available at: [Link].

  • National Center for Biotechnology Information. (2023). Development of Bio-Based Benzoxazine V-fa/PEG/Carbon Black Composites: Thermal and Mechanical Properties. NCBI. Available at: [Link].

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link].

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Scribd. Available at: [Link].

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link].

  • ResearchGate. (2021). (PDF) X-Ray Structures of Some Heterocyclic Sulfones. ResearchGate. Available at: [Link].

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available at: [Link].

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link].

  • Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Chemistry Steps. Available at: [Link].

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link].

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link].

  • ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers. ResearchGate. Available at: [Link].

  • ResearchGate. (2022). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. NCBI. Available at: [Link].

  • Ishida, H., & Ohba, S. (1998). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer, 39(18), 4427-4433.
  • Polimery. (2017). Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery. Available at: [Link].

  • SpectraBase. (n.d.). 2H-1,4-benzoxazine-4-acetic acid, 3,4-dihydro-2-methyl-3-oxo- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].

  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. NCBI. Available at: [Link].

  • MDPI. (2018). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. Available at: [Link].

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the impurity profile of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol grounded in established scientific principles and regulatory standards. The causality behind experimental choices, from column and mobile phase selection to validation parameters, is thoroughly explained to ensure methodological transparency and reproducibility.

Introduction: The Analytical Imperative for Benzoxazine Purity

This compound is a heterocyclic compound belonging to the benzoxazine family. These moieties are of increasing interest in medicinal chemistry and materials science. In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that directly impacts its safety and efficacy. Regulatory bodies mandate the identification and quantification of impurities above specific thresholds.[1] Therefore, a reliable and validated analytical method is paramount for ensuring product quality.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and selectivity for impurity profiling.[2][3] This document provides a comprehensive guide to developing and validating an HPLC method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities.[7][8] The strategy for this compound was based on its physicochemical properties.

Analyte Characteristics and Chromatographic Selection

This compound is a relatively non-polar molecule due to its hydrocarbon backbone and dimethyl substitution. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the logical choice for separation.[1][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar analytes are retained longer through hydrophobic interactions with the stationary phase.[9][10]

  • Column Selection: A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC, offering high hydrophobicity and retention for non-polar compounds.[10][11] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, backpressure, and analysis time.[10]

  • Detector Selection: Benzoxazine derivatives are known to possess chromophores that absorb ultraviolet (UV) radiation.[12][13][14][15][16] A photodiode array (PDA) or UV detector is therefore suitable for this analysis. Preliminary scans of this compound in a typical mobile phase diluent (e.g., acetonitrile/water) would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For many benzoxazine structures, this falls within the 254-340 nm range.[12][13][14] For this method, a wavelength of 280 nm is selected as a starting point, which is often a good choice for aromatic compounds.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for controlling retention and selectivity.[3]

  • Solvents: A mixture of HPLC-grade water and a water-miscible organic solvent is used. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[10]

  • Gradient Elution: For purity analysis, where impurities with a range of polarities may be present, a gradient elution program is highly effective.[8] This involves increasing the percentage of the organic solvent (acetonitrile) over time, which allows for the elution of both more polar and more non-polar impurities within a reasonable timeframe. An initial scouting gradient is run to determine the approximate retention time of the main peak and the presence of any late-eluting impurities.

Detailed Protocol: HPLC Purity Analysis

This section provides a step-by-step protocol for the purity determination of this compound.

Materials and Equipment
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water.

  • Sample: this compound reference standard and test sample.

  • Glassware: Volumetric flasks, autosampler vials.

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The validation should be performed according to ICH Q2(R1) guidelines.[4][5][6][17]

Caption: Workflow for HPLC method validation as per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by obtaining a peak purity index of >0.995 for the main peak using a PDA detector and ensuring baseline resolution (>2) between the main peak and the closest eluting impurity.

Linearity

Linearity is established by analyzing a series of standard solutions at different concentrations. A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the target concentration) should be prepared. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by spiking a placebo or a known sample with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): This is assessed by performing six replicate injections of the same sample solution and calculating the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 2.0%.

  • Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure, such as performing the analysis on different days, with different analysts, or on different instruments. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD, and 10:1 for LOQ. These can be experimentally determined by injecting series of diluted solutions.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic) The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits during these variations.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the HPLC analysis of the sample.

Conclusion

This application note details a scientifically sound and robust RP-HPLC method for the purity assessment of this compound. By providing a rationale for each methodological choice and a comprehensive validation protocol based on ICH guidelines, this document serves as a reliable resource for quality control and drug development applications. The described method is specific, linear, accurate, precise, and robust, ensuring the generation of trustworthy data for regulatory submissions and product release.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals.

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.

  • (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. ResearchGate.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.

  • UV–visible spectra of hydroxylated‐chalcone‐based benzoxazine monomers. ResearchGate.

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.

  • (a) UV absorption spectrum, (b) Relative plot of fluorescence... ResearchGate.

  • (A) UV-Vis absorbance spectra and (B) absorption wavelengths plotted... ResearchGate.

Sources

Unambiguous Structure Elucidation of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the structural elucidation of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic scaffold of interest in medicinal chemistry and materials science.[1][2][3] We present a systematic workflow employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation and data acquisition are provided, alongside an in-depth analysis of the resulting spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous structures. This guide serves as a robust framework for the complete and confident characterization of substituted benzoxazine derivatives.

Introduction: The Importance of Benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and high-performance polymers.[4][5] Its derivatives have shown promise as potent serotonin-3 receptor antagonists, inhibitors of insulin release, and anticancer agents.[2][3][6] In materials science, benzoxazine monomers are precursors to polybenzoxazine resins, a class of thermosetting polymers with excellent thermal stability and mechanical properties.[5][7]

Given the potential for regioisomers and complex substitution patterns during synthesis, unambiguous structural verification is paramount.[1][8] NMR spectroscopy is the most powerful tool for this purpose, providing detailed atomic-level information about molecular structure in solution.[9][10] This guide details the application of a suite of NMR experiments to confirm the identity and structure of this compound.

Molecular Structure and Numbering Scheme

For clarity throughout this note, the following IUPAC-recommended numbering scheme will be used for the this compound ring system.

Caption: Numbering scheme for this compound.

Part I: Experimental Protocols

Materials and Equipment
  • Analyte: this compound (~10-15 mg for a comprehensive suite of experiments).

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Other solvents like DMSO-d₆ can be used if solubility is an issue.[11]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is typically pre-added to the NMR solvent by the manufacturer to serve as the 0.00 ppm reference.

  • Equipment:

    • 5 mm NMR tubes of good quality.

    • Pasteur pipette and bulb.

    • Small vial for sample dissolution.

    • Kimwipe or cotton plug for filtration.

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of performing ¹H, ¹³C, and 2D correlation experiments.

Protocol: NMR Sample Preparation

The quality of the final spectra is fundamentally dependent on meticulous sample preparation.[12] The goal is to create a clear, homogeneous solution free from particulate matter and paramagnetic impurities.[13]

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of the analyte directly into a clean, dry glass vial.

    • Rationale: This concentration (~15-25 mg/mL) provides an excellent signal-to-noise ratio for ¹H NMR within a few minutes and allows for ¹³C and 2D spectra to be acquired in a reasonable timeframe (typically 1-2 hours each).[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Rationale: This volume ensures a sufficient sample height (4-5 cm) in a standard 5 mm NMR tube, which is critical for optimal magnetic field shimming and data quality.[12]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A brief application of sonication can aid dissolution if necessary. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Filtration and Transfer: Place a small, clean Kimwipe or cotton plug into the neck of a Pasteur pipette. Use this filter-pipette to transfer the sample solution from the vial into the NMR tube.

    • Rationale: This step removes any insoluble impurities or dust that could degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[11][13]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Part II: NMR Data Acquisition Strategy

A hierarchical approach is employed for data acquisition. We begin with simple, fast 1D experiments to get an overview of the structure and then proceed to more complex 2D experiments to establish specific atomic connections.

Caption: Logical workflow for NMR-based structure elucidation.

Acquisition Protocols

The following are typical acquisition parameters for a 400 MHz spectrometer.

ExperimentPurposeKey Parameters
¹H NMR Determines the number of proton types, their chemical environment, multiplicity (J-coupling), and relative abundance (integration).Pulse Program: zg30; Scans: 8-16; Relaxation Delay (d1): 1.0 s
¹³C{¹H} NMR Determines the number of unique carbon environments.Pulse Program: zgpg30; Scans: 1024-2048; Relaxation Delay (d1): 2.0 s
DEPT-135 Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.Pulse Program: dept135; Scans: 256-512; Relaxation Delay (d1): 2.0 s
¹H-¹H COSY Identifies protons that are spin-coupled to each other, typically over 2-3 bonds. Reveals proton-proton connectivity networks.Pulse Program: cosygpqf; Scans: 2-4 per increment; Data Points (F2xF1): 2048x256
¹H-¹³C HSQC Correlates each proton with the carbon it is directly attached to (one-bond correlation).Pulse Program: hsqcedetgpsisp2.3; Scans: 4-8 per increment; Data Points (F2xF1): 2048x256
¹H-¹³C HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds). Crucial for connecting molecular fragments across quaternary carbons.Pulse Program: hmbcgpndqf; Scans: 8-16 per increment; Data Points (F2xF1): 2048x256

Part III: Spectral Analysis and Structure Elucidation

Analysis of 1D Spectra (¹H, ¹³C, DEPT-135)
  • ¹H NMR Spectrum: The ¹H spectrum will show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the heterocyclic ring and its substituents.

    • Aromatic Region (δ 6.5-7.0 ppm): Four protons are expected, exhibiting a coupling pattern characteristic of a 1,2-disubstituted benzene ring (part of the benzoxazine system). These will likely appear as complex multiplets or a set of doublets and triplets.

    • N-H Proton (δ ~3.5-4.5 ppm): A broad singlet is anticipated for the amine proton (H4). Its chemical shift can be variable and concentration-dependent.

    • Methylene Protons (δ ~3.3 ppm): The two protons at the C3 position are chemically equivalent and will appear as a singlet, as there are no adjacent protons to couple with.

    • Gem-Dimethyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups at the C2 position are equivalent and will appear as a sharp singlet, integrating to 6H.

  • ¹³C and DEPT-135 Spectra: A total of 8 unique carbon signals are expected in the proton-decoupled ¹³C spectrum.

    • Quaternary Carbons (C2, C4a, C8a): These will be visible in the ¹³C spectrum but absent in the DEPT-135 spectrum. C2 will be in the aliphatic region, while C4a and C8a will be in the aromatic region.

    • CH Carbons (C5, C6, C7, C8): The four aromatic CH carbons will appear as positive signals in the DEPT-135 spectrum.

    • CH₂ Carbon (C3): The methylene carbon will appear as a negative signal in the DEPT-135 spectrum.

    • CH₃ Carbons (C2-Me): The two equivalent methyl carbons will produce a single, positive signal in the DEPT-135 spectrum.

Analysis of 2D Spectra: Building the Structure
  • COSY Analysis: The COSY spectrum will primarily show correlations among the four adjacent aromatic protons (H5 through H8), confirming their connectivity within the benzene ring. No other correlations are expected for this specific molecule due to the isolated nature of the other proton spin systems.

  • HSQC Analysis: This is the primary tool for assigning carbons that bear protons. It will unambiguously link:

    • The aromatic proton signals to their corresponding aromatic carbon signals (C5-H5, C6-H6, etc.).

    • The methylene proton singlet (H3) to the methylene carbon signal (C3).

    • The gem-dimethyl proton singlet (H-2a/2b) to the methyl carbon signal (C-2a/2b).

  • HMBC Analysis: The Definitive Connections: The HMBC spectrum provides the final, crucial evidence to connect all molecular fragments.

cluster_mol C8a C8a C8 C8 C7 C7 C6 C6 C5 C5 C4a C4a N4 N4 C3 C3 C2 C2 O1 O1 Me_a CH₃ Me_a->C3 ³J Me_a->C2 ²J H4 NH H4->C5 ³J H4->C4a ²J H4->C3 ²J H3 CH₂ H3->C4a ³J H3->C2 ²J

Caption: Key HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • From Gem-Dimethyl Protons (H-2a/2b): Strong correlations will be seen to the quaternary carbon C2 (²J) and the methylene carbon C3 (³J). This definitively connects the gem-dimethyl group to the heterocyclic ring.

  • From Methylene Protons (H3): Correlations are expected to the quaternary carbon C2 (²J) and the aromatic quaternary carbon C4a (³J). This establishes the link between the aliphatic portion of the heterocycle and the benzene ring via the nitrogen atom.

  • From N-H Proton (H4): The amine proton should show correlations to C3 (²J), C4a (²J), and C5 (³J), confirming its position and the fusion of the two rings.

  • From Aromatic Protons: Protons H5 and H8 will show key correlations to the quaternary carbons C4a and C8a, respectively, locking in the assignments of the aromatic ring.

Data Summary and Final Assignment

By integrating the information from all experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity¹H IntegrationKey HMBC Correlations from ¹H
2~75.0----
2-CH₃~25.0~1.3s6HC2, C3
3~45.0~3.3s2HC2, C4a
4-NH-~4.0br s1HC3, C4a, C5
4a~132.0----
5~117.0~6.8d1HC4a, C7
6~121.0~6.7t1HC8, C4a
7~118.0~6.8t1HC5, C8a
8~120.0~6.9d1HC6, C8a
8a~143.0----
Note: Chemical shifts (δ) are approximate and may vary slightly based on solvent, concentration, and instrument.

Conclusion

The structural elucidation of this compound is systematically and robustly achieved through the logical application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C spectra provide initial structural information, the unambiguous assignment relies critically on 2D correlation experiments. Specifically, HSQC connects protons to their parent carbons, and HMBC provides the long-range connectivity information required to piece together the entire molecular puzzle, especially across non-protonated quaternary carbons. The workflow and protocols described herein represent a self-validating system, ensuring high confidence in the final structural assignment and providing a template for the characterization of other novel benzoxazine derivatives.

References

  • Enlarged (a) 1 H− 1 H COSY and (b) 1 H− 13 C HETCOR. NMR spectra of... - ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • FT-NMR Sample Preparation Guide - MIT OpenCourseWare. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. - ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ResearchGate. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - Semantic Scholar. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar. Available at: [Link]

  • ¹H-NMR spectra of five benzoxazine monomers - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review - ResearchGate. Available at: [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis Online. Available at: [Link]

  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. - ResearchGate. Available at: [Link]

  • (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. - ResearchGate. Available at: [Link]

  • 1 H-NMR spectra of benzoxazine monomer (BZ-Cy-al). - ResearchGate. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. Available at: [Link]

  • 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][11][14]oxazine. - ResearchGate. Available at: [Link]

  • 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER - SpectraBase. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available at: [Link]

  • 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][11][14] oxazine. - ResearchGate. Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. Available at: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC - NIH. Available at: [Link]

  • Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography - ResearchGate. Available at: [Link]

  • activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed. Available at: [Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing). Available at: [Link]

  • 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-... - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Published research has identified various analogs as potent agents with activities including neuroprotection, angiogenesis promotion, and modulation of ion channels.[1][2] Specifically, derivatives have been shown to act as inhibitors of insulin release and vascular smooth muscle relaxants, potentially through the opening of ATP-sensitive potassium (KATP) channels.[3][4] Other studies have highlighted their role in mitigating oxidative stress and modulating nitric oxide (NO) signaling pathways, suggesting potential applications in inflammatory and ischemic conditions.[2]

This guide provides a comprehensive suite of validated in vitro assays to establish a foundational biological activity profile for the parent compound, this compound. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic, antioxidant, and anti-inflammatory properties. By following this structured workflow, researchers can generate robust and reproducible data, laying the groundwork for further mechanistic studies and the development of novel therapeutics based on this promising scaffold.

Strategic Workflow for In Vitro Characterization

A logical and stepwise approach is critical for the efficient characterization of a novel compound. We recommend a tiered screening cascade, beginning with essential safety profiling and progressing to more specific functional and mechanistic assays. This strategy ensures that data from each stage informs the experimental design of the next, saving time and resources.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action A Compound Preparation & Quality Control B Assay 1: Cytotoxicity Profiling (MTT / MTS Assay) A->B Solubilized Compound C Assay 2: Cellular Antioxidant Activity (ROS Detection) B->C Determine Non-Toxic Concentration Range D Assay 3: Anti-inflammatory Potential (Nitric Oxide Inhibition) B->D Determine Non-Toxic Concentration Range E Assay 4: Protein Expression Analysis (Western Blot for iNOS, COX-2) C->E If Antioxidant Activity is Confirmed D->E If Anti-inflammatory Activity is Confirmed

Caption: Recommended workflow for characterizing this compound.

Assay 1: Cytotoxicity Profiling via Tetrazolium Reduction (MTT/MTS Assay)

Principle of the Assay Before assessing any specific biological function, it is imperative to determine the concentration range at which this compound exhibits no inherent toxicity to the cellular models being used. The MTT and MTS assays are reliable, colorimetric methods for evaluating cell viability. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (MTT or MTS) into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[6][7]

Expert Insight: The choice between MTT and MTS depends on your workflow. The MTT formazan is insoluble and requires an additional solubilization step, whereas the MTS formazan is soluble in culture medium, simplifying the protocol.[7] For high-throughput applications, the MTS assay is generally more efficient.

Protocol: MTT Cell Viability Assay

Materials

  • This compound (Test Compound)

  • Cell line appropriate for downstream assays (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used for the compound) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (typically 24 to 48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]

Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against compound concentration to determine the TC₅₀ (50% toxic concentration). Subsequent functional assays should use concentrations well below the TC₅₀.

ParameterRecommended Value
Cell Seeding Density 10,000 - 50,000 cells/well
Compound Incubation 24 - 48 hours
MTT Incubation 2 - 4 hours
Absorbance Wavelength 570 nm (reference ~630 nm)

Assay 2: Cellular Antioxidant Activity (CAA)

Principle of the Assay This cell-based assay measures the ability of a compound to scavenge intracellular Reactive Oxygen Species (ROS).[9] The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11] An effective antioxidant will inhibit this oxidation, resulting in reduced fluorescence.

G A DCFH-DA (Cell Permeable) B Cell Membrane A->B Diffuses into cell C Cellular Esterases B->C D DCFH (Non-fluorescent) C->D Deacetylation F DCF (Highly Fluorescent) D->F Oxidation E ROS (Oxidative Stress) E->D G Test Compound (Antioxidant) G->E Scavenges/Inhibits

Caption: Mechanism of the DCFH-DA assay for ROS detection.

Protocol: DCFH-DA ROS Detection Assay

Materials

  • DCFH-DA probe (stock solution in DMSO)

  • tert-Butyl hydroperoxide (TBHP) or H₂O₂ as a ROS inducer (positive control).[12]

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).[12]

Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Pre-incubation: Wash cells once with warm HBSS. Treat cells with various non-toxic concentrations of the test compound (and a known antioxidant like Quercetin as a positive control) for 1 hour.[13]

  • DCFH-DA Loading: Add DCFH-DA solution (final concentration 10-20 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]

  • ROS Induction: Wash the cells gently with HBSS to remove excess probe. Add the ROS inducer (e.g., 100-200 µM TBHP) to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately measure fluorescence intensity at Ex/Em 485/535 nm in kinetic mode for 1-2 hours or as a single endpoint reading.

Data Analysis

  • Subtract the background fluorescence from wells with cells but no DCFH-DA.

  • Calculate the percentage of ROS inhibition.

  • Formula: % Inhibition = [1 - (Fluorescence_Sample / Fluorescence_ROS_Inducer_Control)] * 100

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits ROS production by 50%.

Assay 3: Anti-inflammatory Potential via Nitric Oxide Inhibition

Principle of the Assay Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[15] This assay uses a cellular model, typically murine macrophages (e.g., RAW 264.7), stimulated with lipopolysaccharide (LPS) to induce iNOS expression and subsequent NO production. The amount of NO released into the culture medium is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.[15] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Protocol: Griess Assay for Nitrite Determination

Materials

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well microplates

Procedure

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration ~1 µg/mL) to all wells except the negative control. Incubate for 18-24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM down to 0 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis

  • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

  • Use the standard curve's linear regression equation to calculate the nitrite concentration in each sample.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Formula: % Inhibition = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100

Assay 4: Mechanistic Insights via Western Blotting

Principle of the Assay If the screening assays indicate anti-inflammatory activity, Western blotting can be used to investigate the underlying mechanism. This technique allows for the detection and semi-quantification of specific proteins in cell lysates. By examining the expression levels of key inflammatory proteins like iNOS and Cyclooxygenase-2 (COX-2), we can determine if the compound's anti-inflammatory effect is due to the inhibition of their expression.

Protocol: Western Blot for iNOS and COX-2 Expression

Materials

  • Cell lysates from Assay 3 (or a separately run experiment)

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the band intensity of the target proteins (iNOS, COX-2) to the loading control (β-actin).

G A 1. Sample Prep & Lysis B 2. SDS-PAGE (Protein Separation) A->B C 3. Blotting (Transfer to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody (Binds Target Protein) D->E F 6. Secondary Antibody (Binds Primary Ab, HRP-linked) E->F G 7. Detection (Chemiluminescent Substrate) F->G H 8. Imaging & Analysis G->H

Caption: Standard workflow for Western Blot analysis.

High-Throughput Screening (HTS) Considerations

The described assays can be adapted for HTS to screen libraries of this compound derivatives.[19] Key modifications include miniaturization to 384- or 1536-well formats, use of automated liquid handling systems, and selection of assays with simple, robust readouts like fluorescence or luminescence.[20][21] The MTS and DCFH-DA assays are particularly amenable to HTS due to their "add-and-read" nature, which minimizes plate handling steps.[6][22]

References

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Jayanthi, P., & Lalitha, P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 1-13. (Simulated reference, as the direct link was not a primary research paper).
  • BioIVT. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Abbkine. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Complementary and Alternative Medical Research, 32(1), 1-15.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Tsikas, D. (2002). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology, 195, 145-158. doi:10.1385/1-59259-261-7:145
  • Ma, T., et al. (2013). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 18(11), 13457-13480. doi:10.3390/molecules181113457
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • protocols.io. (2025). Intracellular ROS Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • Lebrun, B., et al. (2011). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 2(4), 304-308. doi:10.1039/c0md00204a
  • Elabscience. (2025). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Retrieved from [Link]

  • Ancerewicz, J., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4587-4596. doi:10.1021/jm991105j
  • Chen, Y. H., et al. (2010). Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo. Journal of Cellular Physiology, 223(1), 202-208. doi:10.1002/jcp.22026
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • Lebrun, B., et al. (2011). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 2, 304-308. Retrieved from [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • Celi, P. (2021). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. Antioxidants, 10(7), 1032. doi:10.3390/antiox10071032
  • ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]

  • Leinco Technologies. (n.d.). General Western Blot Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Al-Hadedi, A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 8193. doi:10.3390/molecules28258193
  • Al-Amiery, A. A., et al. (2020). Preparation, characterization and biological activity studies of benzoxazine derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 1-5.

Sources

Using 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine in smooth muscle relaxation studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Investigating the Vasorelaxant Properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives in Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The modulation of smooth muscle tone is a cornerstone of therapeutic intervention for a host of cardiovascular and respiratory diseases. The 1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for designing compounds with a wide array of biological activities.[1] This guide provides a comprehensive framework for investigating the smooth muscle relaxant effects of this compound and its derivatives. Our focus extends beyond simple procedural steps to elucidate the underlying pharmacology, enabling researchers to design robust, self-validating experiments to determine the specific mechanism of action.

Smooth muscle contraction is fundamentally dependent on the concentration of intracellular calcium ([Ca²⁺]i). Consequently, two principal molecular strategies are employed to induce relaxation:

  • Direct Blockade of Calcium Influx: Calcium Channel Blockers (CCBs) physically obstruct L-type voltage-gated calcium channels (VOCCs), which are the primary conduits for Ca²⁺ entry into vascular smooth muscle cells during depolarization.[2][3] This direct inhibition prevents the Ca²⁺ influx necessary for contraction, leading to vasodilation.[4]

  • Membrane Hyperpolarization: Potassium Channel Openers (KCOs) increase the permeability of the cell membrane to potassium ions (K⁺).[5] The resulting efflux of K⁺ drives the membrane potential to a more negative state (hyperpolarization). This hyperpolarization is sufficient to close the voltage-sensitive VOCCs, thereby indirectly preventing Ca²⁺ influx and causing relaxation.[6][7]

Initial investigations into benzoxazine derivatives were often predicated on their potential as KCOs, particularly targeting ATP-sensitive potassium (KATP) channels.[8][9] However, compelling evidence now suggests that for certain 4-substituted this compound derivatives, the primary mechanism of vasorelaxation is the direct blockade of calcium entry, a characteristic of CCBs.[8][10] The experimental design detailed herein is structured to definitively differentiate between these two key mechanisms.

G cluster_0 Smooth Muscle Cell K_Channel K⁺ Channel K_Efflux K_Channel->K_Efflux VOCC Voltage-Operated Ca²⁺ Channel (VOCC) Ca_Influx VOCC->Ca_Influx Contraction Myosin Light-Chain Phosphorylation (Contraction) Ca_Influx->Contraction ↑ [Ca²⁺]i Hyperpol Hyperpolarization Hyperpol->VOCC Closes Channel K_Efflux->Hyperpol KCO Potassium Channel Opener (KCO) (e.g., Cromakalim) KCO->K_Channel Opens CCB Calcium Channel Blocker (CCB) (e.g., Verapamil) CCB->VOCC Blocks Benzoxazine 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Benzoxazine->K_Channel Secondary Target? Benzoxazine->VOCC Primary Target?

Caption: Key signaling pathways in smooth muscle relaxation.

Experimental Design: A Mechanism-Discrimination Approach

The cornerstone of this investigation is the ex vivo isolated tissue organ bath, a powerful technique for measuring isometric contractions of intact smooth muscle tissues like aortic rings.[11][12] By carefully selecting the contractile agents, we can create experimental conditions that favor one signaling pathway over another, thereby revealing the compound's mechanism.

Causality Behind Experimental Choices:

  • High Potassium Chloride (KCl) as a Depolarizing Agent: Applying a solution with a high concentration of KCl (e.g., 30-80 mM) directly depolarizes the smooth muscle cell membrane. This bypasses membrane receptors entirely and forces the opening of VOCCs, leading to a robust, sustained contraction dependent purely on extracellular Ca²⁺ influx.[13] This makes high-KCl induced contraction the definitive test for VOCC blockade.

  • Differentiating KCO vs. CCB Activity: The key to distinguishing between these two classes lies in the cell's electrochemical gradient for potassium.

    • At a moderate KCl concentration (e.g., 30 mM) , a significant electrochemical gradient for K⁺ still exists. A KCO can effectively open K⁺ channels, causing K⁺ efflux and hyperpolarization that counteracts the moderate depolarization, leading to relaxation.[8]

    • At a very high KCl concentration (e.g., 80-120 mM) , the extracellular K⁺ concentration approaches the intracellular concentration, effectively abolishing the electrochemical gradient. Under these conditions, opening K⁺ channels with a KCO will not result in significant K⁺ efflux or hyperpolarization, rendering the KCO ineffective.[13]

    • In contrast, a CCB , which acts by directly blocking the VOCC, will remain effective at relaxing contractions induced by both moderate and very high KCl concentrations, as its action is independent of the membrane potential or K⁺ gradient.[10]

Detailed Experimental Protocols

This section outlines the complete workflow for assessing the vasorelaxant activity of this compound derivatives on isolated rat thoracic aortic rings.

Materials and Reagents
  • Isolated Organ Bath System: Water-jacketed organ baths, isometric force-displacement transducers, amplifiers, and a data acquisition system.

  • Dissection Equipment: Fine scissors, forceps, surgical thread (e.g., 4-0 silk).

  • Test Compound: this compound derivative.

  • Vehicle: Dimethyl sulfoxide (DMSO), ethanol, or other appropriate solvent.

  • Reference Compounds:

    • Verapamil hydrochloride (a standard CCB).

    • Cromakalim (a standard KATP channel opener).

  • Agonists: Potassium chloride (KCl), Phenylephrine hydrochloride (α₁-adrenergic agonist).

  • Gases: Carbogen (95% O₂ / 5% CO₂).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

Step-by-Step Methodology

Step 1: Solution Preparation

  • PSS: Prepare fresh Krebs-Henseleit solution and maintain it at 37°C, continuously bubbling with carbogen. The carbogen maintains the physiological pH (≈7.4) and oxygenates the tissue.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-100 mM) of the test compound and reference compounds in a suitable vehicle (e.g., DMSO). Prepare fresh aqueous stock solutions of KCl and phenylephrine.

Step 2: Tissue Preparation

  • Humanely euthanize a rat (e.g., Sprague-Dawley, 250-300g) according to institutionally approved protocols.

  • Promptly excise the thoracic aorta and place it in ice-cold, carbogenated PSS.

  • Under a dissecting microscope, carefully clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into rings of 2-3 mm in width. Extreme care must be taken to avoid stretching or damaging the endothelium.

Step 3: Mounting and Equilibration

  • Mount each aortic ring in an organ bath chamber filled with 37°C, carbogenated PSS. Suspend the ring between a fixed hook at the bottom and a hook attached to the force transducer at the top using silk sutures.[14]

  • Apply a basal tension of approximately 1.5-2.0 grams (this must be optimized) and allow the tissue to equilibrate for 60-90 minutes.[14]

  • During equilibration, wash the tissues by replacing the PSS in the bath every 15-20 minutes to remove metabolic waste products.

Step 4: Viability and Normalization Protocol

  • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[14]

  • Allow the contraction to reach a stable plateau. This response confirms the functional integrity of the smooth muscle.

  • Wash the tissue repeatedly with fresh PSS to allow it to return to the basal tension. This KCl-induced contraction will serve as the reference (100%) for normalizing subsequent relaxation data.

Step 5: Mechanism of Action Protocols

  • Protocol A: Relaxation of High-KCl (80 mM) Pre-contracted Rings:

    • Induce a sustained contraction with 80 mM KCl.

    • Once the contraction reaches a stable plateau, add the test compound (or reference compound/vehicle) in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Allow the response at each concentration to stabilize before adding the next.

  • Protocol B: Relaxation of Moderate-KCl (30 mM) Pre-contracted Rings:

    • Induce a sustained contraction with 30 mM KCl.

    • Once the plateau is stable, perform a cumulative concentration-response curve for the test compound as described in Protocol A.

Caption: Experimental workflow for myography studies.

Data Analysis and Expected Outcomes

Data should be expressed as the percentage relaxation of the pre-induced contraction. A concentration-response curve is then plotted, and the IC₅₀ (concentration causing 50% of the maximal relaxation) is calculated using a non-linear regression fit (e.g., log(inhibitor) vs. response).

The expected results to differentiate the mechanism of action are summarized below:

Compound Mechanism Relaxation of 30 mM KCl Contraction Relaxation of 80 mM KCl Contraction Interpretation
Verapamil CCBPotent (Low IC₅₀)Potent (Similar IC₅₀ to 30 mM)Direct blockade of VOCCs is effective regardless of the degree of depolarization.[15]
Cromakalim KCOPotent (Low IC₅₀)Very Weak / Ineffective (High IC₅₀)K⁺ efflux is abolished at high extracellular [K⁺], rendering the KCO ineffective.[13]
Test Benzoxazine Hypothesis 1: CCB Potent (Low IC₅₀)Potent (Similar IC₅₀ to 30 mM)The compound behaves like a classic CCB, consistent with findings for related structures.[10]
Test Benzoxazine Hypothesis 2: KCO Potent (Low IC₅₀)Very Weak / Ineffective (High IC₅₀)The compound behaves like a classic KCO.

Conclusion

The protocols described provide a robust and definitive method for characterizing the smooth muscle relaxant properties of this compound derivatives. By comparing the compound's efficacy against contractions induced by moderate versus high extracellular potassium concentrations, researchers can confidently distinguish between a primary mechanism of potassium channel opening and direct calcium channel blockade. Based on existing literature, it is anticipated that these derivatives will demonstrate potent relaxation in both conditions, confirming a mechanism of action consistent with calcium entry blockade.[8][10] This methodical approach ensures the generation of high-quality, interpretable data crucial for drug discovery and development.

References

  • Edwards, G., & Weston, A. H. (1990). Potassium channel openers and vascular smooth muscle relaxation. Pharmacology & Therapeutics, 48(2), 237-258.

  • Quast, U. (1992). Do the K+ channel openers relax smooth muscle by opening K+ channels? Trends in Pharmacological Sciences, 13, 434-437.

  • Katz, A. M. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology.

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Calcium Channel Blockers. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

  • Sohn, D. W., Kim, S. D., Park, W. J., Kim, H. S., & Kim, W. (1995). Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum. The Journal of Urology, 153(4), 1341-1346.

  • Nielsen-Kudsk, J. E. (1996). Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries. Danish Medical Bulletin, 43(5), 428-446.

  • Agarwal, A., Goss, J. A., & Grosberg, A. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Molecular Biology, 1066, 285-301.

  • Ghayur, M. N., & Gilani, A. H. (2006). Sequence of events involved in smooth muscle relaxation by potassium channel openers (KCOs). ResearchGate.

  • Florence, X., Lebrun, P., Goffin, E., Frederick, R., Dilly, S., Frédérick, R., ... & Pirotte, B. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. RSC Medicinal Chemistry, 10(3), 431-438.

  • Studenik, C., & Lemmens-Gruber, R. (1999). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. Die Pharmazie, 54(4), 288-293.

  • Michel, M. C., & Barendrecht, M. M. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(10), 1041-1050.

  • Agarwal, A., Goss, J. A., & Grosberg, A. (2013). Muscle on a chip: in vitro contractility assays for smooth and striated muscle. Methods in Molecular Biology, 1066, 285-301.

  • Wikipedia contributors. (n.d.). Potassium channel opener. Wikipedia.

  • ADInstruments. (n.d.). Earthworm Smooth Muscle Protocol. Scribd.

  • BenchChem. (n.d.). Application Notes and Protocols for Smooth Muscle Contraction Assays Using Phyllomedusin.

  • Wikipedia contributors. (n.d.). Calcium channel blocker. Wikipedia.

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube.

  • Various authors. (2015). How can I quantify smooth muscle contraction in vitro?. ResearchGate.

  • Rose, F. R. A. J. (2015). Development of an in vitro model of smooth muscle contraction. Nottingham ePrints.

  • Florence, X., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10, 431-438.

  • Radnoti LLC. (n.d.). Tissue Organ Bath Principals.

  • JoVE. (2021). Isolation of Primary Patient-specific Aortic Smooth Muscle Cells and Semiquantitative Real-time Contraction Measurements In Vitro. Journal of Visualized Experiments.

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.

  • International Journal of Food and Nutritional Sciences. (2023). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS, 12(7).

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine synthesis.

  • Sreelatha, K. S., & Meera, K. M. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 415-422.

  • Wang, Y., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 27(30), 5039-5056.

  • Various authors. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate.

  • Sini, N. K., & Al-Maadeed, M. A. A. (2020). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 12(11), 2463.

  • Ishida, H., & Allen, D. J. (2006). Synthesis and Properties of Benzoxazine Resins. ResearchGate.

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.

  • Waisser, K., et al. (2010). A Note to the Biological Activity of Benzoxazine Derivatives Containing the Thioxo Group. European Journal of Medicinal Chemistry, 45(7), 2719-25.

  • El-Din, N. A. S. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.

  • El-Din, N. A. S. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36.

  • Tricarico, D., et al. (2008). Molecular determinants for the activating/blocking actions of the 2H-1,4-benzoxazine derivatives, a class of potassium channel modulators targeting the skeletal muscle KATP channels. Molecular Pharmacology, 74(1), 50-8.

  • Watanabe, M., et al. (2005). Mechanisms of the inhibitory effects of a phenoxazine compound, 2-amino-4,4α-dihydro-4α-7-dimethyl-3H. Semantic Scholar.

Sources

Application of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine in insulin release inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating Insulin Release Inhibition using 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in insulin release inhibition assays. It delves into the underlying molecular mechanisms, provides detailed experimental protocols, and offers insights into data interpretation, grounded in established scientific principles.

Introduction: Targeting a Key Regulator of Metabolic Homeostasis

The precise regulation of insulin secretion from pancreatic β-cells is fundamental to maintaining glucose homeostasis. Dysregulation of this process is a cornerstone of metabolic disorders, most notably Type 2 Diabetes, which is characterized by inadequate insulin secretion in the face of insulin resistance.[1] A central player in coupling glucose metabolism to insulin exocytosis is the ATP-sensitive potassium (KATP) channel.[2][3]

KATP channels act as metabolic sensors; their activity is modulated by the intracellular ratio of ATP to ADP.[1][4] This unique property makes them a critical drug target for modulating insulin release. Compounds that force these channels to remain open, known as KATP channel openers, effectively inhibit insulin secretion by preventing the β-cell from reaching the electrical threshold required for exocytosis.[2][3]

The this compound scaffold represents a class of potent KATP channel modulators.[5][6][7] As isosteres of related compounds like cromakalim, these benzoxazines have been identified as effective inhibitors of glucose-induced insulin release.[8][9] This guide details their mechanism of action and provides a robust protocol for their characterization in functional, cell-based assays.

The Scientific Principle: Mechanism of KATP Channel-Mediated Insulin Secretion

Understanding the application of a KATP channel opener first requires a firm grasp of the glucose-stimulated insulin secretion (GSIS) pathway in a healthy pancreatic β-cell.

  • Glucose Sensing and Metabolism: Following a meal, rising blood glucose levels lead to increased glucose transport into the β-cell, primarily via GLUT transporters. Intracellular glucose is rapidly phosphorylated and enters glycolysis and mitochondrial respiration.[10]

  • The ATP/ADP Ratio Shift: This enhanced metabolic flux significantly increases the intracellular concentration of ATP while decreasing the concentration of ADP. This shift in the ATP/ADP ratio is the primary metabolic signal for insulin release.[1][2]

  • KATP Channel Closure: The pancreatic KATP channel is an octameric protein complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[11] ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel pore.[1][12]

  • Membrane Depolarization: In a resting state (low glucose, low ATP), open KATP channels allow an efflux of potassium (K+) ions, which maintains a hyperpolarized membrane potential. The closure of these channels by ATP prevents K+ efflux, causing the membrane potential to become less negative (depolarization).[10]

  • Calcium Influx and Exocytosis: The depolarization opens voltage-gated calcium channels (VGCCs). The subsequent influx of extracellular calcium (Ca2+) dramatically raises intracellular Ca2+ levels, which acts as the trigger for the fusion of insulin-containing vesicles with the cell membrane and the exocytosis of insulin.[2][10]

Inhibitory Action of this compound:

This compound and its derivatives function as KATP channel openers. They bind to the KATP channel complex, overriding the closing signal from ATP. By forcing the channel to remain open, they maintain the hyperpolarized state of the β-cell membrane, even in the presence of high glucose and ATP levels. This prevents membrane depolarization, blocks the opening of VGCCs, and consequently inhibits Ca2+-triggered insulin exocytosis.[4][8]

G cluster_0 Pancreatic β-Cell Glucose_in High Extracellular Glucose Metabolism ↑ Glucose Metabolism Glucose_in->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel ATP_ADP->KATP_Channel Inhibits (-) Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens (+) Ca_Influx ↑ Intracellular [Ca2+] VGCC->Ca_Influx Opening leads to Insulin_Release Insulin Exocytosis Ca_Influx->Insulin_Release Triggers (+) Test_Compound 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Test_Compound->KATP_Channel Activates / Opens (+)

Figure 1: Mechanism of glucose-stimulated insulin secretion and its inhibition by KATP channel openers.

Application Protocol: Static Insulin Secretion Inhibition Assay

This protocol provides a step-by-step method for quantifying the inhibitory effect of this compound on GSIS from either isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1).

Core Principle and Workflow

The assay involves challenging the cells with a high, stimulatory concentration of glucose to induce insulin secretion. The ability of the test compound to inhibit this stimulated release is then quantified across a range of concentrations. The inclusion of proper controls is paramount for data validation.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (Islets or INS-1 Cells) B 2. Pre-incubation (Low Glucose Buffer) A->B 24-48h Culture C 3. Stimulation & Treatment (High Glucose +/- Compound) B->C 1-2h Starvation D 4. Supernatant Collection C->D 1-2h Incubation E 5. Cell Lysis (Total Insulin Content) C->E After supernatant removal F 6. Insulin Quantification (ELISA) D->F E->F Lysate G 7. Data Analysis (Normalization & IC50) F->G

Figure 2: Workflow for the static insulin secretion inhibition assay.

Materials and Reagents
  • Cell Model: Isolated rodent pancreatic islets or INS-1 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol.

  • Krebs-Ringer Bicarbonate (KRB) Buffer: (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.18 mM KH2PO4, 1.18 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA), pH 7.4. Prepare two versions:

    • Low Glucose KRB: Supplemented with 2.8 mM glucose.

    • High Glucose KRB: Supplemented with 16.7 mM glucose.

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Positive Control: Diazoxide (a known KATP channel opener), prepared in DMSO.

  • Cell Lysis Buffer: Acid-ethanol (75% ethanol, 1.5% HCl).

  • Assay Plate: 24-well or 96-well tissue culture-treated plates.

  • Quantification Kit: Insulin ELISA kit (e.g., from Millipore, Mercodia).

Step-by-Step Experimental Procedure

This protocol is optimized for a 24-well plate format using INS-1 cells. Adjustments may be needed for islets or different plate formats.[13]

  • Cell Seeding:

    • Seed INS-1 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate.

    • Culture for 48 hours to allow for adherence and recovery, ensuring they reach approximately 80% confluency.

  • Pre-incubation (Starvation):

    • Gently aspirate the culture medium from each well.

    • Wash the cells twice with 1 mL of PBS.

    • Add 500 µL of Low Glucose (2.8 mM) KRB Buffer to each well.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator. This step synchronizes the cells to a basal, non-secreting state.

  • Stimulation and Treatment:

    • Prepare treatment solutions in High Glucose (16.7 mM) KRB Buffer . Serially dilute the this compound stock to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

    • Set up experimental and control wells:

      • Basal Control: Aspirate pre-incubation buffer, add 500 µL of Low Glucose KRB .

      • Stimulated Control: Aspirate, add 500 µL of High Glucose KRB with vehicle (DMSO).

      • Positive Control: Aspirate, add 500 µL of High Glucose KRB containing a known inhibitory concentration of Diazoxide (e.g., 250 µM).

      • Test Wells: Aspirate, add 500 µL of High Glucose KRB containing the different concentrations of the test compound.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant (KRB buffer) from each well into labeled microcentrifuge tubes.

    • Centrifuge at 500 x g for 5 minutes to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until the ELISA is performed. This sample represents the amount of secreted insulin.

  • Cell Lysis for Total Insulin Content:

    • Wash the remaining cells in the wells once with cold PBS.

    • Add 200 µL of acid-ethanol lysis buffer to each well.

    • Incubate at -20°C overnight to ensure complete lysis.

    • Scrape the wells to detach the cell lysate and transfer to microcentrifuge tubes. Store at -20°C. This sample is used to normalize secretion data to the total insulin content.

  • Insulin Quantification:

    • Quantify the insulin concentration in both the supernatant and the lysate samples using a commercial insulin ELISA kit, following the manufacturer’s instructions.

Data Analysis and Interpretation
  • Normalization: For each well, express the secreted insulin as a percentage of the total insulin content:

    • % Secreted Insulin = (Insulin in Supernatant / (Insulin in Supernatant + Insulin in Lysate)) * 100

  • Calculating Inhibition: Normalize the data to the control wells to determine the percent inhibition for each compound concentration:

    • % Inhibition = 100 - [((% Secreted_Compound - % Secreted_Basal) / (% Secreted_Stimulated - % Secreted_Basal)) * 100]

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of glucose-stimulated insulin secretion.

Representative Data and Validation

A successful assay is validated by its controls. The stimulated control should show a robust (typically 5 to 10-fold) increase in insulin secretion compared to the basal control. The positive control, Diazoxide, should exhibit strong inhibition of this stimulated release.

Table 1: Example Data from a Static Insulin Secretion Inhibition Assay

ConditionGlucose (mM)Compound Conc.Insulin Secreted (ng/mL)% of Stimulated Control% Inhibition
Basal Control2.8-1.59%-
Stimulated Control (Vehicle)16.7016.8100%0%
Positive Control (Diazoxide)16.7250 µM2.112%96%
Test Compound
16.71 nM14.285%17%
16.710 nM9.858%46%
16.7100 nM4.527%80%
16.71 µM2.414%94%

Note: Data are hypothetical for illustrative purposes.

References

  • Nichols, C. G. (2006). Diabetes and Insulin Secretion: The ATP-Sensitive K+ Channel (KATP) Connection. Diabetes, 55(Suppl 2), S1-S4. [Link]

  • Rojas-Rivera, D., & Aguilar-Bryan, L. (2021). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Ashcroft, F. M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes, 72(5), 593-607. [Link]

  • Ashcroft, F. M., & McTaggart, J. S. (2010). The role of the KATP channel in glucose homeostasis in health and disease: more than meets the islet. The Journal of Physiology, 588(Pt 17), 3201–3210. [Link]

  • Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-Cell KATP Channels and Insulin Secretion. ResearchGate. [Link]

  • Loiodice, F., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 444-453. [Link]

  • Bryan, J., et al. (2005). KATP channels and insulin secretion disorders. American Journal of Physiology-Endocrinology and Metabolism, 289(2), E225-E236. [Link]

  • Zhu, Y. X., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100728. [Link]

  • Sun, P., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. [Link]

  • Nichols, C. G. (2005). Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection. PubMed. [Link]

  • Seino, S. (2004). Roles of ATP-Sensitive K+ Channels as Metabolic Sensors: Studies of Kir6.x Null Mice. Diabetes, 53(Suppl 3), S137-S142. [Link]

  • Loiodice, F., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. RSC Publishing. [Link]

  • Aguilar-Bryan, L., & Bryan, J. (1999). Diabetes and insulin secretion - The ATP-sensitive K+ channel (K-ATP) connection. ScienceDirect. [Link]

  • Lee, M. S., & Kim, Y. J. (2018). Insulin secretion assay. Bio-protocol, 8(12), e2883. [Link]

  • Tricarico, D., et al. (2008). Molecular determinants for the activating/blocking actions of the 2H-1,4-benzoxazine derivatives, a class of potassium channel modulators targeting the skeletal muscle KATP channels. Molecular Pharmacology, 74(1), 50-58. [Link]

  • Ohta, M., et al. (1994). Novel potassium channel activators. III. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification at the 2 position. Journal of Medicinal Chemistry, 37(1), 41-49. [Link]

  • Ohta, M., et al. (1993). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Journal of Medicinal Chemistry, 36(15), 2116-2126. [Link]

Sources

One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antithrombotic properties.[1][2][3][4] The structural rigidity and defined stereochemistry of the benzoxazine ring system make it an attractive framework for the rational design of novel therapeutics.[4] In the realm of polymer chemistry, benzoxazine monomers are precursors to high-performance polybenzoxazine resins, which are valued for their exceptional thermal stability, flame retardancy, and mechanical properties.[5][6][7][8]

The development of efficient and sustainable synthetic methodologies is paramount to unlocking the full potential of this versatile scaffold. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful tool in this endeavor. By minimizing intermediate isolation and purification steps, one-pot reactions offer numerous advantages, including increased atom economy, reduced solvent waste, and improved overall efficiency.[1][9][10][11] This application note provides a comprehensive guide to the one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, intended for researchers, scientists, and professionals in drug development and materials science.

Strategic Approaches to One-Pot Benzoxazine Synthesis

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system in a single pot can be achieved through several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern on the benzoxazine core and the availability of starting materials.

Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy

Multicomponent reactions, where three or more starting materials react in a single operation to form a product that contains substantial portions of all reactants, are particularly well-suited for the synthesis of complex molecules like benzoxazine derivatives.[10][12][13]

A prominent example is the catalyst-free, one-pot, three-component reaction involving an o-aminophenol, an aldehyde, and a phenacyl bromide. This reaction proceeds through the in-situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative with high diastereoselectivity.[10][13]

Logical Flow of the Multicomponent Reaction:

MCR_Workflow A o-Aminophenol D Schiff Base Intermediate A->D B Aldehyde B->D C Phenacyl Bromide E Alkylated Intermediate C->E D->E Base-mediated Alkylation F 3,4-Dihydro-2H-1,4-benzoxazine E->F Intramolecular Cyclization

Caption: Workflow of the one-pot multicomponent synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Tandem and Cascade Reactions: Sequential Transformations in One Pot

Tandem or cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single reaction vessel. These reactions are highly efficient as they avoid the need for isolating intermediates.

A notable example is the palladium-catalyzed tandem allylic amination/oxa-Michael addition.[14] This approach utilizes vinyl methylene cyclic carbonates and bisnucleophiles to construct the benzoxazine ring. Another elegant strategy involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[14]

More recently, biochemo-multienzyme cascade reactions have been developed for the sustainable synthesis of tricyclic benzoxazines.[1][9][15] This innovative approach employs enzymes like lipase and tyrosinase to mediate a series of transformations, including ortho-hydroxylation, Michael addition, and intramolecular ring closure, all in one pot.[1][9][15]

Enzymatic Cascade Reaction Pathway:

Enzymatic_Cascade Phenol Phenolic Moiety Hydroxylation ortho-Hydroxylation (Tyrosinase) Phenol->Hydroxylation Michael_Addition 1,6-Michael Addition Hydroxylation->Michael_Addition Cyclization Tandem Intramolecular Ring Closure Michael_Addition->Cyclization Benzoxazine Tricyclic Benzoxazine Cyclization->Benzoxazine

Caption: Key steps in the one-pot enzymatic cascade synthesis of tricyclic benzoxazines.

Detailed Protocols and Experimental Considerations

The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Protocol 1: One-Pot, Three-Component Synthesis via Schiff Base Formation

This protocol is adapted from a green and efficient catalyst-free method.[10][13]

Materials:

  • Substituted o-aminophenol (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of substituted o-aminophenol (1.0 mmol) and substituted aromatic aldehyde (1.0 mmol) in DMF (5 mL) at room temperature, add sodium carbonate (2.0 mmol).

  • Stir the reaction mixture for 10-15 minutes to facilitate the in-situ formation of the Schiff base.

  • Add the substituted phenacyl bromide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary Table:

Entryo-AminophenolAldehydePhenacyl BromideYield (%)Diastereomeric Ratio (dr)
12-AminophenolBenzaldehydePhenacyl bromide92>99:1
22-Amino-4-methylphenol4-Chlorobenzaldehyde2-Bromo-1-(4-nitrophenyl)ethan-1-one85>99:1
32-Amino-4-chlorophenol4-Methoxybenzaldehyde2-Bromo-1-(p-tolyl)ethan-1-one8898:2

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific substrates used.[10]

Protocol 2: One-Pot Synthesis of Amide-Functional Polybenzoxazine Precursors

This protocol describes the synthesis of main-chain polybenzoxazines containing amide linkages.[5][16]

Materials:

  • 3,4-Dihydrocoumarin (DHC) (1.0 equiv)

  • Diamine (e.g., 1,6-diaminohexane, Jeffamine® ED-900) (1.0 equiv)

  • Paraformaldehyde (4.0 equiv)

  • Toluene/Ethanol mixture (2:1 v/v) or Acetonitrile

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydrocoumarin (1.0 equiv) and the diamine (1.0 equiv) in a toluene/ethanol mixture (2:1 v/v) or acetonitrile.

  • Reflux the mixture for 24 hours to complete the ring-opening aminolysis reaction.

  • Cool the reaction mixture slightly and add paraformaldehyde (4.0 equiv).

  • Reflux the mixture for an additional 12 hours to facilitate the Mannich and ring-closure reactions.

  • Concentrate the solution using a rotary evaporator.

  • Precipitate the polymer product by adding the concentrated solution dropwise into cold methanol.

  • Keep the mixture in a refrigerator for 24 hours to ensure complete precipitation.

  • Collect the polymer by filtration, wash with cold methanol, and dry under vacuum.

Experimental Workflow for Polybenzoxazine Precursor Synthesis:

Polybenzoxazine_Workflow Start Mix DHC and Diamine in Solvent Reflux1 Reflux for 24h (Ring-Opening Aminolysis) Start->Reflux1 Add_Paraform Add Paraformaldehyde Reflux1->Add_Paraform Reflux2 Reflux for 12h (Mannich & Ring Closure) Add_Paraform->Reflux2 Concentrate Concentrate Solution Reflux2->Concentrate Precipitate Precipitate in Cold Methanol Concentrate->Precipitate Isolate Filter and Dry Product Precipitate->Isolate

Caption: Step-by-step workflow for the one-pot synthesis of amide-functional polybenzoxazine precursors.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target 3,4-dihydro-2H-1,4-benzoxazine derivatives can be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the benzoxazine ring and the desired substitution pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups and the disappearance of starting material signals.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

For the polybenzoxazine precursors, additional characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial to study their curing behavior and thermal stability.[5][16][17]

Conclusion and Future Outlook

The one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives represents a significant advancement in synthetic organic chemistry, offering a more efficient, economical, and environmentally friendly alternative to traditional multi-step methods. The versatility of these one-pot strategies allows for the creation of a diverse library of benzoxazine derivatives with a wide range of potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of even more sustainable and atom-economical one-pot methodologies, including the use of novel catalysts, greener reaction media, and the expansion of the substrate scope to access even more complex and functionalized benzoxazine scaffolds.

References

  • G. D. Rico-Yuste, A. Barroso-Sola, M. A. G. Fresnadillo, F. J. G. Martinez, S. G. Granda, V. Gotor-Fernández, One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 2025 . [Link]

  • G. D. Rico-Yuste, M. A. G. Fresnadillo, A. Barroso-Sola, F. J. G. Martinez, S. G. Granda, V. Gotor-Fernández, Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. The Journal of Organic Chemistry, 2024 . [Link]

  • V. M. D. Kumar, P. S. Mainkar, S. R. Yetra, Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2021 . [Link]

  • M. S. Yavuz, M. A. Tasdelen, Y. Yagci, One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors. Polymers, 2019 . [Link]

  • M. S. Yavuz, M. A. Tasdelen, Y. Yagci, One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors. National Institutes of Health, 2019 . [Link]

  • Various Authors, Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • G. D. Rico-Yuste, A. Barroso-Sola, M. A. G. Fresnadillo, F. J. G. Martinez, S. G. Granda, V. Gotor-Fernández, One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. National Institutes of Health, 2025 . [Link]

  • S. Thiyagarajan, S. S. S. Kumar, M. Al-Hashimi, A. M. Asiri, Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances, 2023 . [Link]

  • Y. Zhang, H. Wang, Z. Xin, Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Journal of Renewable Materials, 2021 . [Link]

  • S. Mondal, S. K. Keyet, A. K. Golder, One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][9][16]oxazine Analogues. ResearchGate, 2020 . [Link]

  • S. Mondal, S. K. Keyet, A. K. Golder, One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][9][16]oxazine Analogues. The Journal of Organic Chemistry, 2020 . [Link]

  • S. Kashyap, S. Kumar, S. K. Sharma, Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023 . [Link]

  • M. G. K. Donato, F. M. Cordero, F. M. M. de la Pisa, Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate, 2014 . [Link]

  • H. Ishida, Synthesis and Properties of Benzoxazine Resins. ResearchGate, 2016 . [Link]

  • A. A. A. Kaygusuz, M. A. Tasdelen, Y. Yagci, Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, 2025 . [Link]

  • S. H. L. Kok, K. S. L. Chan, S. Y. L. Lee, C. W. G. Au-Yeung, H. F. Chow, V. C. F. Chiu, Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 2023 . [Link]

  • A. M. R. D. G. de Oliveira, M. A. G. Fresnadillo, F. J. G. Martinez, S. G. Granda, V. Gotor-Fernández, Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. National Institutes of Health, 2021 . [Link]

  • Various Authors, Optimization of the reaction conditions. ResearchGate. [Link]

  • M. Nasrollahzadeh, S. M. Sajadi, A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 2021 . [Link]

  • V. M. D. Kumar, P. S. Mainkar, S. R. Yetra, Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health, 2021 . [Link]

  • A. A. A. Kaygusuz, M. A. Tasdelen, Y. Yagci, Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 2020 . [Link]

  • H. M. Sharaf El-Din, 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate, 2019 . [Link]

  • G. D. Rico-Yuste, A. Barroso-Sola, M. A. G. Fresnadillo, F. J. G. Martinez, S. G. Granda, V. Gotor-Fernández, One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications, 2025 . [Link]

  • A. F. A. D. Santos, L. M. D. R. S. Martins, J. F. J. Coelho, New opportunity for sustainable benzoxazine synthesis: A straight and convenient one-pot protocol for formaldehyde-free bio-based polymers. ResearchGate, 2020 . [Link]

  • N. Siddiqui, M. S. Alam, M. S. Yar, Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2010 . [Link]

  • H. M. Sharaf El-Din, 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate, 2019 . [Link]

  • P. Sumi, B. Zhimomi, P. Imchen, M. C. Phom, Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate, 2025 . [Link]

  • C. Mathé, C. Greck, V. Peixoto, Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate, 2018 . [Link]

  • Z. Tang, Y. Tan, H. Chen, Y. Wan, Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 2023 . [Link]

  • A. F. A. D. Santos, L. M. D. R. S. Martins, J. F. J. Coelho, A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. Green Chemistry, 2020 . [Link]

  • A. A. A. Kaygusuz, M. A. Tasdelen, Y. Yagci, Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. ResearchGate, 2019 . [Link]

  • S. N. Sawant, S. K. Singh, SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar, 1989 . [Link]

Sources

Cell-based assays for anti-proliferative evaluation of benzoxazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Therapeutic Potential of Benzoxazines

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural versatility and broad spectrum of biological activities.[1] Recent studies have highlighted their promise as anticancer agents, with various derivatives demonstrating potent anti-proliferative effects against a range of cancer cell lines.[2][3] The mechanisms underlying their activity are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical enzymes involved in DNA repair and cell signaling, such as DNA-dependent protein kinase (DNA-PK).[4][5][6]

Evaluating the anti-proliferative efficacy of novel benzoxazine compounds is a critical step in the drug discovery pipeline. This requires robust, reproducible, and well-validated cell-based assays. This guide provides a comprehensive overview of the principles, protocols, and data interpretation for key assays used to assess the impact of these compounds on cell viability and cytotoxicity.

Guiding Principle: Selecting the Right Assay

The choice of assay is dictated by the biological question being asked. It is crucial to distinguish between two primary effects of an anti-cancer agent:

  • Cytostatic Effect: The compound inhibits cell proliferation without directly causing cell death.

  • Cytotoxic Effect: The compound actively induces cell death through mechanisms like apoptosis or necrosis.

To delineate these effects, a multi-assay approach is often necessary. We will focus on two main categories of assays: those that measure metabolic activity as an indicator of cell viability (MTT and XTT assays) and those that directly measure cell death by assessing the loss of plasma membrane integrity (LDH assay).

Workflow for Evaluating Anti-Proliferative Compounds

The overall process for screening and characterizing benzoxazine compounds involves several key stages, from initial cell culture to final data analysis. A well-structured workflow ensures reproducibility and reliable data.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Line Selection & Culture (e.g., A549, MCF-7, HCT-116) B 2. Compound Preparation (Stock solution in DMSO, serial dilutions) A->B C 3. Cell Seeding in 96-Well Plates B->C D 4. Treatment with Benzoxazine Derivatives (24, 48, or 72-hour incubation) C->D E 5a. Metabolic Assay (MTT / XTT) D->E F 5b. Cytotoxicity Assay (LDH) D->F G 6. Absorbance/Luminescence Reading E->G F->G H 7. Calculation of % Viability / % Cytotoxicity G->H I 8. Dose-Response Curve Generation & IC50 Determination H->I

Caption: General experimental workflow for assessing the anti-proliferative activity of benzoxazine compounds.

Part 1: Metabolic Activity Assays (MTT & XTT)

Metabolic assays are the workhorses of anti-proliferative screening. They rely on the principle that viable, proliferating cells maintain a high rate of metabolic activity. Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce tetrazolium salts to colored formazan products.[7][8] The intensity of the resulting color is directly proportional to the number of metabolically active cells.

A. The MTT Assay: The Classic Standard

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[9] In this assay, the yellow, water-soluble MTT is reduced to a purple, insoluble formazan product. A subsequent solubilization step is required to dissolve the formazan crystals before absorbance can be measured.[8]

1. Cell Seeding:

  • Harvest and count cells from a logarithmic growth phase culture.

  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the benzoxazine compounds in complete culture medium from a stock solution (typically in DMSO).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

  • Crucial Controls:

    • Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
    • No-Treatment Control: Wells with cells in medium only.
    • Blank Control: Wells containing medium but no cells.
  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. Assay Execution:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Acquisition:

  • Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used for background correction.

B. The XTT Assay: A Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt assay. Its primary advantage over MTT is that the formazan product is water-soluble, eliminating the need for the formazan solubilization step.[10] This simplifies the protocol and allows for kinetic monitoring.

1. Cell Seeding and Compound Treatment:

  • Follow steps 1 and 2 as described in the MTT protocol.

2. Assay Execution:

  • Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent with the electron-coupling reagent, following the manufacturer's instructions.

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time may require optimization based on cell type and density.[11]

3. Data Acquisition:

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~660 nm can be used for background correction.

Part 2: Cytotoxicity Assay (LDH)

While metabolic assays indicate a loss of viability, they do not definitively prove cytotoxicity. The Lactate Dehydrogenase (LDH) assay provides a direct measure of cell death by quantifying the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[12][13]

The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product.[12][14] The amount of color formed is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.

G cluster_cell Cell cluster_medium Culture Medium Damaged Damaged Cell (Membrane Compromised) LDH LDH Enzyme Released_LDH Released LDH LDH->Released_LDH is released Pyruvate Pyruvate Released_LDH->Pyruvate catalyzes Released_LDH->Pyruvate Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

1. Cell Seeding and Compound Treatment:

  • Follow steps 1 and 2 as described in the MTT protocol.

  • Crucial Controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).
    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) provided by the assay kit. This establishes the 100% cytotoxicity value.[13]
    • No-Cell Control: Medium only (background).

2. Sample Collection:

  • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) if working with suspension cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Avoid disturbing the cell monolayer for adherent cells.[15]

3. Assay Execution:

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.[13]

4. Data Acquisition:

  • Add a stop solution if required by the kit protocol.[12]

  • Measure the absorbance at the recommended wavelength (typically ~490 nm).[14]

Part 3: Data Analysis and Interpretation

Calculations

1. For MTT/XTT Viability Assays:

  • First, subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability using the formula:[7] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

2. For LDH Cytotoxicity Assay:

  • First, subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required to inhibit a biological process (in this case, cell proliferation) by 50%.[16][17]

  • Plot a Dose-Response Curve: Using graphing software (e.g., GraphPad Prism), plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the curve.[16] A lower IC₅₀ value indicates a more potent compound.[17]

ParameterDescriptionTypical Values/RangesRationale & Considerations
Cell Line Selection Choice of cancer cell line for screening.Common lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical).[4][5][18][19]Select lines relevant to the intended therapeutic area. Some benzoxazines show selectivity, so screening a panel is recommended.[4]
Cell Seeding Density Number of cells seeded per well.5,000 - 15,000 cells/well for a 96-well plate.Must be optimized for each cell line to ensure cells are in a logarithmic growth phase during the experiment and do not become over-confluent.
Compound Concentration Range of benzoxazine concentrations tested.Logarithmic dilutions, e.g., 0.1 µM to 100 µM.A wide range is needed to generate a full dose-response curve and accurately determine the IC₅₀.
Incubation Time Duration of cell exposure to the compound.24, 48, or 72 hours.Shorter times may reveal acute cytotoxicity, while longer times are needed to assess effects on proliferation.
Positive Control A known cytotoxic agent.Doxorubicin (1-10 µM), Staurosporine (0.5-1 µM), Triton X-100 (0.1-1%) for LDH.Ensures the assay system is working correctly and can detect a positive result (i.e., cell death).[20][21]
Vehicle Control Solvent used to dissolve the compound.DMSO, typically ≤ 0.5%.Establishes the 100% viability baseline and controls for any solvent-induced toxicity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multi-channel pipette carefully. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[22]
Low Signal in MTT/XTT Cell number is too low; Insufficient incubation with the reagent; Reagent degradation.Optimize cell seeding density. Increase incubation time with the reagent (within the recommended range). Ensure reagents are stored correctly and protected from light.
High Background in LDH Assay Serum in the culture medium contains LDH; Cell death before treatment (poor cell health).Use serum-free medium for the final hours of incubation if possible. Ensure cells are healthy and handled gently to prevent accidental lysis.
Inconsistent IC₅₀ Values Variation in cell passage number or health; Inaccurate compound dilutions; Assay timing.Use cells within a consistent, low passage number range. Prepare fresh compound dilutions for each experiment. Standardize all incubation times precisely.[23][24]

References

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]

  • Ghosh, S., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. Available at: [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. Available at: [Link]

  • Ghosh, S., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. Available at: [Link]

  • Radhamani, S., et al. (2017). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. PubMed. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • Riebeling, C., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Jeyarani, T., et al. (2015). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • ResearchGate. (2012). How can we select type of cell line for screening anti proliferatory activity?. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Reaction Biology. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Controls for Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

  • Vidal, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. Available at: [Link]

  • ResearchGate. (n.d.). Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. ResearchGate. Available at: [Link]

  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5]imidazo[1,2-d][4]oxazepine and Benzo[f]benzo[5]oxazolo[3,2-d][4]oxazepine Derivatives. SciELO. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland Immunochemicals. Available at: [Link]

  • D'Ascenzio, M., et al. (2017). Synthesis and anti-proliferative activity of a small library of 7-substituted 5H-pyrrole [1,2-a][4][25]benzoxazin-5-one derivatives. PubMed. Available at: [Link]

  • NIH. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. Available at: [Link]

  • MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Positive and negative control of live/dead assay: Ea.hy926 cells.... ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc.. Available at: [Link]

  • PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Libraries for Novel Modulators of Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound libraries to identify novel modulators of cellular pathways. We will detail the rationale behind library design, provide protocols for both biochemical and cell-based assays, and outline a robust workflow for hit identification and validation. This guide is intended to equip researchers with the necessary knowledge to efficiently and effectively screen this versatile class of compounds.

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a key pharmacophore found in numerous biologically active compounds.[4] The incorporation of a gem-dimethyl group at the 2-position often enhances metabolic stability and can favorably influence the conformational properties of the molecule, making the this compound core an attractive starting point for drug discovery.[5] Derivatives have been reported to act as inhibitors of insulin release, vascular smooth muscle relaxants, and potent 5-HT3 receptor antagonists, highlighting the diverse therapeutic potential of this scaffold.[1][2][5]

High-throughput screening (HTS) provides a powerful platform to explore the vast chemical space of this compound libraries against a multitude of biological targets.[6] This document will serve as a practical guide for researchers embarking on HTS campaigns with these promising compounds.

Library Design and Synthesis

A successful HTS campaign begins with a high-quality, diverse chemical library. The synthesis of this compound libraries can be achieved through various synthetic routes, allowing for the introduction of a wide range of substituents.[1][7]

A common synthetic strategy involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon to form the benzoxazine core. Further diversification can be achieved through N-alkylation or N-arylation, and modification of substituents on the aromatic ring.[8]

cluster_synthesis Library Synthesis Workflow start Substituted 2-Aminophenols core_formation Core Formation: 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine start->core_formation Reaction with 2-bromo-2-methylpropanoyl bromide diversification Diversification Reactions (e.g., N-alkylation, Suzuki coupling) core_formation->diversification library Diverse Benzoxazine Library diversification->library

Caption: Synthetic workflow for generating a diverse this compound library.

High-Throughput Screening Workflow

The HTS process is a multi-step endeavor that requires careful planning and execution.[9][10] The typical workflow for screening a this compound library is outlined below.

cluster_hts High-Throughput Screening Cascade assay_dev Assay Development & Miniaturization primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation secondary_assays Secondary Assays (Selectivity & Mechanism of Action) hit_confirmation->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: A typical high-throughput screening cascade for hit identification and validation.

Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay will depend on the biological target of interest. Both biochemical and cell-based assays can be adapted for HTS of this compound libraries.

Biochemical Assays

Biochemical assays are ideal for screening against purified proteins, such as enzymes or receptors. A common example is an enzyme inhibition assay.

Protocol: Generic Enzyme Inhibition Assay (384-well format)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 2X solution of the target enzyme in assay buffer.

    • Prepare a 2X solution of the substrate in assay buffer.

    • Prepare a stock solution of the positive control inhibitor.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into a 384-well assay plate.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of the positive control inhibitor into control wells.

  • Assay Procedure:

    • Add 10 µL of the 2X enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution, if necessary.

  • Data Acquisition:

    • Read the plate using a suitable plate reader (e.g., measuring fluorescence, absorbance, or luminescence).

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening.[6] Reporter gene assays are a popular choice for monitoring the activity of specific signaling pathways.

Protocol: Reporter Gene Assay for a Transcription Factor (384-well format)

  • Cell Culture and Plating:

    • Culture cells stably expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor of interest.

    • Seed the cells into a 384-well white, clear-bottom plate at an optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Dispense 50 nL of each library compound to the cell plates.

    • Add 50 nL of DMSO to negative control wells.

    • Add 50 nL of a known activator or inhibitor to positive control wells.

  • Incubation and Stimulation:

    • Incubate the cells with the compounds for a predetermined time (e.g., 1-24 hours).

    • If required, stimulate the cells with an appropriate agonist to activate the signaling pathway.

  • Data Acquisition:

    • Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Assay Validation

Before initiating the full-scale HTS, the assay must be validated to ensure its robustness and suitability for automation.[11] Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.[12]Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the signal.< 15%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Data Analysis and Hit Identification

HTS campaigns generate large volumes of data that require systematic analysis to identify true hits.[13][14]

cluster_data Data Analysis and Hit Triage raw_data Raw Plate Reader Data normalization Data Normalization (% Inhibition or Activation) raw_data->normalization hit_selection Hit Selection (e.g., >3σ from mean) normalization->hit_selection false_positives Removal of False Positives (PAINS, frequent hitters) hit_selection->false_positives confirmed_hits Confirmed Hits false_positives->confirmed_hits

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Re: A Guide to Optimizing Yield and Purity

This guide provides in-depth troubleshooting for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a valuable scaffold in medicinal chemistry. We will address common experimental hurdles in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just this, but future synthetic challenges.

Logical Troubleshooting Workflow

Before diving into specific issues, a structured approach can rapidly diagnose the root cause of a problematic reaction. The following workflow outlines a logical sequence of investigation.

Troubleshooting Workflow start Low Yield or Impure Product check_sm Step 1: Verify Starting Material Quality start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_conditions Step 2: Assess Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok analyze_byproducts Step 3: Identify Side Products byproducts_id Side Products Identified? analyze_byproducts->byproducts_id optimize_workup Step 4: Optimize Workup & Purification refine_purification Action: Adjust Extraction pH, Solvent System, or Chromatography Method optimize_workup->refine_purification sm_ok->check_conditions Yes purify_sm Action: Purify Starting Materials (Distillation, Recrystallization) sm_ok->purify_sm No conditions_ok->analyze_byproducts Yes adjust_conditions Action: Modify Temp, Time, Stoichiometry, or Atmosphere conditions_ok->adjust_conditions No byproducts_id->optimize_workup Yes minimize_byproducts Action: Implement Strategies to Suppress Side Reactions byproducts_id->minimize_byproducts No purify_sm->check_sm adjust_conditions->check_conditions minimize_byproducts->analyze_byproducts success Successful Synthesis: High Yield & Purity refine_purification->success

Caption: A systematic approach to troubleshooting benzoxazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Initiation & Completion Issues

Question: My reaction shows very low conversion. TLC analysis indicates mostly unreacted 2-aminophenol. What are the likely causes?

Low conversion is a frequent issue that can often be traced back to two primary areas: the quality of the starting materials or suboptimal reaction conditions.[1]

Answer:

1. Purity of Starting Materials:

  • 2-Aminophenol: This starting material is susceptible to oxidation, appearing as discolored (pink, brown, or black) crystals. Oxidized impurities can inhibit the reaction. It is crucial to use high-purity 2-aminophenol.[1] If oxidation is suspected, recrystallization from hot water or ethanol/water, often with a small amount of a reducing agent like sodium bisulfite, can purify the material.

  • Acetone/Solvent: Ensure acetone is dry and of a suitable grade. Water content can interfere with intermediate steps. Solvents must be anhydrous, as water can hydrolyze key intermediates.

2. Suboptimal Reaction Conditions:

  • Temperature: The condensation of 2-aminophenol with acetone to form the benzoxazine ring requires sufficient thermal energy. Many procedures call for refluxing conditions. If the temperature is too low, the rate of reaction will be impractically slow.

  • Reaction Time: Incomplete reactions are common if the prescribed time is not sufficient.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time, taking aliquots every few hours to check for completion.[1]

  • Catalyst: While some syntheses proceed without an explicit catalyst, acidic or basic conditions can promote the reaction. If using a catalyst, ensure it is active and used in the correct amount.[1]

Category 2: Side Product Formation

Question: My reaction produces the desired product, but I'm getting a significant amount of impurities, leading to a low isolated yield. What are these side products and how can I prevent them?

Side product formation is a common culprit for low yields. The primary synthesis involves the reaction of 2-aminophenol and a ketone (like acetone), which can lead to several competing reactions.

Answer:

The main side reactions to consider are:

  • Schiff Base Formation without Cyclization: An intermediate Schiff base may form but fail to cyclize.[1] This can be due to steric hindrance or electronic effects. Ensuring adequate heat and reaction time can often drive the reaction towards the desired cyclized product.

  • Oxidation: As mentioned, 2-aminophenol is easily oxidized. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored, tar-like oxidation byproducts.[1]

  • Polymerization: Under harsh conditions (e.g., very high temperatures or presence of strong acids/bases), starting materials or the benzoxazine product itself can polymerize, leading to an intractable mixture.[1][2] Careful control over reaction conditions is key to minimizing this.

The below diagram illustrates the intended reaction pathway versus a common side reaction.

Reaction Mechanism reactants 2-Aminophenol + Acetone intermediate Schiff Base Intermediate reactants->intermediate Condensation side_product Side Product: Oxidation/Polymerization Products reactants->side_product Harsh Conditions/ Oxygen Exposure product Desired Product: 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product Intramolecular Cyclization (Desired)

Caption: Desired reaction pathway versus potential side reactions.

Table 1: Optimizing Reaction Conditions to Minimize Side Products

ParameterRecommendationRationale
Atmosphere Use an inert atmosphere (Nitrogen or Argon).Prevents the oxidation of electron-rich 2-aminophenol, which is a major source of impurities.[1]
Temperature Maintain consistent reflux; avoid excessive heat.Ensures sufficient energy for cyclization without promoting thermal decomposition or polymerization.
Reactant Stoichiometry Use a slight excess of acetone.Helps to drive the reaction to completion and can suppress side reactions involving only 2-aminophenol.
Category 3: Product Isolation and Purification

Question: I have confirmed product formation via TLC/LC-MS, but I am losing a significant amount of it during the workup and purification steps. What are some best practices?

Product loss during purification is a frustrating but solvable problem. Strategies for benzoxazines often require careful technique.[1]

Answer:

1. Aqueous Workup:

  • Emulsions: Benzoxazines can sometimes form emulsions during extraction. To break these, add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.

  • pH Adjustment: Ensure the aqueous layer's pH is appropriate. The benzoxazine product is weakly basic. Washing with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a weak base (e.g., saturated NaHCO₃) can remove acidic impurities. Be cautious, as strong acids can potentially cause ring-opening.[3]

2. Purification Techniques:

  • Column Chromatography: This is a highly effective method for purifying benzoxazines.[1][4] A common solvent system is a gradient of ethyl acetate in hexanes. The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent final purification step. Finding the right solvent system is key. Start with solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold. High purity samples often show a sharp melting point and distinct peaks in DSC thermograms.[4][5]

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Dissolve or adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin running the solvent through the column, collecting fractions.

  • Gradient (if needed): Gradually increase the eluent's polarity (e.g., move from 5% to 10% to 20% Ethyl Acetate) to elute compounds of increasing polarity.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Ishida, H., & Ohashi, S. (2013). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-17). Elsevier.
  • Petrakova, V., et al. (2020). Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved January 7, 2026, from [Link]

  • Zhang, K., Liu, J., & Ishida, H. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. Retrieved January 7, 2026, from [Link]

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879.
  • Sharaf El-Din, M. K. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612.

Sources

Technical Support Center: Purification of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. Drawing from established principles of benzoxazine chemistry and field-proven insights, this document aims to be a comprehensive resource for overcoming common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

The synthesis of this compound, like other benzoxazines, can result in a crude product containing unreacted starting materials, oligomers, and other byproducts.[1][2] The presence of these impurities can significantly impact the material's properties and performance in downstream applications.[3][4] Therefore, effective purification is a critical step in obtaining a high-purity product. This guide outlines the most effective purification strategies and provides solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: It is not uncommon for benzoxazine monomers to be viscous oils or low-melting solids at room temperature.[5] If direct crystallization is not feasible, column chromatography is the recommended next step. A typical starting point for silica gel chromatography is an eluent system of hexane and ethyl acetate. For derivatives of this compound, a chloroform-methanol mixture has also been shown to be effective.[6]

Q2: I performed a column chromatography, but my fractions are still impure. What went wrong?

A2: There are several potential reasons for impure fractions after column chromatography:

  • Improper Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities. It is crucial to first determine the ideal solvent system using thin-layer chromatography (TLC).

  • Column Overloading: Exceeding the capacity of your silica gel column can lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.

  • Co-eluting Impurities: Some byproducts may have very similar polarity to your desired compound, making separation by chromatography challenging. In such cases, a subsequent purification step like recrystallization or distillation may be necessary.

Q3: I'm attempting to recrystallize my product, but I'm not getting any crystals. What should I do?

A3: Successful recrystallization depends heavily on the choice of solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For derivatives of this compound, ethanol has been used successfully.[6] If you are still having trouble, consider the following:

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., heptane, toluene, isopropanol, acetonitrile).

  • Inducing Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Purity of the Material: If the material is highly impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.

Q4: My final product has a yellowish tint. Is this normal?

A4: While some benzoxazines can be off-white or slightly yellow, a significant yellow or brown coloration often indicates the presence of impurities, possibly from oxidation or residual starting materials. If high purity is required, further purification by recrystallization or passing the material through a plug of silica gel may be necessary.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product wash Aqueous Wash crude->wash Remove water-soluble impurities chromatography Column Chromatography wash->chromatography If oily or highly impure recrystallization Recrystallization wash->recrystallization If solid chromatography->recrystallization For final polishing pure Pure Product chromatography->pure recrystallization->pure

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is ideal for purifying oily crude products or for separating the target compound from impurities with different polarities.

1. Preparation:

  • Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
  • Pack a glass column with the silica gel slurry.
  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

2. Elution:

  • Carefully add the dried product/silica mixture to the top of the packed column.
  • Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
  • Collect fractions and monitor them by thin-layer chromatography (TLC).

3. Isolation:

  • Combine the pure fractions as determined by TLC.
  • Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization

This protocol is suitable for solid crude products or for the final purification step after column chromatography.

1. Dissolution:

  • Place the crude or semi-purified this compound in a clean Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent (e.g., ethanol[6]) and heat the mixture with stirring until the solid completely dissolves.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery after chromatography Product is too polar and is sticking to the silica gel.Increase the polarity of the eluent (e.g., by adding more ethyl acetate or methanol).
Product is volatile and is being lost during solvent removal.Use a lower temperature during solvent evaporation.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The compound is not pure enough to crystallize.Perform a preliminary purification using column chromatography.
Multiple spots on TLC of "pure" product The compound may be degrading on the silica gel plate.Add a small amount of triethylamine to the TLC eluent to neutralize the silica gel.
The product is not yet pure.Repeat the purification step or try a different method.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The disappearance of impurity peaks observed in the crude product is a good indicator of successful purification.[4]

  • Differential Scanning Calorimetry (DSC): A sharp melting endotherm in the DSC thermogram is indicative of a high-purity crystalline solid.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product and to detect trace impurities.

References

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-15). Elsevier.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Liu, Y., et al. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 52(1), 116-128.
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918.
  • US Patent 5,420,126. (1995). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Wang, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1386.
  • Sigma-Aldrich.
  • Isci, U., et al. (2021). Preparation and characterization of polybenzoxazine involving various additives. Journal of Applied Polymer Science, 138(28), 50665.
  • Garnier, T., et al. (2021).
  • Agag, T., & Takeichi, T. (2008). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 49(1), 69-77.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.
  • Wang, Y., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137398.
  • Zhang, K., et al. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Journal of the Brazilian Chemical Society, 25(9), 1669-1676.
  • ChemScene. (n.d.). 3,4-Dihydro-2h-1,4-benzoxazine-2-carboxamide.
  • Gilbert, E., et al. (2018). Thermal properties of benzoxazine-maleic anhydride oligomers. Polymer Bulletin, 75(11), 5095-5110.
  • Kumar, A., & Maurya, R. A. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12795.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • MedChemComm. (2017). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. 8(5), 955-965.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • ePharmaLeads. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • ResearchGate. (n.d.). (PDF)
  • Zhang, S., et al. (2019). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Polymer Chemistry, 10(34), 4733-4743.

Sources

Optimizing reaction conditions for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and optimized experimental outcome.

Overview of the Synthesis

The synthesis of this compound typically proceeds through the condensation of 2-aminophenol with acetone. This reaction is a variation of the more general synthesis of 1,4-benzoxazines and related heterocyclic compounds. The core principle involves the formation of an imine intermediate from the reaction of the amino group of 2-aminophenol with the ketone, followed by an intramolecular cyclization where the hydroxyl group attacks the electrophilic carbon of the imine or a related intermediate. The gem-dimethyl group at the 2-position is introduced by the use of acetone as a reactant. The reaction is often catalyzed by an acid or a base and can be influenced by various parameters such as temperature, solvent, and reaction time.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting this issue:

  • Purity of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, which can result in the formation of colored impurities that may interfere with the reaction. Ensure you are using a high-purity grade of 2-aminophenol. If the material is old or discolored, consider purification by recrystallization or sublimation before use.

  • Reaction Conditions: The choice of catalyst and solvent is critical. While the reaction can be performed under various conditions, a common method involves the use of a base like potassium carbonate (K₂CO₃) in a solvent such as dry acetone, which also serves as a reactant.[1] Refluxing the reaction mixture is typically required to drive the reaction to completion.[1]

  • Water Content: The presence of water can hinder the reaction, particularly the initial imine formation, which is a condensation reaction that releases water. Using dry acetone and ensuring anhydrous conditions can significantly improve the yield.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions at excessively high temperatures.

  • Stoichiometry of Reactants: While acetone is often used as the solvent and is therefore in large excess, the concentration of 2-aminophenol can be important. Very dilute conditions may slow down the reaction rate.

Question 2: I am observing the formation of a significant amount of a dark, tarry side product. What is it and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry substances is a common issue in reactions involving aminophenols, which are prone to oxidation and side reactions, especially at elevated temperatures.

  • Oxidation of 2-Aminophenol: The primary cause of coloration is the oxidation of 2-aminophenol. To mitigate this, you can perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if the reaction is run for an extended period at high temperatures.

  • Side Reactions of Acetone: Acetone can undergo self-condensation (aldol condensation) under certain conditions, especially in the presence of strong acids or bases, leading to the formation of mesityl oxide and other byproducts. These can further react to form complex mixtures. Using a milder base like K₂CO₃ can help to minimize these side reactions.

  • Reaction Temperature: High temperatures can accelerate the rate of side reactions. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate without promoting the formation of byproducts. Monitor the reaction closely and avoid unnecessarily high temperatures.

  • Purification of the Crude Product: If tar formation is unavoidable, it is important to remove it effectively during workup. The desired product is typically soluble in organic solvents like ethyl acetate or dichloromethane. The tarry material may have limited solubility and can sometimes be removed by filtration or by washing the organic extract with an aqueous solution. Column chromatography is often necessary for obtaining a pure product.

Question 3: My reaction seems to stall and I have a mixture of starting material and product even after prolonged reaction times. What could be the cause?

Answer:

A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. For instance, if you are using an acid catalyst, it could be neutralized by basic impurities in your starting materials or solvent. If using a heterogeneous catalyst, its surface might be poisoned. Ensure the purity of all your reagents and consider adding a fresh portion of the catalyst.

  • Equilibrium: The reaction to form the benzoxazine ring may be reversible. If the equilibrium is unfavorable under your current conditions, you may need to take steps to shift it towards the product. This can often be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Insufficient Activation: The reaction may require more forcing conditions than you are currently employing. This could mean a higher temperature or a more effective catalyst. For example, while K₂CO₃ is a common base, a stronger base might be required in some cases. However, be mindful that harsher conditions can also lead to more side products. A systematic optimization of the reaction conditions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound from 2-aminophenol and acetone?

A1: The reaction is believed to proceed through the following steps:

  • Imine Formation: The amino group of 2-aminophenol acts as a nucleophile and attacks the carbonyl carbon of acetone. This is followed by dehydration to form an imine intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then acts as a nucleophile and attacks the imine carbon. This intramolecular cyclization forms the 1,4-benzoxazine ring.

  • Proton Transfer: A final proton transfer step yields the stable this compound product.

The reaction can be catalyzed by either an acid or a base. An acid catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic for the initial nucleophilic attack. A base catalyst can deprotonate the amino group, increasing its nucleophilicity.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_product Product 2-aminophenol 2-Aminophenol carbinolamine Carbinolamine Intermediate 2-aminophenol->carbinolamine + Acetone acetone Acetone iminium_ion Iminium Ion carbinolamine->iminium_ion - H₂O enamine Enamine Intermediate iminium_ion->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Attack product 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine cyclized_intermediate->product Proton Transfer

Sources

Technical Support Center: Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the condensation of 2-aminophenol with an acetone equivalent, typically under conditions that favor intramolecular cyclization. A common approach involves reacting 2-aminophenol with acetone in the presence of a catalyst or using a more reactive three-carbon electrophile followed by base-mediated ring closure. The primary challenge in this synthesis is controlling the chemoselectivity of the bifunctional 2-aminophenol.

Q2: Why is 2-aminophenol a challenging starting material?

2-Aminophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH)[1]. During alkylation reactions, these two groups compete, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products[2][3]. The relative nucleophilicity of the nitrogen versus the oxygen is highly dependent on reaction conditions such as the solvent, base, and the nature of the electrophile[4].

Q3: What are the primary side products I should be aware of?

The main side products include:

  • O-Alkylated Isomer: The product of the electrophile reacting with the hydroxyl group instead of the amino group.

  • Benzoxazole Derivatives: Formed via oxidation of intermediates, particularly under harsh conditions or in the presence of air[5].

  • Polymeric Materials: Resulting from intermolecular reactions, especially at high concentrations or temperatures[6][7].

  • Unreacted Starting Materials: Due to incomplete reaction or catalyst deactivation.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield & Presence of O-Alkylated Impurity

Q: My reaction yields are consistently low, and NMR analysis shows a significant peak corresponding to an isomer. How can I favor N-alkylation over O-alkylation?

Root Cause Analysis: This is a classic chemoselectivity problem. The formation of the O-alkylated product occurs when the phenoxide ion, formed by deprotonation of the hydroxyl group, acts as the primary nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen of the amino group is a "softer" nucleophile than the oxygen of the phenoxide, which is "harder." The choice of solvent and base can dramatically influence which site reacts.

  • Protic Solvents (e.g., ethanol, water): Can solvate the phenoxide ion, reducing its nucleophilicity and thus favoring N-alkylation.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): Tend to favor O-alkylation because they solvate the cation of the base but leave the "hard" phenoxide anion highly reactive.

  • Bases: A strong base will deprotonate both groups, but a carefully chosen weaker base can selectively enable the more nucleophilic amine to react without generating a large concentration of the highly reactive phenoxide.

Troubleshooting Workflow & Protocol:

The following workflow is designed to maximize N-alkylation and subsequent cyclization.

G cluster_0 Troubleshooting N- vs. O-Alkylation start Low Yield / Isomer Impurity Detected check_conditions Analyze Reaction Conditions: - Solvent - Base - Temperature start->check_conditions strategy Implement N-Alkylation Strategy check_conditions->strategy Identify O-alkylation favoring conditions (e.g., strong base in aprotic solvent) protocol Execute Optimized Protocol (Reductive Amination) strategy->protocol analysis Analyze Product via NMR/LC-MS protocol->analysis success High Yield of Desired Product analysis->success Purity >95% fail Impurity Persists analysis->fail Purity <95% fail->check_conditions Re-evaluate & Refine

Caption: Workflow for troubleshooting N- vs. O-alkylation.

Optimized Protocol: One-Pot Reductive Amination & Cyclization

This method first forms an imine intermediate with acetone, which is then reduced in situ, ensuring selective N-alkylation before the final cyclization occurs[3].

  • Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in methanol (10 volumes), add acetone (1.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 30 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N bond of the imine without affecting the aromatic ring.

  • Cyclization: After the reduction is complete (as monitored by TLC), add a catalytic amount of a Lewis acid such as p-toluenesulfonic acid (p-TsA) (0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. The intramolecular cyclization will occur to form the benzoxazine ring.

  • Workup: Cool the reaction, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Protic (Methanol, Ethanol)Aprotic Polar (DMF, Acetone)Protic solvents stabilize the phenoxide via H-bonding, reducing its reactivity.
Base Weak Base (e.g., K₂CO₃) or NoneStrong Base (e.g., NaH)Strong bases fully deprotonate the -OH group, creating a highly reactive nucleophile.
Method Reductive AminationDirect Alkylation with Alkyl HalideReductive amination proceeds via an imine, directing the reaction to the nitrogen atom.
Issue 2: Formation of 2,2-Dimethyl-benzoxazole Impurity

Q: I am observing a byproduct with a mass consistent with the loss of two hydrogen atoms from my target molecule. Why is this happening and how can I prevent it?

Root Cause Analysis: This impurity is likely 2,2-dimethyl-benzoxazole. Benzoxazoles can form from 2-aminophenol precursors through an oxidation-cyclization pathway[8][9][10]. The intermediate formed after the initial reaction of 2-aminophenol can be susceptible to oxidation, especially at elevated temperatures or if dissolved oxygen is present in the solvent. This oxidation leads to an aromatic benzoxazole ring system instead of the desired saturated dihydro-benzoxazine ring.[5]

Mechanism of Side Reaction:

Caption: Formation of benzoxazole byproduct via oxidation.

Preventative Measures & Protocol Adjustments:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation. Purge the reaction vessel and sparge the solvent with the inert gas before adding reagents.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Control Temperature: Avoid excessive heating. While reflux is necessary for cyclization, prolonged heating at high temperatures can promote oxidative side reactions. Monitor the reaction closely and stop heating as soon as it is complete.

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help suppress oxidation, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol... [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • ACS Publications. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. [Link]

  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • ACS Publications. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (n.d.). Aminophenols. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. [Link]

  • ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]

  • National Institutes of Health. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]

  • preparation and characterization of polybenzoxazine involving various additives. (2021). [Link]

  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. [Link]

  • ACS Publications. (2018). Autocatalysis Synthesis of Poly(benzoxazine-co-resol)-Based Polymer and Carbon Spheres. Macromolecules. [Link]

  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this promising benzoxazine derivative in their assays. Benzoxazine compounds are a versatile scaffold in medicinal chemistry, showing a wide range of biological activities.[1][2] However, like many heterocyclic compounds rich in aromatic structures, this compound presents a significant experimental hurdle: poor aqueous solubility.[3]

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these solubility issues, ensuring the accuracy, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in my aqueous assay buffer (e.g., PBS, cell culture media)?

A1: The molecular structure of this compound is predominantly hydrophobic due to its aromatic rings and hydrocarbon moieties.[3] This chemical nature leads to low affinity for polar solvents like water, resulting in poor solubility in aqueous buffers. When introduced directly into an aqueous medium, the compound's molecules prefer to interact with each other rather than the water molecules, leading to precipitation.

Q2: I observed a precipitate in my cell culture wells after adding the compound. What are the consequences?

A2: Compound precipitation can severely compromise your experimental results. Key consequences include:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound is unknown and significantly lower than intended.[3]

  • Reduced Bioavailability: Only the dissolved fraction of the compound is available to interact with the biological target.[3]

  • Physical Cell Stress & Cytotoxicity: Precipitates can cause physical damage to cells, leading to stress responses or cell death that are unrelated to the compound's pharmacological activity.[3]

  • Assay Interference: Particulates can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) in high-throughput screening, leading to false positives or negatives.[4]

Q3: What is the best first-line solvent to try for this compound?

A3: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most effective and widely used solvent for hydrophobic organic molecules.[5] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of compounds.[6] The standard practice is to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer.

Q4: Are there limits to how much DMSO I can add to my cell-based assay?

A4: Absolutely. While DMSO is an excellent solvent, it can have significant effects on cell health and function. It is critical to keep the final concentration of DMSO in your assay as low as possible.

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal effects.[7]

  • 0.1% to 1% DMSO: May have mild effects, particularly on sensitive cell types or in long-term exposure assays.[7][8]

  • > 1% DMSO: Can cause significant cytotoxicity, induce cellular differentiation, damage membranes, or interfere with assay signaling.[7][9][10] Always perform a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent effects.

In-Depth Troubleshooting & Optimization Workflows

When simple dissolution in an aqueous buffer fails, a systematic approach is necessary. The following workflow provides a logical progression from initial attempts to advanced solubilization strategies.

cluster_0 Solubilization Workflow A Start: Compound Precipitates in Aqueous Buffer B Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) A->B Step 1 C Perform Serial Dilution into Final Assay Medium B->C Step 2 D Observe for Precipitation C->D E Success: Solution is Clear Proceed with Assay D->E No F Issue: Precipitate Forms Upon Dilution D->F Yes G Optimization Strategy F->G H Lower Stock Concentration Increase Final DMSO % (with caution) G->H Option 1 I Advanced Method: Use Cyclodextrin-Based Solubilizer G->I Option 2 H->C J Test Vehicle for Assay Compatibility I->J K Success: Proceed with Assay J->K

Caption: Decision workflow for solubilizing the compound.

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions

This protocol details the standard industry practice for handling poorly soluble compounds. The core principle is to minimize the amount of organic solvent introduced into the final aqueous assay system.

Objective: To create a clear, high-concentration stock solution and prepare non-precipitating working dilutions.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Final aqueous assay medium (e.g., PBS, DMEM), pre-warmed to 37°C if for cell-based assays

Procedure:

  • Prepare High-Concentration Stock (e.g., 10 mM):

    • Weigh out the required amount of the compound into a sterile vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.[5]

    • If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat which could degrade the compound.[5]

    • Ensure the final stock solution is perfectly clear before proceeding.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • To achieve a very low final DMSO concentration (e.g., <0.1%), it is often necessary to first make intermediate dilutions from the high-concentration stock using 100% DMSO.[5] For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Prepare the Final Working Solution in Aqueous Medium:

    • This is the most critical step where precipitation can occur. Add the stock solution to the pre-warmed aqueous medium, not the other way around .

    • To make a 10 µM final solution with 0.1% DMSO from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

    • Immediately after adding the DMSO stock, vortex the solution gently but thoroughly to ensure rapid dispersion. This minimizes localized high concentrations of the compound that can trigger precipitation.

  • Visual Inspection and Incubation:

    • Let the final working solution stand at its working temperature (e.g., 37°C) for 15-30 minutes.

    • Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.

Protocol 2: Advanced Solubilization using Cyclodextrins

If precipitation persists even with optimized DMSO concentrations, a formulation strategy using cyclodextrins is a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble "guest" molecules, rendering them water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[13]

cluster_0 Cyclodextrin Encapsulation Mechanism CD Cyclodextrin (HP-β-CD) Complex Water-Soluble Inclusion Complex CD->Complex CD_desc Hydrophilic Exterior Hydrophobic Interior CD->CD_desc Drug Hydrophobic Compound (Benzoxazine) Drug->Complex Encapsulation Drug_desc Poorly Water Soluble Drug->Drug_desc Water Aqueous Solution Complex->Water Dissolves In

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory and pilot-plant scale production. Here, we dissect the intricacies of the synthesis, offering troubleshooting advice and frequently asked questions to ensure a robust and reproducible process.

I. Understanding the Synthesis: Common Routes and Key Challenges

The synthesis of this compound typically involves the N-alkylation of a 2-aminophenol derivative followed by intramolecular cyclization. A prevalent laboratory-scale method is the reaction of 2-aminophenol with a suitable three-carbon electrophile, such as 2-bromo-2-methylpropane or isobutylene oxide. While seemingly straightforward, scaling up this synthesis introduces several potential hurdles.

Common Synthetic Approach:

A widely employed synthetic route involves the reaction of 2-aminophenol with 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via an initial N-alkylation, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Yield of Desired Product 1. Inefficient N-alkylation: The nucleophilicity of the amine in 2-aminophenol can be modest.[1] 2. Inappropriate Base: The choice of base is critical for both N-alkylation and the subsequent cyclization. A weak base may not be sufficient to deprotonate the phenol for the final ring closure. 3. Poor Solvent Choice: The solubility of reactants and the reaction rate are highly dependent on the solvent.1. Optimize Reaction Conditions: Increase the reaction temperature cautiously, monitoring for decomposition. Consider using a more reactive alkylating agent if feasible. 2. Select a Stronger Base: Employ stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). Ensure the base is sufficiently soluble in the chosen solvent. 3. Solvent Screening: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) can accelerate S(_N)2 reactions.[1]
Formation of Multiple Byproducts (e.g., Over-alkylation, O-alkylation) 1. Over-alkylation: The mono-alkylated intermediate can sometimes be more nucleophilic than the starting 2-aminophenol, leading to the formation of di-alkylated impurities.[1] 2. Competitive O-alkylation: The phenolic hydroxyl group can also be alkylated, leading to an undesired O-alkylated byproduct. 3. Formation of Oligomeric Species: Under harsh conditions or with certain starting materials, undesirable oligomers can form.[2][3]1. Control Stoichiometry: Use a slight excess of the 2-aminophenol relative to the alkylating agent. 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration and favor mono-alkylation. 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation and other side reactions.
Difficult Product Isolation and Purification 1. Formation of Emulsions during Workup: The presence of both polar and non-polar functional groups can lead to emulsion formation during aqueous workup. 2. Co-elution of Impurities during Chromatography: Structurally similar byproducts can be challenging to separate via column chromatography. 3. Poor Crystallization: The product may oil out or form a fine, difficult-to-filter solid.1. Optimize Workup: Use brine washes to break emulsions. Consider a solvent swap to a less polar solvent before washing. 2. Recrystallization: This is often the most effective method for purifying the final product. Screen various solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find optimal conditions for crystallization.[4][5] 3. Controlled Crystallization: Employ slow cooling, seeding with a small crystal of the pure product, and gentle agitation to promote the formation of larger, more easily filterable crystals.
Exothermic Reaction and Poor Temperature Control (Scale-up Concern) 1. Exothermic Nature of Benzoxazine Formation: The ring-opening polymerization of benzoxazines is known to be exothermic, and the synthesis itself can also release significant heat.[6] 2. Inadequate Heat Dissipation: In larger reactors, the surface area-to-volume ratio decreases, making heat removal less efficient.1. Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction and determine the maximum heat output. 2. Controlled Reagent Addition: Add the most reactive reagent (often the alkylating agent) at a controlled rate to manage the exotherm. 3. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.
Safety Hazards 1. Hazardous Decomposition Products: At elevated temperatures, benzoxazines can decompose to release hazardous substances like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7] 2. Flammability: Organic solvents used in the synthesis are often flammable. 3. Skin and Eye Irritation: Starting materials and products may be irritants.1. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and potential for flammable mixtures. 2. Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. For larger scale operations, consider additional PPE such as face shields and fire-retardant clothing.[8] 3. Ensure Adequate Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a lab scale?

A common and effective method is the reaction of 2-aminophenol with 2-bromo-2-methylpropane in a polar aprotic solvent like DMF, using a moderately strong base such as potassium carbonate. The reaction is typically heated to drive it to completion.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A likely candidate is the O-alkylated isomer, where the 2-bromo-2-methylpropane has reacted with the phenolic hydroxyl group instead of the amine. Another possibility is a dimer or oligomer, especially if the reaction was run at a high temperature for an extended period. Careful analysis by NMR and LC-MS can help identify the structure of the byproduct.

Q3: My reaction appears to stall before reaching completion. What can I do?

First, ensure your reagents and solvents are of high purity and anhydrous. Water can interfere with the reaction. If the issue persists, consider increasing the reaction temperature in small increments (e.g., 10 °C) or switching to a stronger base. You could also explore the use of a phase-transfer catalyst if you are using a biphasic system.

Q4: What are the key safety precautions to take when scaling up this synthesis?

The primary safety concern is managing the potential exotherm of the reaction. A thorough understanding of the reaction's thermal profile through calorimetry is crucial before attempting a large-scale synthesis. Additionally, ensure proper ventilation and use appropriate PPE to handle potentially hazardous chemicals and solvents.[7][8]

Q5: How can I improve the purity of my final product?

Recrystallization is often the most effective method for obtaining high-purity this compound.[4][5] A thorough screening of different solvent systems is recommended. Column chromatography can also be used, but may be less practical for large quantities. Washing the crude product with a non-polar solvent like hexane can help remove some impurities before final purification.

IV. Experimental Protocols & Visualization

A. Detailed Experimental Protocol (Laboratory Scale)

Synthesis of this compound

  • To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of 2-aminophenol) under a nitrogen atmosphere, add potassium carbonate (2.5 eq).

  • Heat the mixture to 80 °C.

  • Slowly add 2-bromo-2-methylpropane (1.2 eq) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 2-Aminophenol, K₂CO₃, DMF setup Inert Atmosphere (N₂) reagents->setup heating Heat to 80°C setup->heating addition Slow Addition of 2-Bromo-2-methylpropane heating->addition monitoring Monitor by TLC/LC-MS addition->monitoring quench Quench with Ice-Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry and Concentrate extraction->drying purify Column Chromatography or Recrystallization drying->purify product Pure Product purify->product

Caption: A typical laboratory workflow for the synthesis of this compound.

C. Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents increase_temp Increase Temperature (monitor for decomposition) check_reagents->increase_temp Reagents OK stronger_base Use Stronger Base (e.g., Cs₂CO₃, t-BuOK) check_reagents->stronger_base Reagents OK byproducts Significant Byproduct Formation control_stoichiometry Adjust Stoichiometry (excess aminophenol) byproducts->control_stoichiometry slow_addition Slow Addition of Alkylating Agent byproducts->slow_addition lower_temp Lower Reaction Temperature byproducts->lower_temp

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. ScienceDirect. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]

  • Organocatalytic atroposelective N-alkylation: divergent synthesis of axially chiral sulfonamides and biaryl amino phenols. Royal Society of Chemistry. [Link]

  • DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. [Link]

  • Challenges and development of enantioconvergent N-alkylation of... ResearchGate. [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. [Link]

  • Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • preparation and characterization of polybenzoxazine involving various additives. (2021). Middle East Technical University. [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (2022). Nature. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. [Link]

  • (PDF) Synthesis and characterization of a novel class of low temperature cure Benzoxazines. ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. (2011). Taylor & Francis Online. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Novel Fully Biobased Benzoxazines from Rosin: Synthesis and Properties. ResearchGate. [Link]

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. (2020). ACS Publications. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. ResearchGate. [Link]

  • Low-Dissipation Thermosets Derived from Oligo(2,6-Dimethyl Phenylene Oxide)-Containing Benzoxazines. MDPI. [Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. (2019). Royal Society of Chemistry. [Link]

  • Request A Quote. ChemUniverse. [Link]

Sources

Technical Support Center: Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during this common synthetic procedure.

Overview of the Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between 2-aminophenol and acetone. While seemingly straightforward, this reaction is susceptible to several competing pathways that can lead to a range of impurities. The purity of the final benzoxazine monomer is critical, especially when it is used in subsequent polymerization reactions, as impurities can significantly alter the properties of the resulting polymer[1].

Core Reaction Pathway

The desired reaction proceeds via the formation of a Schiff base (imine) intermediate from the reaction of the amino group of 2-aminophenol with acetone. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon to form the stable six-membered oxazine ring.

Main Reaction Pathway SM 2-Aminophenol + Acetone INT Schiff Base Intermediate (Iminophenol) SM->INT Condensation (-H2O) PROD 2,2-dimethyl-3,4-dihydro -2H-1,4-benzoxazine INT->PROD Intramolecular Cyclization

Caption: Main synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in this synthesis?

A: The primary byproducts arise from three main competing reaction pathways:

  • Oxidation: 2-aminophenol is highly susceptible to auto-oxidation, especially in the presence of air (oxygen), elevated temperatures, and non-acidic pH, which can lead to intensely colored phenoxazinone-type structures[2]. The product itself can also oxidize to form an aromatic benzoxazine.

  • Incomplete Cyclization: The reaction can stall at the intermediate Schiff base (iminophenol) stage, particularly if the cyclization step is slow or unfavorable under the chosen reaction conditions.

  • Starting Material Side Reactions: Acetone can undergo self-condensation (an aldol reaction) to form impurities like mesityl oxide[3]. 2-aminophenol can also undergo self-condensation or dimerization. These side products can potentially react with the starting materials to create a complex impurity profile.

Q2: How do reaction conditions influence byproduct formation?

A: Reaction conditions play a critical role.

  • Temperature: Higher temperatures can accelerate the desired reaction but often disproportionately accelerate side reactions. Oxidation and acetone self-condensation are more prevalent at elevated temperatures.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is one of the most effective ways to minimize oxidation byproducts.

  • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Aprotic solvents like toluene or acetonitrile are often preferred to minimize side reactions involving the solvent.

  • pH: The initial condensation to form the imine is often favored under weakly acidic conditions (pH 4-5), which protonates the acetone carbonyl, making it more electrophilic. However, the nucleophilicity of the amine is reduced at low pH. Auto-oxidation of 2-aminophenol is known to increase at higher pH values[2]. Careful pH control or the use of mild Lewis acid catalysts can be beneficial[4].

Byproduct Formation cluster_reactants Starting Materials cluster_byproducts Potential Byproducts AP 2-Aminophenol INT Schiff Base Intermediate AP->INT Condensation OX Oxidation Products (e.g., Phenoxazinones) AP->OX Air (O2), High Temp. AC Acetone AC->INT Condensation AC_SC Acetone Self-Condensation (Mesityl Oxide) AC->AC_SC Base/Acid catalyst, High Temp. PROD Desired Product INT->PROD Cyclization (Desired) STALL Uncyclized Intermediate INT->STALL Incomplete Reaction

Caption: Competing pathways leading to common byproducts in the synthesis.

Troubleshooting Guide

This section addresses specific experimental observations and links them to probable byproduct structures, offering clear identification and mitigation strategies.

Problem 1: My final product has a distinct yellow or brown color, even after column chromatography.

Q: What is causing this discoloration, and how can I identify it?

A: This is a classic sign of oxidation . The phenolic and amine functionalities in the starting material and product are sensitive to air oxidation. The likely culprit is a highly conjugated molecule, such as a phenoxazine or a quinone-imine type structure, which absorbs visible light.

  • Plausible Mechanism: The initial 2-aminophenol can be oxidized to a quinone-imine, which can then undergo further reactions to form complex, colored structures[2].

  • Identification:

    • UV-Vis Spectroscopy: Oxidized byproducts will show strong absorbance in the visible region (400-700 nm), which is absent in the pure product.

    • Mass Spectrometry: Look for mass peaks corresponding to the loss of two or more hydrogen atoms (M-2, M-4) compared to the expected product mass.

    • ¹H NMR: These byproducts often result in a complex aromatic region and a general broadening of signals due to paramagnetic species.

  • Mitigation Strategy:

    • Degas Your Solvent: Before starting the reaction, bubble an inert gas (N₂ or Ar) through your solvent for 15-30 minutes.

    • Use an Inert Atmosphere: Run the entire reaction under a positive pressure of N₂ or Ar using a balloon or a Schlenk line.

    • Control Temperature: Avoid unnecessarily high temperatures, as heat accelerates oxidation.

    • Add Antioxidants: In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added, but check for compatibility with your reaction.

Problem 2: I see an unexpected singlet peak around δ 9.8 ppm in my crude ¹H NMR spectrum.

Q: My product peaks are present, but there's a sharp singlet in the aldehyde region of the NMR. What is this impurity?

A: This signal strongly suggests the presence of the uncyclized Schiff base (iminophenol) intermediate . The proton attached to the imine carbon (C=N-H) typically appears in this downfield region.

  • Plausible Mechanism: The initial condensation to form the imine occurs, but the subsequent intramolecular cyclization is slow or incomplete. This can happen if the reaction is not heated sufficiently or for a long enough duration.

  • Identification:

    • ¹H NMR: Look for the characteristic imine proton (CH =N) around 9-10 ppm. You will also see two methyl singlets from the acetone moiety and a set of aromatic signals corresponding to the 2-aminophenol backbone.

    • FTIR: An imine C=N stretch will be present (approx. 1640-1690 cm⁻¹), which may be difficult to distinguish from the solvent or other carbonyls if not careful. The broad O-H stretch from the phenol will still be prominent.

  • Mitigation Strategy:

    • Increase Reaction Time/Temperature: The cyclization step is the key. Try refluxing the reaction for a longer period (e.g., increase from 4 hours to 8 hours) and monitor by TLC until the intermediate spot disappears.

    • Use a Catalyst: A catalytic amount of a mild acid (like p-toluenesulfonic acid or even acetic acid) can promote both the initial condensation and the subsequent cyclization. Lewis acids can also be effective[4].

    • Water Removal: The initial condensation is an equilibrium reaction that produces water. Using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) can drive the reaction towards the imine and subsequent cyclized product.

Problem 3: My mass spectrum shows a peak at [M+H]⁺ = 206, which doesn't match my product (Expected [M+H]⁺ = 178).

Q: What could this higher mass impurity be?

A: A peak at m/z 206 suggests an impurity derived from the reaction of 2-aminophenol with mesityl oxide , the self-condensation product of acetone. Mesityl oxide has a mass of 98 g/mol , and its reaction with 2-aminophenol (109 g/mol ) followed by cyclization and dehydration would lead to a product with a mass of 205 g/mol ([M+H]⁺ = 206).

  • Plausible Mechanism: Under the reaction conditions (especially with acid/base catalysts or heat), two acetone molecules undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. 2-aminophenol then reacts with this α,β-unsaturated ketone.

  • Identification:

    • Mass Spectrometry: The key is the mass difference. The impurity mass (205) is 28 units higher than the desired product (177), corresponding to an extra C₂H₄ unit.

    • ¹H NMR: The spectrum for this byproduct would be more complex. Expect to see signals for three methyl groups instead of two, and potentially a signal for a vinyl proton depending on the exact structure formed.

  • Mitigation Strategy:

    • Control Order of Addition: Add the 2-aminophenol to the solvent first, and then add the acetone slowly at a controlled temperature. This keeps the instantaneous concentration of acetone low, disfavoring self-condensation.

    • Use a Milder Catalyst: Strong acids or bases can aggressively promote acetone self-condensation. Use a milder catalyst or a stoichiometric amount of a dehydrating agent.

    • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to suppress the activation energy barrier for acetone condensation.

Analytical and Optimization Protocols

Protocol 1: Standard Procedure for Byproduct Identification

This protocol outlines a systematic approach to characterizing the impurities in your reaction mixture.[5]

  • Thin-Layer Chromatography (TLC):

    • Run a TLC of your crude reaction mixture against your starting materials.

    • Use a solvent system like 3:1 Hexanes:Ethyl Acetate.

    • Visualize under UV light and then with a potassium permanganate (KMnO₄) stain. The product is typically a major spot, while byproducts will appear as separate spots. Note their Rf values.

  • Column Chromatography:

    • Purify the crude mixture using flash chromatography to isolate the main product and the major byproducts identified by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for the purified product and each isolated byproduct.

    • Compare the product spectra to known literature values.

    • Analyze the byproduct spectra for key identifying features as described in the Troubleshooting Guide.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) for each isolated compound to confirm its elemental composition. This is crucial for distinguishing between isomers and confirming proposed structures.

Protocol 2: Optimized Synthesis to Minimize Byproducts

This procedure incorporates best practices to favor the formation of the desired product.

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagents:

    • Dissolve 2-aminophenol (1.0 eq) in anhydrous toluene.

    • Add acetone (1.5-2.0 eq). Using a slight excess of acetone can help drive the reaction to completion.

  • Reaction:

    • Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC, checking for the consumption of 2-aminophenol and the disappearance of any intermediate spots.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by flash column chromatography.

ParameterStandard ConditionOptimized ConditionRationale
Atmosphere AirNitrogen or ArgonPrevents oxidation of 2-aminophenol and the product[2].
Solvent EthanolToluene with Dean-StarkAprotic solvent prevents side reactions; Dean-Stark removes water to drive equilibrium.
Temperature 80°C110°C (Reflux)Ensures sufficient energy for the cyclization step.
Monitoring Time-basedTLC-basedEnsures the reaction is run to completion, minimizing uncyclized intermediate.
Troubleshooting Workflow

Troubleshooting Workflow START Crude Product Analysis D1 Is the product colored (yellow/brown)? START->D1 D2 ¹H NMR shows peak at ~9.8 ppm? D1->D2 No P1 Probable Cause: Oxidation D1->P1 Yes D3 MS shows unexpected high mass peaks? D2->D3 No P2 Probable Cause: Uncyclized Intermediate D2->P2 Yes P3 Probable Cause: Condensation Byproducts D3->P3 Yes SUCCESS Clean Product D3->SUCCESS No S1 Solution: Use inert atmosphere, control temperature. P1->S1 S2 Solution: Increase reaction time/temp, use catalyst, remove H₂O. P2->S2 S3 Solution: Control reagent addition, use milder conditions. P3->S3

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • ResearchGate. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Retrieved January 7, 2026, from [Link]

  • Lin-Gorlov Educational Foundation. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved January 7, 2026, from [Link]

  • Academisch Proefschrift. (2021). Preparation and characterization of polybenzoxazine involving various additives. Retrieved January 7, 2026, from [Link]

  • PMC. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved January 7, 2026, from [Link]

  • YouTube. (2025). Tricks to Identify Organic Reaction Products Instantly. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Retrieved January 7, 2026, from [Link]

  • ScienceDirect. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Retrieved January 7, 2026, from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved January 7, 2026, from [Link]

  • ScienceDirect. (1999). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Retrieved January 7, 2026, from [Link]

  • MDPI. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2-oxazoline-benzoxazine compound and its polymer. Retrieved January 7, 2026, from [Link]

  • YouTube. (2022). Methods of Identifying Reaction Mechanism/Product Analysis-Importance of Catalysts. Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 7, 2026, from [Link]

  • PMC. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers. Retrieved January 7, 2026, from [Link]

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved January 7, 2026, from [Link]

  • Quora. (2019). How to guess the reagent in an organic synthesis reaction given the reactant and product. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved January 7, 2026, from [Link]

  • WebMD. (2024). Acetaminophen vs. Ibuprofen: Know the Difference. Retrieved January 7, 2026, from [Link]

Sources

Enhancing the biological activity of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine through derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing this promising heterocyclic core for enhanced biological activity. Here, we address common challenges and frequently asked questions encountered during synthesis, screening, and lead optimization, providing field-proven insights and actionable troubleshooting strategies.

Section 1: Synthesis & Derivatization - FAQs & Troubleshooting

The this compound core is a versatile starting point, but its synthesis and subsequent derivatization can present challenges. This section addresses common hurdles in the lab.

Question: My initial synthesis of the N-unsubstituted this compound scaffold from 2-aminophenol and 2-bromo-2-methylpropanoic acid is resulting in low yields and significant side products. What are the likely causes and solutions?

Answer: This is a frequent issue stemming from the multi-step nature of this synthesis, which typically involves condensation followed by cyclization. The critical step is often the intramolecular cyclization.

Causality Analysis:

  • Competing Reactions: The primary competing reaction is intermolecular condensation, leading to dimer or polymer formation, especially under harsh basic conditions or high concentrations.[1]

  • Reagent Purity: Impurities in the starting 2-aminophenol or the bromo-acid can introduce unwanted side reactions.

  • Inefficient Cyclization: The ring-closure step is sensitive to the choice of base and solvent. A base that is too strong can deprotonate other sites, while an inappropriate solvent can hinder the reaction kinetics.

Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield / Impurities in Scaffold Synthesis cause1 Competing Intermolecular Reactions start->cause1 cause2 Inefficient Ring Closure Conditions start->cause2 cause3 Starting Material Impurity start->cause3 sol1 Employ High-Dilution Principle (Slow addition of reagents) cause1->sol1 Mitigates Dimerization sol2 Optimize Base/Solvent System (e.g., K2CO3 in Acetone/DMF) cause2->sol2 Improves Kinetics sol4 Consider Alternative Routes (e.g., Reductive amination followed by cyclization) cause2->sol4 Bypasses Difficult Step sol3 Purify Starting Materials (Recrystallization or Chromatography) cause3->sol3 Ensures Clean Reaction

Caption: Troubleshooting workflow for core scaffold synthesis.

Recommended Protocol Adjustment: A robust method involves the reaction of 2-aminophenol with 1,2-dibromoethane derivatives under phase transfer conditions, though this can also lead to cumbersome purification from dimers.[1] An alternative and often higher-yielding approach is a two-step sequence starting from commercially available benzoxazoles, which are reduced and then cyclized.[1] For direct N-alkylation of the synthesized core, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone is often inefficient; stronger bases like sodium hydride (NaH) may be required, but this can also lead to side reactions.[1]

Question: I am attempting to introduce substituents on the aromatic ring of the benzoxazine scaffold. Which electrophilic aromatic substitution reactions are most effective and what regioselectivity should I expect?

Answer: The benzoxazine ring system is electron-rich, making it amenable to electrophilic aromatic substitution. The oxygen and nitrogen atoms strongly influence the regioselectivity.

  • Activating Nature: The ether oxygen (at position 1) and the amine nitrogen (at position 4) are both ortho-, para-directing and activating groups. The primary positions for substitution are C-6 and C-8.

  • Common Reactions:

    • Nitration: Use of mild nitrating agents (e.g., HNO₃ in Ac₂O) is recommended to avoid oxidation or ring cleavage. Expect substitution primarily at the C-6 position.

    • Halogenation: N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetonitrile provides good control for mono-halogenation, again favoring the C-6 position.

    • Friedel-Crafts Acylation: This reaction can be challenging due to the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the heteroatoms, deactivating the ring. Using milder catalysts or performing the acylation on the 2-aminophenol precursor before cyclization is a more reliable strategy.

Expert Insight: To avoid catalyst poisoning and improve yields in Friedel-Crafts reactions, consider derivatizing the N-H at position 4 with a temporary protecting group (e.g., Boc) before proceeding with the electrophilic substitution.

Section 2: Structure-Activity Relationship (SAR) - A Strategic Guide

Derivatization without a clear strategy can be inefficient. Understanding the Structure-Activity Relationship (SAR) is crucial for designing derivatives with enhanced biological activity.

Question: What are the key structural areas on the this compound scaffold that I should focus on for derivatization to modulate activity?

Answer: Based on extensive studies across various biological targets, three primary regions of the scaffold are critical for modulating activity.[2][3][4]

Caption: Key regions for derivatization on the benzoxazine scaffold.

  • Region A (N-4 Position): This is arguably the most impactful position for modification. The introduction of various side chains here directly influences properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target engagement. For instance, introducing lipophilic side chains on the nitrogen atom has been shown to be crucial for potent negative inotropic effects.[2]

  • Region B (Aromatic Ring): Substitution on the benzene ring (positions C-5, C-6, C-7, C-8) fine-tunes electronic properties and can introduce new interaction points with a biological target. However, SAR studies on some targets, like α-chymotrypsin, have indicated that the presence of substituents on the benzene ring can actually reduce inhibitory potential.[5]

  • Region C (C-3 Position): While the core topic is the 2,2-dimethyl scaffold, it's important to note that modifications at the C-3 position (often by starting with a different precursor) can significantly alter the molecule's conformation and biological profile. For example, introducing bulky groups like diphenyl substituents at this position has led to potent neuroprotective agents.[3]

Question: How do I rationally design a library of derivatives to explore the SAR for a new biological target?

Answer: A systematic approach is essential. Instead of random derivatization, focus on iterative exploration of chemical space.

Parameter to Vary Strategy & Rationale Example Modifications (at N-4)
Lipophilicity (LogP) Explore a range from hydrophilic to lipophilic to understand membrane permeability and hydrophobic interactions.Small alkyl chains (-CH₃, -Et), phenylureido groups, long alkyl chains (-C₈H₁₇).[4]
Electronic Effects Introduce electron-donating (EDG) and electron-withdrawing (EWG) groups on an appended aryl ring to probe electronic requirements.Appended phenyl ring substituted with -OCH₃ (EDG), -Cl (EWG), -NO₂ (strong EWG).[5]
Steric Bulk Vary the size of substituents to map the steric tolerance of the binding pocket.-H, -methyl, -isopropyl, -tert-butyl, -benzyl.
H-Bonding Capacity Introduce hydrogen bond donors and acceptors to identify key interactions.-CONH₂, -OH, -COOH, heterocyclic rings (e.g., pyridine).

Self-Validating Protocol: When screening your initial library, include the unsubstituted parent compound and a known active compound (if available) as controls. A "flat" SAR, where no derivative shows improved activity, may suggest that the core scaffold itself is not optimal for the target or that the modifications are in a non-critical region.

Section 3: Biological Activity Screening - Protocols & Troubleshooting

Once you have synthesized your derivatives, the next step is to evaluate their biological activity. This phase comes with its own set of experimental challenges.

Question: My novel benzoxazine derivatives are showing poor solubility in aqueous buffer systems for my antimicrobial assay. How can I address this without compromising the results?

Answer: This is a classic challenge in drug discovery, particularly when increasing lipophilicity to enhance activity.

Troubleshooting Steps:

  • Co-Solvent Use (with caution): The most common approach is to use a small percentage of a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

    • Causality: DMSO disrupts the solvation shell of water, allowing hydrophobic compounds to dissolve.

    • Protocol: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Then, dilute these stocks into your aqueous assay medium. Crucially, ensure the final concentration of DMSO in the assay is low (typically <1%, often <0.5%) , as higher concentrations can exhibit their own biological effects or inhibit microbial growth.

    • Validation: Always run a "vehicle control" containing the same final concentration of DMSO as your test wells to ensure the solvent itself is not affecting the outcome.

  • Solubilizing Excipients: For in vivo studies or sensitive cell lines, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.

  • Salt Formation: If your derivative contains a basic nitrogen, it may be possible to form a more soluble salt (e.g., hydrochloride salt).

Question: Can you provide a standard, reliable protocol for assessing the cytotoxic activity of my new benzoxazine derivatives against a cancer cell line like MCF-7?

Answer: Certainly. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture MCF-7 breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentration series of your benzoxazine derivatives in culture media from your DMSO stocks. (This avoids shocking cells with high DMSO concentration).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds to the appropriate wells. Include wells for "untreated" (media only) and "vehicle control" (media with the highest percentage of DMSO used).

    • Incubate for another 48-72 hours.

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Newly synthesized substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown IC₅₀ values in the low micromolar range against cell lines like MCF-7 and HCT-116.[6]

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. PubMed. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. [Link]

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH. [Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing). [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Antibacterial Activities of New Saturated Heterocyclic Nitrogen Compounds. The University of Bath's research portal. [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. [Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Publications. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • How to open the resin when synthesis benzoxazine monomer?and what caused it? ResearchGate. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Taylor & Francis Online. [Link]

  • Benzoxazine. ideXlab. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... ResearchGate. [Link]

  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As isosteres of biologically active 2,2-dimethylchromans, these benzoxazines are valuable compounds in drug discovery.[1]

This document provides in-depth, experience-driven guidance on catalyst selection, reaction optimization, and troubleshooting. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary catalytic strategies for synthesizing this compound?

The synthesis of the 2,2-dimethyl-1,4-benzoxazine core typically involves the condensation of a 2-aminophenol with an acetone equivalent (e.g., acetone, 2,2-dimethoxypropane, or a propargyl alcohol). Unlike traditional benzoxazine syntheses that use formaldehyde, this reaction requires a catalyst to facilitate both the initial condensation and the subsequent intramolecular cyclization. The two primary catalytic strategies are:

  • Lewis Acid Catalysis: Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O), Zinc chloride (ZnCl₂), or Titanium tetrachloride (TiCl₄) are commonly employed.[2] They function by activating the carbonyl group of acetone or its equivalent, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol.

  • Transition Metal Catalysis: Noble metal catalysts, particularly those based on gold (Au), silver (Ag), and copper (Cu), are highly effective.[3][4] These metals, often termed π-acids, activate carbon-carbon multiple bonds or facilitate key bond-forming cyclization steps. For instance, gold and silver catalysts are known to catalyze the intramolecular hydroamination/hydration of alkynes, which can be a route to this scaffold if a propargyl alcohol is used as the acetone surrogate. Copper catalysts are well-established for facilitating intramolecular C-N and C-O bond formations.[3][4]

Q2: How do I choose between a Lewis acid and a transition metal catalyst for my specific substrate?

The choice of catalyst is a critical decision that depends on your substrate's functional groups, desired reaction conditions, and cost considerations.

  • Choose a Lewis Acid when:

    • Your 2-aminophenol substrate is relatively simple and lacks functional groups that are sensitive to strong acids.

    • You are performing a straightforward condensation with acetone or a ketone.

    • Cost is a primary concern, as common Lewis acids are generally less expensive than transition metal catalysts.

    • Causality: Lewis acids directly activate the carbonyl, promoting the formation of a key hemianimal intermediate. However, their high reactivity can sometimes lead to side reactions like self-condensation of acetone or dehydration if not carefully controlled.

  • Choose a Transition Metal Catalyst when:

    • Your substrate contains sensitive functional groups that might be degraded by strong Lewis acids. Transition metal-catalyzed reactions can often be run under milder, more neutral conditions.

    • You are using an alternative acetone source, such as a substituted propargyl alcohol. Gold, for example, is exceptionally effective at activating alkyne moieties for nucleophilic attack.[5][6]

    • High selectivity and yield are paramount. While more expensive, these catalysts often provide cleaner reactions with lower catalyst loadings.

    • Causality: Transition metals operate through different mechanistic pathways, such as π-activation of an alkyne or facilitating a key C-N bond-forming reductive elimination or coupling step.[3][7] This often provides a more controlled and selective route to the desired product.

Q3: What is the general mechanistic role of the catalyst in this synthesis?

Regardless of the catalyst type, the overarching goal is to facilitate two key steps: the initial formation of a bond between the 2-aminophenol and the three-carbon acetone unit, and the subsequent ring closure.

Below is a generalized mechanism for a Lewis acid-catalyzed reaction with acetone.

Lewis_Acid_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Dehydration & Cyclization Acetone Acetone Activated_Complex Activated Complex (More Electrophilic) Acetone->Activated_Complex Coordination LA Lewis Acid (e.g., BF₃) LA->Acetone Aminophenol 2-Aminophenol Hemiaminal Hemiaminal Intermediate Activated_Complex->Hemiaminal Aminophenol->Hemiaminal Attack by -NH₂ Schiff_Base Schiff Base/ Iminium Ion Hemiaminal->Schiff_Base -H₂O Hemiaminal->Schiff_Base Product 2,2-Dimethyl-1,4-benzoxazine Schiff_Base->Product Intramolecular Attack by -OH

Caption: Generalized mechanism for Lewis acid-catalyzed synthesis.

In this pathway, the Lewis acid makes the acetone carbonyl carbon significantly more susceptible to attack by the nitrogen of the 2-aminophenol. The resulting intermediate then undergoes dehydration and intramolecular cyclization, driven by the nucleophilic phenolic hydroxyl group, to form the stable benzoxazine ring.

Q4: Is it possible to perform this synthesis without a catalyst? What are the drawbacks?

Attempting the direct condensation of 2-aminophenol and acetone without a catalyst is generally inefficient. The reaction typically requires high temperatures and prolonged reaction times, leading to several drawbacks:

  • Low Yields: The uncatalyzed reaction has a high activation energy barrier.

  • Side Product Formation: At elevated temperatures, competing side reactions become significant. These include the self-condensation of acetone (to form mesityl oxide) and the formation of stable Schiff bases (imines) that fail to cyclize.[8]

  • Poor Purity: The resulting crude product is often a complex mixture that is difficult to purify.

In essence, a catalyst is essential for an efficient, clean, and high-yielding synthesis of the target molecule.

Catalyst Performance Comparison

The following table summarizes typical conditions and considerations for various catalytic systems. Note that optimal conditions will vary based on the specific substituents on the 2-aminophenol.

Catalyst TypeExample CatalystTypical Loading (mol%)SolventTemperature (°C)Key Advantages & Considerations
Lewis Acid BF₃·Et₂O20 - 100Dioxane, Toluene80 - 110Cost-effective, readily available. May require stoichiometric amounts. Sensitive to moisture.[2]
Lewis Acid ZnCl₂10 - 50Acetonitrile, Toluene60 - 100Milder than BF₃·Et₂O, good for moderately sensitive substrates.
Transition Metal Cu(I) salts (e.g., CuI)5 - 10DMF, DMSO100 - 140Excellent for intramolecular C-N cyclization steps, especially from halo-phenol precursors.[4][7]
Transition Metal Pd catalysts1 - 5Toluene, Dioxane80 - 120Versatile for various coupling/cyclization strategies, but can be expensive and require specific ligands.[7]
Transition Metal Au/Ag catalysts1 - 5DCM, DCE25 - 60Very mild conditions, ideal for highly sensitive substrates and alkyne activation. Highest cost.[5]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol provides a generalized procedure for the synthesis of this compound using boron trifluoride etherate as the catalyst.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Acetone (can be used as solvent) or 2,2-Dimethoxypropane (1.5 eq)

  • Boron trifluoride etherate (BF₃·Et₂O) (0.5 - 1.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the 2-aminophenol (1.0 eq).

  • Addition of Reagents: Dissolve the 2-aminophenol in anhydrous toluene (approx. 0.2 M concentration). Add acetone (if used as the reagent, 5-10 eq) or 2,2-dimethoxypropane (1.5 eq).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·Et₂O) dropwise over 5-10 minutes. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-110 °C, depending on the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Troubleshooting Guide

Troubleshooting_Workflow start Reaction Issue (Low Yield / Incomplete) check_reagents Verify Reagent Purity & Dryness (Solvent, Aminophenol, Acetone) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No check_catalyst Evaluate Catalyst Activity (Is it old? Was it handled in air?) reagents_ok->check_catalyst purify_reagents Action: Purify/Dry Reagents (Distill solvent, recrystallize aminophenol) reagents_bad->purify_reagents catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_bad Catalyst Suspect check_catalyst->catalyst_bad No check_temp Review Reaction Temperature (Too low for activation? Too high, causing degradation?) catalyst_ok->check_temp new_catalyst Action: Use Fresh Catalyst (Purchase new or use freshly opened bottle) catalyst_bad->new_catalyst temp_ok Temp OK check_temp->temp_ok Yes temp_bad Temp Not Optimal check_temp->temp_bad No final_check Still Issues? Consider changing catalyst class (e.g., Lewis Acid -> Transition Metal) temp_ok->final_check adjust_temp Action: Adjust Temperature (Increase for slow reaction, decrease if side products appear) temp_bad->adjust_temp

Caption: Decision workflow for troubleshooting common synthesis issues.

Problem: My reaction yield is very low or I see no product formation.
  • Possible Cause 1: Inactive Catalyst. Lewis acids like BF₃·Et₂O are highly sensitive to atmospheric moisture. If the reagent is old or has been handled improperly, it will be hydrolyzed and inactive.

    • Solution: Use a freshly opened bottle of the catalyst or distill it prior to use. For transition metal catalysts, ensure they have not been deactivated by exposure to air or other contaminants.

  • Possible Cause 2: Wet Reagents/Solvent. Water will compete with the catalyst and can hydrolyze key intermediates.

    • Solution: Ensure you are using anhydrous solvents. Dry the 2-aminophenol in a vacuum oven before use if it is hygroscopic.

  • Possible Cause 3: Insufficient Temperature. The cyclization step often requires thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is being heated to the appropriate temperature for the solvent used (e.g., reflux in toluene is ~110 °C).

Problem: My main product is an imine (Schiff base) and it's not cyclizing.
  • Possible Cause: Insufficient Catalyst or Inactive Catalyst. The final intramolecular cyclization of the imine intermediate is often the rate-limiting step and requires catalytic promotion.

    • Solution 1: Increase the catalyst loading. For some stubborn substrates, a stoichiometric amount of a Lewis acid may be necessary.

    • Solution 2: Switch to a more powerful catalyst. If a mild Lewis acid like ZnCl₂ is failing, consider using BF₃·Et₂O. Alternatively, a transition metal catalyst might promote this specific cyclization more efficiently.

Problem: I'm observing significant formation of acetone self-condensation products.
  • Possible Cause: Reaction Temperature is Too High or Reaction Time is Too Long. Under harsh acidic and thermal conditions, acetone will self-condense to form products like mesityl oxide.

    • Solution 1: Reduce the reaction temperature and monitor carefully by TLC to stop the reaction as soon as the starting material is consumed.

    • Solution 2: Use an acetone equivalent like 2,2-dimethoxypropane. It serves as a protected form of acetone and generates acetone in situ under acidic conditions, keeping the instantaneous concentration low and minimizing self-condensation.

Problem: The reaction stalls and never goes to completion.
  • Possible Cause 1: Catalyst Deactivation. The catalyst may be slowly consumed by side reactions or trace impurities over the course of the reaction.

    • Solution: Add a second portion of the catalyst (e.g., 0.2 eq) midway through the reaction to restart the catalytic cycle.

  • Possible Cause 2: Product Inhibition. In some cases, the benzoxazine product itself can coordinate to the catalyst, slowing down the reaction rate.

    • Solution: Ensure adequate catalyst loading from the start. Sometimes, simply allowing a longer reaction time is sufficient to drive the reaction to completion.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Kratochvíl, J., Grepl, M., & Stýskala, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4169. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Gentili, F., et al. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 43(32). [Link]

  • Yadav, R., & Singh, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25301–25332. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. PubMed.[Link]

  • Singh, P., Singh, K. N., & Peddinti, R. K. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific reports, 12(1), 12729. [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36. [Link]

  • Sivasamy, P., Chidambaram, M., & Thangavel, S. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers, 15(6), 1383. [Link]

  • Hojati, S. F., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate.[Link]

  • Schenderlein, C., et al. (2022). SCHEME 1 Simplified reaction mechanism of benzoxazine and amine... ResearchGate.[Link]

  • Arslan, M., Kiskan, B., & Yagci, Y. (2019). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. ResearchGate.[Link]

  • Manikrao, A. M., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate.[Link]

  • Krátký, M., et al. (2017). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 8(3), 639-650. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1894). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.[Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

  • Lin, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705. [Link]

  • Antonov, A. D., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1380. [Link]

  • Sharaf El-Din, N. A. (2019). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.[Link]

  • Reddy, R. S., et al. (2022). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. Molecules, 27(4), 1436. [Link]

  • Yang, Z., et al. (2023). Enantioselective synthesis of benzofurans and benzoxazines via an olefin cross-metathesis–intramolecular oxo-Michael reaction. Chemical Communications, 59(56), 8472-8475. [Link]

  • Ríos-Lombardía, N., et al. (2015). Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. PubMed.[Link]

  • Tian, W., et al. (2021). Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Organic Chemistry Frontiers, 8(1), 76-81. [Link]

Sources

Technical Support Center: Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Here, we delve into the causality behind experimental choices to empower you with the scientific rationale needed to optimize your reactions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to enhance reaction efficiency and yield.

Issue 1: The reaction is proceeding very slowly or has stalled.

Possible Cause 1: Inadequate Catalyst Activity or Loading

The choice and concentration of a catalyst are pivotal in driving the reaction forward. Many synthetic routes for 1,4-benzoxazines rely on catalysts to facilitate key bond-forming steps.

  • Solution:

    • Catalyst Selection: For syntheses involving intramolecular C-N cyclization, copper(I)-catalyzed methods are often effective.[1] If your current catalyst is underperforming, consider screening other options. For aza-acetalization reactions, Lewis acids like TMSCl have proven to be efficient.[2]

    • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. While trial and error are often necessary, a good starting point for many palladium-catalyzed reactions is 1-5 mol%. Increase the catalyst loading incrementally, monitoring for improvements in reaction rate. Be mindful that excessive catalyst can sometimes lead to unwanted side reactions.

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive catalyst.

Possible Cause 2: Suboptimal Reaction Temperature

Temperature plays a critical role in reaction kinetics. An inadequate temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Solution:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that accelerates the desired reaction without promoting the formation of byproducts.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave synthesis can often dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.[3][4]

Possible Cause 3: Inappropriate Solvent Choice

The solvent not only dissolves the reactants but also influences their reactivity. A poorly chosen solvent can hinder the reaction.

  • Solution:

    • Solvent Polarity: The polarity of the solvent should be matched to the polarity of the reactants and the transition state of the rate-determining step. For many benzoxazine syntheses, polar aprotic solvents like DMF or DMSO are effective. However, for certain reactions, non-polar solvents like toluene may be preferred.[5]

    • Solvent Screening: If the reaction is slow, perform small-scale parallel experiments with a range of solvents to identify the one that provides the best reaction rate and yield.

Issue 2: The final product yield is consistently low.

Possible Cause 1: Competing Side Reactions

The formation of byproducts is a common cause of low yields. In benzoxazine synthesis, side reactions can include polymerization or the formation of alternative heterocyclic structures.

  • Solution:

    • Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of one reactant can sometimes favor side reactions.

    • Reaction Time Optimization: Prolonged reaction times, even at optimal temperatures, can lead to the degradation of the desired product or the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Purification Technique: The purification method can significantly impact the final yield. Column chromatography is a standard method, but care must be taken to choose the right stationary and mobile phases to effectively separate the product from impurities. Recrystallization can also be an effective purification method for solid products.[5]

Possible Cause 2: Inefficient Ring Closure

The final ring-closing step is critical for the formation of the benzoxazine scaffold. Incomplete cyclization will result in a lower yield.

  • Solution:

    • Stronger Base or Acid: Depending on the mechanism of your specific synthesis, a stronger base or acid catalyst may be required to facilitate the intramolecular cyclization. For example, in syntheses involving the displacement of a leaving group, a non-nucleophilic strong base can be beneficial.

    • Higher Dilution: Running the reaction at a higher dilution can sometimes favor intramolecular reactions over intermolecular side reactions, thereby improving the yield of the desired cyclic product.

Issue 3: Difficulty in removing impurities from the final product.

Possible Cause: Co-eluting Impurities or Isomers

Certain impurities or isomers may have similar polarities to the desired product, making them difficult to separate by standard chromatographic techniques.

  • Solution:

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

    • Recrystallization: This is often a highly effective method for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures.

    • Derivative Formation: In some challenging cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the original impurity if necessary, or simply discarded.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, offering insights into reaction mechanisms and optimization strategies.

Q1: What are the most common synthetic routes for this compound?

The synthesis of 1,4-benzoxazines can be broadly approached through several key strategies. A foundational method involves the condensation of 2-aminophenols with α-haloketones.[6] More modern and efficient approaches often utilize metal-catalyzed reactions. For instance, a highly effective method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[1] Another common strategy is the palladium-catalyzed tandem allylic substitution.[1]

Q2: How can I accelerate the reaction without compromising the yield?

Balancing reaction speed and yield is a common challenge in organic synthesis. Here are some strategies:

  • Catalyst Optimization: As discussed in the troubleshooting section, selecting the right catalyst and optimizing its loading is crucial.

  • Temperature Control: Carefully increasing the temperature can boost the reaction rate. However, it's essential to monitor for the onset of side reactions.

  • Microwave Synthesis: This technique can significantly shorten reaction times while often maintaining or even improving yields.[3][4]

  • Solventless Reactions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be a very efficient method.[7]

Q3: What is the role of the base in the synthesis of 1,4-benzoxazines?

In many synthetic routes for 1,4-benzoxazines, a base is used to deprotonate a nucleophile, typically a phenol or an amine, to increase its reactivity. For example, in the reaction of a 2-aminophenol with an α-haloketone, a base is used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbon of the α-haloketone. The choice of base is important; a strong, non-nucleophilic base is often preferred to avoid competing reactions.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include:

  • Catalytic Methods: Using catalysts in small amounts is inherently greener than using stoichiometric reagents.

  • Solvent Selection: Choosing greener solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact.[7]

  • Energy Efficiency: Microwave-assisted synthesis can be more energy-efficient than conventional heating methods.[3]

  • Biocatalysis: The use of enzymes as catalysts is an emerging area in green chemistry. For instance, lipases have been shown to catalyze reactions for the synthesis of 1,4-benzoxazinone derivatives under mild conditions.[8]

Data Summary & Protocols

Table 1: Comparison of Catalysts for Aza-Acetalization in Benzoxazine Synthesis
CatalystReaction Time (h)Yield (%)Reference
None1220[2]
p-TsOH875[2]
TMSCl292[2]

This table is a representative example based on the synthesis of 2-aryl-3-alkyl-3,4-dihydro-2H-1,3-benzoxazines and illustrates the significant impact of catalyst choice on reaction efficiency.

Experimental Protocol: TMSCl-Catalyzed Synthesis of a 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazine

This protocol is adapted from a literature procedure for a related benzoxazine and serves as a general guideline.[2]

  • To a solution of the appropriate 2-(N-substituted aminomethyl)phenol (1.0 mmol) and aromatic aldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add trimethylsilyl chloride (TMSCl) (1.2 mmol) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.

Visualizing the Workflow

Troubleshooting Logic for Slow Reactions

Caption: A decision-making workflow for troubleshooting slow reactions.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available from: [Link]

  • ChemInform Abstract: Synthesis of 2,3-Diaryl-3,4-dihydro-2H-1,3-benzoxazines and Their Fungicidal Activities. ResearchGate. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available from: [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available from: [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available from: [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available from: [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available from: [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available from: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature. Available from: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]

  • Synthesis of low thermally curable benzoxazine resins. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Temperature Optimization for 2,2-Dimethyl-3,4-Dihydro-2H-1,4-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines?

Temperature is arguably the most critical parameter in this synthesis. It directly governs the reaction kinetics—the rate at which your product is formed—and the reaction's selectivity. The synthesis, typically involving the condensation of a 2-aminophenol with acetone or an acetone equivalent (like 2,2-dimethoxypropane), has a specific activation energy.

  • Too Low Temperature: The reaction may be impractically slow or stall completely as there isn't enough thermal energy to overcome the activation barrier for the initial imine formation and subsequent intramolecular cyclization.

  • Too High Temperature: While the reaction rate will increase, excessive heat can provide sufficient energy to activate undesired reaction pathways. This leads to the formation of impurities, decomposition of starting materials or the desired product, and ultimately, a lower isolated yield and more complex purification.[1][2]

Q2: My reaction is showing very low conversion even after an extended period. What is the first step in troubleshooting?

When faced with a stalled or sluggish reaction, insufficient temperature is the most likely culprit. Before modifying catalyst loading or solvent, a systematic increase in temperature should be your primary approach. Reactants may also not be fully dissolved at lower temperatures, limiting their availability to react.

A typical starting point for this reaction is often in the range of 60-80 °C.[3][4] If you are running the reaction at or below this range with low conversion, a stepwise increase is recommended. See the protocol section for a detailed temperature screening workflow.

Q3: My TLC/LC-MS analysis shows multiple product spots, and the yield of my desired benzoxazine is low. How is this related to temperature?

The formation of multiple byproducts is a classic sign of excessive reaction temperature. High temperatures can promote several side reactions that compete with the desired intramolecular cyclization.

  • Intermolecular Reactions: Instead of the phenolic hydroxyl group attacking the iminium intermediate within the same molecule, it can react with an intermediate from another molecule, leading to dimers or oligomers.[5]

  • Decomposition: The starting 2-aminophenol or the benzoxazine product itself can be susceptible to thermal degradation, especially if the reaction is heated for a prolonged period.

  • Oxidative Side Reactions: 2-Aminophenols can be sensitive to oxidation, a process that is often accelerated at higher temperatures, leading to colored impurities.[6]

The logical troubleshooting step is to repeat the reaction at a lower temperature, for instance, reducing it by 10-15 °C increments, to find a balance between an acceptable reaction rate and minimal byproduct formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, linking them directly to temperature optimization strategies.

Issue 1: Low Isolated Yield Despite Full Consumption of Starting Material
  • Observation: TLC or LC-MS shows that the starting 2-aminophenol is consumed, but the isolated yield of the this compound is poor. The crude reaction mixture may appear dark or contain insoluble material.

  • Primary Cause: The reaction temperature is likely too high, causing the desired product to decompose as it is formed or leading to the formation of complex, inseparable polymeric byproducts.

  • Troubleshooting Workflow:

G cluster_main Main Reaction Pathway cluster_side Side Reactions (Favored at High Temperature) A 2-Aminophenol + Acetone B Iminium Intermediate A->B Condensation (Moderate Temp) C 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine (Product) B->C Intramolecular Cyclization (Desired Pathway) D Dimer/Oligomer B->D Intermolecular Reaction (HIGH TEMP) E Decomposition Products C->E Product Degradation (HIGH TEMP)

Caption: The desired intramolecular cyclization pathway versus temperature-favored side reactions.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. Benchchem.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online.
  • Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. PubMed.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. (2019).
  • Possible side reaction during the production of benzoxazine monomers based on diamines.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021).
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
  • An Optimised Method to Synthesise N 5 O 2 Aminophenols. (2023). MDPI.
  • Selective alkylation of aminophenols. University of Michigan.
  • Synthesis and characterization of a novel class of low temperature cure Benzoxazines.
  • Selective alkylation of the amino group of aminophenols.
  • A Guide to the N-Alkyl
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2020).
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
  • Selective alkylation of aminophenols.
  • Synthesis of low thermally curable benzoxazine resins.
  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources.
  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. (2023). MDPI.
  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with permission from ref. 20. Copyright 2023 Polymer Testing.
  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing).
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing).
  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (2021).
  • Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine. (2021).
  • Design and Synthesis of Bio-Based Benzoxazines.

Sources

Validation & Comparative

A Comparative Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide offers an in-depth comparison of a specific derivative, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine , against other members of the benzoxazine family. We will explore how subtle structural modifications to the core scaffold dictate profound changes in biological activity, guiding researchers in drug development toward rational design of novel therapeutics.

The Core Scaffold: Understanding this compound

The 1,4-benzoxazine ring system is a bicyclic heterocycle that has served as the foundation for drugs ranging from antimicrobials to anticancer agents.[2][3] Our focus compound, this compound, is distinguished by a gem-dimethyl substitution at the C2 position of the oxazine ring.

This structural feature is not trivial; it imparts specific physicochemical properties:

  • Conformational Rigidity: The gem-dimethyl group locks the puckering of the oxazine ring, reducing its conformational flexibility. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing affinity and selectivity.

  • Metabolic Stability: The C2 position can be susceptible to metabolic oxidation. The presence of two methyl groups acts as a metabolic shield, preventing this pathway of degradation and potentially increasing the compound's half-life in vivo.

  • Increased Lipophilicity: The addition of the two methyl groups increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

The primary biological activity associated with this specific scaffold is the opening of ATP-sensitive potassium (K-ATP) channels.[4] This mechanism makes it a structural and functional isostere of 2,2-dimethylchromans, a well-known class of K-ATP channel openers.[4] By opening these channels, these molecules can induce smooth muscle relaxation and inhibit insulin release, pointing to therapeutic potential in cardiovascular diseases and metabolic disorders.[4][5]

A Spectrum of Activity: Comparative Analysis

The true versatility of the benzoxazine scaffold is revealed when comparing the biological profile of our core compound with derivatives bearing different substitution patterns. The choice of substituents on the benzene ring, the nitrogen atom (N4), and the carbon atoms of the oxazine ring (C2, C3) can steer the molecule toward entirely different therapeutic targets.

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates how modifications to the 1,4-benzoxazine scaffold can direct biological activity.

cluster_scaffold 1,4-Benzoxazine Core cluster_activities Biological Activities cluster_mods Key Structural Modifications Core KATP KATP Channel Opening (Vasorelaxant) Neuro Neuroprotection Cancer Anticancer Inflam Anti-inflammatory Microbe Antimicrobial Mod1 2,2-dimethyl substitution (Our Core Compound) Mod1->KATP Directs activity Mod2 2-Alkylamino & 3,3-Diphenyl substitutions Mod2->Neuro Confers activity Mod3 4-Aryl substitution Mod3->Cancer Confers activity Mod4 C3-Keto group (Benzoxazin-3-one) Mod4->Inflam Key for activity Mod5 Nitro & CF3 groups on benzene ring Mod5->Microbe Enhances activity start Start: 2-Halophenol & Activated Aziridine step1 Lewis Acid-Catalyzed Ring Opening (SN2) Solvent: CH2Cl2, rt start->step1 intermediate Intermediate: β-(2-halophenoxy)ethylamine step1->intermediate step2 Cu(I)-Catalyzed Intramolecular Cyclization Base: K2CO3, Solvent: Toluene, 110°C intermediate->step2 product Product: 3,4-Dihydro-2H-1,4-benzoxazine step2->product

Caption: Workflow for 1,4-benzoxazine synthesis.

Step-by-Step Procedure:

  • Aziridine Ring Opening: To a solution of the selected 2-halophenol (1.0 equiv.) in anhydrous dichloromethane (CH2Cl2), add the N-activated aziridine (1.2 equiv.). Cool the mixture to 0 °C.

  • Add a Lewis acid catalyst (e.g., BF3·OEt2, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol intermediate.

  • Intramolecular Cyclization: In a sealed tube, combine the crude intermediate (1.0 equiv.), copper(I) iodide (CuI, 10 mol %), and potassium carbonate (K2CO3, 2.0 equiv.) in anhydrous toluene.

  • Purge the tube with argon, seal, and heat the mixture at 110 °C for 12-18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Causality & Trustworthiness: This two-step, one-pot optional procedure is robust. The initial Lewis acid-catalyzed step ensures a regioselective SN2 attack of the phenol on the aziridine. The subsequent copper-catalyzed step is a well-established method for intramolecular C-N bond formation (Ullmann condensation), providing a high-yielding and clean cyclization. Each step can be monitored by TLC and the final product verified by NMR and MS, ensuring a self-validating workflow.

In Vitro Assay for Vasorelaxant Activity

To quantify the K-ATP channel opening activity characteristic of the 2,2-dimethyl scaffold, an ex vivo aortic ring assay is the gold standard.

Protocol: Evaluation of Vasorelaxant Effects on Rat Aortic Rings

  • Tissue Preparation: Humanely euthanize a male Wistar rat (250-300g) and carefully excise the thoracic aorta. Place it in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O2 / 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration & Contraction: Equilibrate the rings for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes. Induce a stable contraction by adding a high concentration of potassium chloride (e.g., 30-80 mM KCl) to the bath.

  • Compound Addition: Once the contraction is stable, add the test benzoxazine derivative to the organ bath in a cumulative concentration-response fashion (e.g., 1 nM to 100 µM).

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 value (the concentration required to produce 50% of the maximal relaxation).

  • Validation: To confirm the mechanism, repeat the experiment in the presence of a K-ATP channel blocker like glibenclamide. A rightward shift in the concentration-response curve indicates a K-ATP channel-mediated effect.

Conclusion and Future Outlook

This guide demonstrates that while This compound is a potent scaffold for developing K-ATP channel openers with vasorelaxant properties, the broader benzoxazine family possesses a remarkable functional diversity. The strategic placement of substituents allows medicinal chemists to tailor derivatives for vastly different therapeutic applications, including neuroprotection, cancer chemotherapy, and the treatment of inflammatory or microbial diseases. [1] The key takeaways for researchers are:

  • The gem-dimethyl group at C2 is a critical determinant for K-ATP channel activity, likely through a combination of conformational restraint and metabolic stabilization.

  • Substitution at N4 with aryl groups is a promising strategy for developing anticancer agents.

  • Functionalization at C2 and C3 , such as with alkylamino groups or a carbonyl function, unlocks neuroprotective and anti-inflammatory activities, respectively.

  • The aromatic ring serves as a versatile handle for modulating potency and pharmacokinetic properties across all activity classes.

Future research should focus on creating hybrid molecules that combine these features to develop agents with dual activities or improved selectivity profiles. The continued exploration of the rich chemical space surrounding the benzoxazine nucleus promises to yield the next generation of targeted therapeutics.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Namibian Studies: History Politics Culture, 39, 4441-4458. Available from: [Link]

  • El-Hashash, M. A., El-Sawy, A. A., El-Naggar, M. M., & Arafa, R. K. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available from: [Link]

  • Largeron, M., Fleury, M. B., & Gressens, P. (2006). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 4(13), 2634-2641. Available from: [Link]

  • Blattes, E., Lockhart, B., Lestage, P., Fleury, M. B., & Largeron, M. (2003). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 46(18), 3821-3831. Available from: [Link]

  • Blattes, E., Lockhart, B., Lestage, P., Fleury, M. B., & Largeron, M. (2003). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available from: [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available from: [Link]

  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(4), 1282-1286. Available from: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square. Available from: [Link]

  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M.-B., & Largeron, M. (2004). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents. American Chemical Society. Available from: [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. Available from: [Link]

  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. Semantic Scholar. Available from: [Link]

  • SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS International Journal of Food and Nutritional Sciences. Available from: [Link]

  • de Tullio, P., et al. (2006). Three-dimensional quantitative structure-activity relationships of ATP-sensitive potassium (KATP) channel openers belonging to the 3-alkylamino-4H-1,2,4-benzo- and 3-alkylamino-4H-1,2,4-pyridothiadiazine 1,1-dioxide families. Journal of Medicinal Chemistry, 49(23), 6779-88. Available from: [Link]

  • Matsumoto, Y., et al. (2000). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 48(7), 988-996. Available from: [Link]

  • Tricarico, D., et al. (2004). Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel. British Journal of Pharmacology, 142(2), 345-356. Available from: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Indo American Journal of Pharmaceutical Sciences, 6(11), 14649-14654. Available from: [Link]

  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-268. Available from: [Link]

  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. Available from: [Link]

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. Available from: [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available from: [Link]

  • Gualdani, R., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 445-452. Available from: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available from: [Link]

  • Matsumoto, Y., et al. (1999). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Chemical & Pharmaceutical Bulletin, 47(5), 617-626. Available from: [Link]

  • Gualdani, R., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC. Available from: [Link]

  • Structure-Activity Relationships of KATP Channel Openers. Bentham Science Publisher. Available from: [Link]

  • Mannhold, R. (2004). KATP Channel Openers: Structure—Activity Relationships and Therapeutic Potential. R Discovery. Available from: [Link]

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. Available from: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available from: [Link]

  • Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. ResearchGate. Available from: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available from: [Link]

  • Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available from: [Link]

  • Gorin, Y., et al. (2016). Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 59(13), 6374-6386. Available from: [Link]

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. Available from: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available from: [Link]

  • Sivasamy, A., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Polymer Bulletin, 70(10), 2877-2894. Available from: [Link]

  • Khan, S., et al. (2019). Levcromakalim, an Adenosine Triphosphate-Sensitive Potassium Channel Opener, Dilates Extracerebral but not Cerebral Arteries. Headache, 59(9), 1468-1480. Available from: [Link]

Sources

A Comparative Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and Chroman Analogs: A Medicinal Chemist's Perspective on Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of two structurally related heterocyclic scaffolds: 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its corresponding 2,2-dimethylchroman analog. As a drug development professional, understanding the subtle yet significant differences imparted by bioisosteric replacement is critical for rational drug design. Here, we delve into the synthesis, physicochemical properties, and structure-activity relationships (SAR) of these two frameworks, supported by experimental data and established protocols, to guide researchers in selecting and optimizing the appropriate scaffold for their therapeutic targets.

Introduction: The Principle of Bioisosteric Replacement

In medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of the drug discovery process. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving properties like potency, selectivity, pharmacokinetics, or toxicity.[1][2][3]

The this compound scaffold is a classic bioisostere of the 2,2-dimethylchroman framework. The key difference lies in the replacement of the methylene group (–CH₂) at the 4-position of the chroman ring with a secondary amine group (–NH–) in the benzoxazine structure. This seemingly minor substitution introduces a hydrogen bond donor, alters the scaffold's electronics and polarity, and can profoundly impact its interaction with biological targets. This guide will explore the practical implications of this carbon-to-nitrogen swap.

Caption: Core structures of 2,2-dimethylchroman and its benzoxazine bioisostere.

Part I: Comparative Synthesis Strategies

The accessibility of a scaffold and its amenability to diversification are primary considerations in any drug discovery program. Both chroman and benzoxazine cores can be constructed through robust and versatile synthetic routes, though the choice of starting materials and reaction conditions differs significantly.

Synthesis of Chroman Analogs

The construction of the chroman ring system often involves the reaction of phenols with α,β-unsaturated aldehydes or ketones, or other reagents capable of forming the pyran ring. A common and efficient method is the base-promoted aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This approach allows for significant diversity at the 2-position of the chroman ring.

Caption: General workflow for the synthesis of chroman-4-one derivatives.

Synthesis of this compound Analogs

The synthesis of the 1,4-benzoxazine core typically begins with ortho-substituted phenols, most commonly 2-aminophenols. A straightforward method involves the reaction of a 2-aminophenol with a suitable three-carbon synthon, such as 1,2-dibromoethane, to form the heterocyclic ring.[5][6] Another efficient, two-step sequence starts from commercially available benzoxazoles, which are reduced and then cyclized.[5] Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols followed by a copper-catalyzed intramolecular cyclization also provides excellent stereospecificity.[7]

Synthetic Feasibility: An Expert Assessment
  • Chroman Synthesis: Generally offers high yields and utilizes readily available starting materials. The microwave-assisted aldol condensation is particularly efficient for rapid library synthesis.[4] The primary diversification point is often the substituent at the 2-position, introduced via the choice of aldehyde.

  • Benzoxazine Synthesis: While also well-established, routes can sometimes be lower-yielding or require more steps, especially if N-alkylation is desired post-cyclization.[5] However, the nitrogen atom provides a convenient handle for late-stage functionalization, for instance, via acylation or urea formation, which is a significant advantage for SAR exploration.[8][9]

Part II: Physicochemical Properties and Pharmacokinetic Implications

The replacement of a carbon atom with a nitrogen atom fundamentally alters the scaffold's electronic and steric properties, which in turn influences its drug-like characteristics.

Property2,2-Dimethylchroman Core2,2-Dimethyl-1,4-benzoxazine CoreRationale & Implication
Hydrogen Bonding H-bond acceptor (ether oxygen)H-bond acceptor (ether O, amine N); H-bond donor (amine N-H)The N-H group in benzoxazine can form an additional hydrogen bond with target proteins, potentially increasing binding affinity. It also increases polarity.
Polar Surface Area (PSA) LowerHigherIncreased PSA for benzoxazine generally leads to higher aqueous solubility but may decrease passive membrane permeability.
Basicity (pKa) Not basicWeakly basic (pKa of N-H ~3-5)The nitrogen can be protonated at physiological pH, which can affect solubility, cell penetration, and potential off-target ion channel interactions.
Lipophilicity (LogP) HigherLowerThe more polar benzoxazine scaffold typically results in lower LogP values, which can be beneficial for reducing metabolic liabilities and non-specific binding.
Metabolic Stability C-H bonds at position 4 are susceptible to oxidation.The N-H group is a potential site for conjugation (e.g., glucuronidation). The absence of C-H bonds at position 4 removes a potential site of oxidative metabolism.The metabolic fate of the two scaffolds can be significantly different, impacting the drug's half-life and metabolite profile.

Expert Insight: The choice between these scaffolds often represents a trade-off. A medicinal chemist might select the chroman scaffold for targets in lipophilic environments (e.g., the central nervous system) where membrane penetration is key. Conversely, the benzoxazine scaffold might be preferred when enhanced solubility is required or when a hydrogen bond donor at the 4-position is hypothesized to improve target engagement.

Part III: Comparative Biological Activity & Structure-Activity Relationships (SAR)

The most direct way to evaluate the impact of the C-to-N substitution is to compare the biological activities of analogous compounds. A prominent example is in the field of ATP-sensitive potassium (K-ATP) channel openers.

Case Study: K-ATP Channel Openers

K-ATP channels are crucial in regulating cellular excitability. Openers of these channels cause membrane hyperpolarization, leading to effects such as vasodilation in smooth muscle and inhibition of insulin release from pancreatic β-cells.[8] The chroman derivative Cromakalim is a well-known K-ATP channel opener, primarily acting on smooth muscle channels.[8]

A comparative study directly evaluated 4-phenylureido-substituted 2,2-dimethylchromans against their this compound isosteres.[8][9]

Key Findings:

  • Inhibition of Insulin Release (Pancreatic β-cell K-ATP channels): The chroman analogs were consistently more potent inhibitors of glucose-induced insulin release than their benzoxazine counterparts.[9] This suggests the lipophilic character of the CH₂ group at position 4 is preferred for interacting with the SUR1 subunit of the pancreatic channel.

  • Vascular Smooth Muscle Relaxation: In contrast, several of the benzoxazine derivatives showed more pronounced myorelaxant activity than the corresponding chromans.[9] This indicates that the hydrogen-bonding capability and polarity of the N-H group may be more favorable for activity at the SUR2B subunit of smooth muscle K-ATP channels.

Caption: Mechanism of action for K-ATP channel openers in different tissues.

SAR Across Other Therapeutic Areas
  • Anticancer Activity: Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown potent antiproliferative activity against breast and colon cancer cell lines, with activity linked to the disruption of cell membrane permeability.[10] Chroman derivatives have also been explored as anticancer agents, for instance, as sirtuin 2 (SIRT2) inhibitors.[4][11]

  • CNS Activity: Both scaffolds have been investigated for central nervous system targets. Lactam-fused chroman derivatives show dual affinity for the 5-HT1A receptor and the serotonin transporter.[12] Similarly, benzoxazine-carboxamide derivatives are potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[13] In these cases, the core scaffold serves as a rigid framework to correctly orient pharmacophoric groups for receptor binding.

Part IV: Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols described below are based on established methodologies for evaluating the biological activities discussed.

Protocol 1: In Vitro Vascular Smooth Muscle Relaxation Assay

Objective: To determine the vasorelaxant activity of test compounds on isolated rat aortic rings.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

  • Mounting: Aortic rings are mounted in 10 mL organ baths containing K-H buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. The K-H buffer is replaced every 15 minutes.

  • Contraction: After equilibration, the rings are pre-contracted with a submaximal concentration of KCl (e.g., 30 mM). This depolarizes the cell membrane and induces a stable contraction.

  • Compound Addition: Once the contraction reaches a stable plateau, the test compound (e.g., benzoxazine or chroman analog) is added cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

  • Data Analysis: The relaxation induced by each concentration is measured as a percentage of the initial KCl-induced contraction. A concentration-response curve is plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is calculated to determine the compound's potency.

  • Causality Check: To confirm the involvement of K-ATP channels, the experiment can be repeated in the presence of a K-ATP channel blocker like glibenclamide. A rightward shift in the concentration-response curve of the test compound would validate its mechanism of action.[9]

Protocol 2: In Vitro Insulin Release Assay

Objective: To assess the ability of test compounds to inhibit glucose-stimulated insulin secretion from pancreatic islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium to allow recovery.

  • Pre-incubation: Islets are pre-incubated for 60 minutes in Krebs-Ringer bicarbonate buffer (KRBB) containing a non-stimulatory concentration of glucose (e.g., 3 mM).

  • Stimulation: The islets are then transferred to KRBB containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of either vehicle (DMSO) or varying concentrations of the test compound. The incubation is carried out for 60 minutes at 37°C.

  • Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: The amount of insulin secreted is normalized to the total protein content or DNA content of the islets. The inhibitory effect of the compound is expressed as a percentage of the insulin secretion stimulated by glucose alone. IC₅₀ values (concentration causing 50% inhibition) are calculated.

Conclusion and Future Outlook

The comparative analysis of this compound and its chroman analog vividly illustrates the power and subtlety of bioisosteric replacement in drug design.

  • The chroman scaffold remains a valuable starting point, particularly when lipophilicity and straightforward synthesis of analogs with diversity at the 2-position are desired.

  • The benzoxazine scaffold offers distinct advantages by introducing a hydrogen bond donor, increasing polarity, and providing a reactive handle at the 4-position for late-stage diversification. This can lead to altered pharmacology, potentially switching selectivity between related receptor subtypes, as seen in the K-ATP channel opener case study.[9]

The decision of which scaffold to pursue is not a matter of inherent superiority but one of strategic alignment with the project's goals. It depends on the nature of the biological target's binding pocket, the desired pharmacokinetic profile, and the synthetic strategy. For researchers and drug developers, having both of these versatile scaffolds in their molecular toolbox provides greater flexibility to fine-tune the properties of a lead compound and ultimately increases the probability of success in discovering novel therapeutics.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH).
  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Source unavailable.
  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives. Benchchem.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. National Institutes of Health (NIH).
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health (NIH).
  • activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH).
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm (RSC Publishing).
  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Source unavailable.
  • Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. PubMed.
  • Synthesis of chroman‐4‐one derivatives. ResearchGate.
  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation. National Institutes of Health (NIH).
  • Chroman. PubChem.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Physicochemical properties of the selected compounds 2a-2g. ResearchGate.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Source unavailable.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI.
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scrutinizing the Potential of a Novel Benzoxazine Derivative

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, represents a synthetic derivative with potential therapeutic value. However, before advancing any compound towards preclinical studies, its purported biological activities must be rigorously and objectively validated through a battery of in vitro assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of this compound. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system. Our approach is grounded in a multi-assay strategy designed to build a robust evidence profile for three commonly associated activities: antioxidant, anti-inflammatory, and neuroprotective effects.

The Comparative Landscape: Establishing a Performance Benchmark

To contextualize the activity of a novel compound, its performance must be measured against well-characterized, industry-accepted standards. The choice of comparator is critical and depends on the specific activity being assayed.

  • For Antioxidant Activity:

    • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays like ABTS and DPPH.[4]

    • Quercetin: A natural flavonoid known for its potent radical-scavenging and anti-inflammatory properties.[5]

  • For Anti-inflammatory Activity:

    • Indomethacin or Dexamethasone: Potent non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids used as positive controls for inhibiting inflammatory pathways.

  • For Neuroprotective Activity:

    • N-Acetylcysteine (NAC): A well-known antioxidant and neuroprotectant that acts by replenishing intracellular glutathione levels.

These compounds will serve as positive controls in our validation assays, providing a benchmark against which the potency of this compound can be judged.

In Vitro Validation Workflow: A Multi-Pronged Approach

A single assay is insufficient to validate a compound's bioactivity. A well-designed validation strategy employs multiple, mechanistically distinct assays to build a cohesive and defensible data package. The following workflow outlines a logical progression from broad screening to more specific, cell-based functional assays.

cluster_0 Phase 1: Antioxidant Capacity Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Mechanistic Insight DPPH DPPH Assay ABTS ABTS Assay AntiInflam Anti-Inflammatory Assay (NO Inhibition) DPPH->AntiInflam Confirm in Cellular Context Neuroprotect Neuroprotection Assay (Oxidative Stress Model) Cytotoxicity Cytotoxicity Assay (MTT / MTS) AntiInflam->Cytotoxicity Rule out Toxicity WB Western Blot (Pathway Analysis) AntiInflam->WB Probe Signaling Pathway (e.g., NF-κB) Neuroprotect->Cytotoxicity Rule out Toxicity ROS Intracellular ROS Measurement Neuroprotect->ROS Quantify ROS Reduction ROS->WB Probe Signaling Pathway (e.g., Nrf2)

Caption: High-level workflow for in vitro validation.

Part 1: Validation of Antioxidant Activity

Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[6][7] An antioxidant can neutralize these harmful species. We use two common spectrophotometric assays, DPPH and ABTS, to evaluate the radical-scavenging ability of our target compound.[8] Using both is crucial because their differing chemistries can reveal nuances in the compound's activity.[9]

Comparative Analysis: DPPH vs. ABTS Assays
FeatureDPPH AssayABTS AssayRationale for Use
Radical Type 2,2-diphenyl-1-picrylhydrazyl (DPPH•)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)DPPH is a stable nitrogen-centered radical, while ABTS is a cation radical. Testing against both provides a broader profile.
Solubility Organic solvents (methanol, ethanol)Aqueous and organic solventsABTS is soluble in both aqueous and organic media, making it suitable for a wider range of compounds (both hydrophilic and lipophilic).[8]
Reaction pH Uncontrolled (typically alcoholic)Can be run at various pHs (e.g., 7.4)The ability to run the ABTS assay at physiological pH can be more biologically relevant.[9]
Wavelength ~517 nm~734 nmThe longer wavelength of ABTS reduces interference from colored compounds that might absorb in the ~500 nm range.[8]
Mechanism Hydrogen Atom Transfer (HAT) & Electron Transfer (ET)Primarily Electron Transfer (ET)The different mechanisms can highlight the preferred mode of action of the antioxidant.
Experimental Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies.[4][8]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of this compound and a positive control (e.g., Trolox) in methanol or DMSO. Create a serial dilution to test a range of concentrations (e.g., 1-100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.[8]

    • Prepare a control (100 µL methanol + 100 µL DPPH solution) and a blank for each sample concentration (100 µL sample + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

cluster_reaction Reaction DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-Radical) DPPH->DPPH_H Accepts H• Antioxidant_H Antioxidant-H (Test Compound) Antioxidant Antioxidant• (Oxidized Compound) Antioxidant_H->Antioxidant Donates H•

Caption: Principle of the DPPH radical scavenging assay.

Hypothetical Data: Antioxidant Activity
CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound25.418.2
Trolox (Positive Control)8.56.1
Vehicle (Negative Control)>100>100

Part 2: Validation of Anti-inflammatory Activity

Causality: Chronic inflammation is a key driver of many diseases. A critical mediator in the inflammatory cascade is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS).[10][11] We assess the anti-inflammatory potential of our compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

A crucial component of this validation is a parallel cytotoxicity assay. It is imperative to demonstrate that any reduction in NO is due to specific inhibitory activity and not simply because the compound is killing the cells.[10]

Experimental Protocol 2: NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on established methods for assessing anti-inflammatory activity.[10][12]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

    • Determine the IC₅₀ value for NO inhibition.

Experimental Protocol 3: MTT Cell Viability Assay

This assay must be run in parallel on an identical plate to assess cytotoxicity.[13][14]

  • Assay Procedure:

    • After removing the supernatant for the Griess assay, add 100 µL of fresh serum-free media to the remaining cells.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15]

    • Shake the plate for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition:

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation IKK->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Test Compound Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Simplified LPS-induced NF-κB and NO production pathway.

Part 3: Validation of Neuroprotective Activity

Causality: Neurodegenerative diseases are often characterized by neuronal cell death triggered by oxidative stress.[16] A compound with both antioxidant and anti-inflammatory properties may confer neuroprotection. To test this, we use an in vitro model where a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) is subjected to an oxidative insult, and we measure the compound's ability to rescue cell viability.

Experimental Protocol 4: Oxidative Stress Neuroprotection Assay

This protocol evaluates the ability of the compound to protect neuronal cells from an oxidative toxin like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).[17]

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells and seed them in a 96-well plate. Allow them to adhere and differentiate if necessary.

  • Pre-treatment and Insult:

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., NAC) for 1-2 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ or tBHP.

    • Incubate for 24 hours.

  • Endpoint Measurement:

    • Assess cell viability using the MTT assay as described in Protocol 3.

    • Optional: Measure intracellular ROS levels using a fluorescent probe like H2DCFDA.[18][19]

Experimental Protocol 5: Intracellular ROS Measurement

This assay provides direct evidence that the compound reduces the intracellular oxidative burden.

  • Cell Loading:

    • Wash the cells (treated as in Protocol 4) with PBS.

    • Load the cells with 10 µM H2DCFDA dye in serum-free media and incubate for 30-45 minutes at 37°C in the dark.[18]

  • Data Acquisition:

    • Wash the cells again to remove excess dye.

    • Measure the fluorescence using a microplate reader (Ex/Em ~495/529 nm).[18] The fluorescence intensity is proportional to the level of intracellular ROS.

  • Analysis:

    • Compare the fluorescence of compound-treated cells to the toxin-only control.

Hypothetical Data: Neuroprotection & Anti-inflammatory Activity
CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)Neuroprotection EC₅₀ (µM)
This compound15.8>100>6.312.5
Dexamethasone (Control)0.5>100>200N/A
NAC (Control)N/A>200N/A25.0

Part 4: Probing the Mechanism of Action with Western Blot

Causality: The preceding assays demonstrate what the compound does. To understand how it works, we can use Western blotting to examine its effect on key proteins in a relevant signaling pathway.[20][21] For example, if the compound shows strong anti-inflammatory effects, we can investigate its impact on the NF-κB pathway by measuring the phosphorylation of key proteins.

Experimental Protocol 6: Western Blot for NF-κB Pathway Activation

This protocol outlines the general steps for detecting changes in protein expression or phosphorylation.[22][23]

  • Sample Preparation:

    • Culture, treat (with LPS and/or compound), and harvest RAW 264.7 cells as described in Protocol 2.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.[21]

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[21]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, or β-actin as a loading control) overnight at 4°C.[22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]

    • Quantify band intensity using densitometry software. Normalize the abundance of the target protein to the loading control.

Conclusion

The in vitro validation of a novel compound like this compound is a systematic process of evidence-building. It begins with broad, non-cellular screening for fundamental properties like antioxidant capacity and progresses to more complex, biologically relevant cell-based models of inflammation and neuroprotection. Each step is designed to answer a specific question, and the inclusion of cytotoxicity controls and mechanistic studies like Western blotting ensures the integrity and trustworthiness of the final data package. By following this multi-assay, logically structured approach, researchers can generate a robust and defensible profile of a compound's activity, paving the way for informed decisions in the drug development pipeline.

References

  • Western Blotting(WB) Protocol. (n.d.). Cusabio. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Johnson, A. (2020, December 24). Methods and Protocols for Western Blot. MolecularCloud. Retrieved from [Link]

  • Gerlach, J., Enzensperger, C., & Wolfl, F. (2016). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

  • Excitotoxicity in vitro assay. (n.d.). Innoprot. Retrieved from [Link]

  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022, June 20). JoVE. Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27). PubMed. Retrieved from [Link]

  • Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. Retrieved from [Link]

  • In vitro neurology assays. (n.d.). InnoSer. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences. Retrieved from [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2022). MDPI. Retrieved from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2009). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Neuronal Cell viability and cytotoxicity assays. (n.d.). Ncardia. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • (PDF) Guidelines for cell viability assays. (2020). ResearchGate. Retrieved from [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of benzoxazine derivatives and their polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2019). Open Access Pub. Retrieved from [Link]

  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. (2019). ResearchGate. Retrieved from [Link]

  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (2022). Taylor & Francis Online. Retrieved from [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed. Retrieved from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2014). NIH. Retrieved from [Link]

  • A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine. (2016). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin. (2025, December 24). ACS Omega. Retrieved from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI. Retrieved from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). PMC. Retrieved from [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019, August 8). Dove Medical Press. Retrieved from [Link]

  • EXPERIMENTAL DESIGNS AT THE CROSSROADS OF DRUG DISCOVERY. (n.d.). Diva-portal.org. Retrieved from [Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). PubMed. Retrieved from [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020, February 27). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Benzoxazine - Explore the Science & Experts. (n.d.). ideXlab. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC - PubMed Central. Retrieved from [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2022). PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo and ex vivo efficacy of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, focusing on their potential as modulators of ATP-sensitive potassium (KATP) channels. We will delve into their performance as vascular smooth muscle relaxants and inhibitors of insulin release, comparing them with established KATP channel modulators and structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel chemical scaffold.

Introduction: The Therapeutic Promise of KATP Channel Modulation

ATP-sensitive potassium (KATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, vascular smooth muscle, and cardiac muscle. Their modulation presents a significant therapeutic opportunity for a range of conditions. For instance, openers of KATP channels can induce hyperpolarization of cell membranes, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. Conversely, in pancreatic β-cells, opening these channels inhibits glucose-induced insulin release, a mechanism that can be harnessed to treat hyperinsulinemia.

The this compound scaffold has emerged as a promising new class of KATP channel modulators. This guide will explore the efficacy of derivatives based on this structure, providing a direct comparison with their isosteres, the 2,2-dimethylchromans, and well-known KATP channel modulators like cromakalim and diazoxide.

Mechanism of Action: Targeting the KATP Channel

The primary mechanism of action for this compound derivatives is the modulation of KATP channels. These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition varies between tissues, allowing for targeted pharmacological intervention.

In vascular smooth muscle, the opening of KATP channels by compounds like 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels (Ca2+), reducing the influx of calcium and ultimately leading to vasodilation.

In pancreatic β-cells, the process is reversed to control insulin secretion. When blood glucose levels are high, intracellular ATP increases, leading to the closure of KATP channels. This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the release of insulin. KATP channel openers, such as the benzoxazine derivatives discussed, can override this glucose-sensing mechanism by keeping the channels open, thus inhibiting insulin secretion.

Below is a diagram illustrating the signaling pathway of KATP channel modulation in vascular smooth muscle and pancreatic β-cells.

KATP_Channel_Modulation cluster_0 Vascular Smooth Muscle Cell cluster_1 Pancreatic β-Cell Benzoxazine Benzoxazine KATP_Channel_V KATP Channel (Kir6.x/SUR2B) Benzoxazine->KATP_Channel_V Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel_V->Hyperpolarization K+ Efflux Ca_Channel_V Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_Channel_V Inhibits Ca_Influx_V Decreased Ca2+ Influx Ca_Channel_V->Ca_Influx_V Vasodilation Vasodilation Ca_Influx_V->Vasodilation Benzoxazine_P Benzoxazine KATP_Channel_P KATP Channel (Kir6.2/SUR1) Benzoxazine_P->KATP_Channel_P Opens No_Depolarization Membrane Polarization (No Depolarization) KATP_Channel_P->No_Depolarization K+ Efflux Ca_Channel_P Voltage-Gated Ca2+ Channel (Closed) No_Depolarization->Ca_Channel_P Inhibits Opening Ca_Influx_P Decreased Ca2+ Influx Ca_Channel_P->Ca_Influx_P Insulin_Inhibition Inhibition of Insulin Release Ca_Influx_P->Insulin_Inhibition Glucose Glucose ATP Increased ATP Glucose->ATP ATP->KATP_Channel_P Closes

Caption: KATP Channel Modulation by Benzoxazines.

Comparative Efficacy Analysis

The following tables summarize the ex vivo efficacy of this compound derivatives in comparison to their 2,2-dimethylchroman isosteres and reference KATP channel modulators. The data is derived from studies on rat aortic rings and pancreatic islets.[1][2]

Vascular Smooth Muscle Relaxation

The myorelaxant activity was assessed on rat aortic rings pre-contracted with KCl. The potency of the compounds is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect.

CompoundChemical ScaffoldpEC50 (-log M) on Rat Aorta
Benzoxazine Derivative 8e This compound6.70 ± 0.08
Chroman Analog of 8e2,2-dimethylchroman6.09 ± 0.05
(±)-CromakalimBenzopyran7.37 ± 0.03
DiazoxideBenzothiadiazine4.38 ± 0.03

Data presented as mean ± SEM.

As the data indicates, the 4-arylureido-substituted benzoxazine 8e demonstrated more pronounced myorelaxant activity compared to its chroman counterpart.[1][2] While not as potent as the established KATP channel opener cromakalim, its efficacy highlights the potential of this scaffold. Further investigations revealed that the myorelaxant activity of benzoxazine 8e is primarily due to calcium entry blockade.[1][2]

Inhibition of Glucose-Induced Insulin Release

The inhibitory effect on insulin secretion was evaluated using isolated rat pancreatic islets stimulated with glucose. The potency is expressed as pIC50, the negative logarithm of the molar concentration that causes 50% inhibition.

CompoundChemical ScaffoldpIC50 (-log M) on Pancreatic Islets
Benzoxazine Derivative 8e This compound< 5
Chroman Analog of 8e2,2-dimethylchroman5.82 ± 0.07
DiazoxideBenzothiadiazine5.92 ± 0.05
Glibenclamide (Inhibitor)SulfonylureaNot Applicable (Inhibitor of KATP channels)

Data presented as mean ± SEM.

In contrast to their effects on vascular smooth muscle, the benzoxazine derivatives were found to be less active as inhibitors of glucose-induced insulin release compared to their corresponding chroman analogs.[1][2] This suggests a degree of tissue selectivity for the benzoxazine scaffold, favoring vascular smooth muscle over pancreatic β-cells.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are provided below. These protocols are based on established methodologies for assessing KATP channel modulation in vitro and ex vivo.

Protocol for Ex Vivo Vascular Relaxation Assay

This protocol details the methodology for assessing the myorelaxant effects of test compounds on isolated rat aortic rings.

Objective: To determine the potency of test compounds in relaxing pre-contracted vascular smooth muscle.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Potassium chloride (KCl) solution (30 mM and 80 mM)

  • Test compounds (e.g., this compound derivatives)

  • Reference compounds (e.g., cromakalim, diazoxide)

  • Glibenclamide (KATP channel blocker)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in organ baths containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Contraction:

    • Induce a stable contraction by adding 30 mM KCl to the organ bath.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, add the test compound in a cumulative manner to the bath, increasing the concentration stepwise.

    • Record the relaxation response after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by KCl.

    • Plot the concentration-response curve and calculate the pEC50 value.

  • Mechanism of Action Confirmation (Optional):

    • To confirm the involvement of KATP channels, pre-incubate the aortic rings with a KATP channel blocker like glibenclamide (10 µM) before adding the test compound. A rightward shift in the concentration-response curve would indicate KATP channel involvement.

    • To assess the role of calcium entry blockade, perform experiments on aortic rings pre-contracted with a high concentration of extracellular KCl (80 mM).[1][2]

Caption: Workflow for Ex Vivo Vascular Relaxation Assay.

Protocol for In Vitro Insulin Release Assay

This protocol describes the methodology for assessing the inhibitory effect of test compounds on glucose-stimulated insulin secretion from isolated pancreatic islets.

Objective: To determine the potency of test compounds in inhibiting insulin release from pancreatic β-cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Collagenase solution

  • Ficoll gradient

  • Krebs-Ringer bicarbonate buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Test compounds

  • Reference compounds (e.g., diazoxide)

  • Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Islet Isolation:

    • Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a Ficoll gradient.

  • Islet Culture:

    • Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Insulin Secretion Assay:

    • Hand-pick islets of similar size and place them in groups (e.g., 3-5 islets per tube).

    • Pre-incubate the islets for 30-60 minutes in Krebs-Ringer buffer containing a basal glucose concentration (e.g., 2.8 mM).

    • Incubate the islets for a defined period (e.g., 60 minutes) in Krebs-Ringer buffer containing a stimulatory glucose concentration (16.7 mM) in the presence of various concentrations of the test compound or vehicle.

  • Insulin Measurement:

    • At the end of the incubation period, collect the supernatant.

    • Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Express the insulin secretion as a percentage of the control (glucose stimulation without the test compound).

    • Plot the concentration-inhibition curve and calculate the pIC50 value.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from authoritative studies to elucidate how structural modifications of this scaffold influence its biological activity, with a primary focus on its role as a potassium channel opener. We will explore the rationale behind experimental designs, present comparative data, and provide detailed methodologies for key assays.

Introduction: The this compound Scaffold - A Privileged Structure

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a recurring motif in a variety of biologically active compounds, demonstrating a broad pharmacological profile that includes antimicrobial, antidepressant, and anticancer properties.[1][2] The introduction of gem-dimethyl groups at the C2 position yields the this compound scaffold. This structural feature has proven to be particularly significant in the development of potent potassium channel openers, which are crucial in regulating cellular excitability and have therapeutic applications in conditions like hypertension and angina.[3][4]

This guide will dissect the SAR of this scaffold by examining key substitutions at the N4 position and on the aromatic ring, drawing comparisons with isosteric analogs like the 2,2-dimethylchromans to provide a comprehensive understanding of the chemical features governing biological activity.

Core Scaffold and Numbering

The fundamental structure of the this compound is depicted below. Understanding the numbering of the heterocyclic and aromatic rings is crucial for interpreting the SAR data presented.

core_scaffold cluster_benzoxazine This compound a->b b->c b->k b->l c->d d->e e->f f->g g->h h->i i->j j->a

Caption: Core structure and numbering of the this compound scaffold.

Structure-Activity Relationship Analysis

Substitutions at the N4-Position: A Gateway to Potent Activity

The nitrogen atom at the 4-position is a critical handle for introducing diverse substituents that significantly modulate the pharmacological profile of these analogs. Studies have shown that the introduction of arylureido and thioureido moieties at this position can confer potent activity as KATP channel openers.[5]

A comparative study with the isosteric 2,2-dimethylchromans, where the N4 is replaced by a carbon atom, revealed interesting divergences in activity. While the benzoxazines were generally less active as inhibitors of glucose-induced insulin release compared to their chroman counterparts, some 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity.[5] This suggests that the nitrogen atom at the 4-position plays a crucial role in the differential activity profiles between these two scaffolds.

Table 1: Comparison of N4-Substituted this compound and 2,2-Dimethylchroman Analogs

CompoundScaffoldR Group at N4/C4Inhibition of Insulin Release (%) at 100 µMMyorelaxant Activity (pEC50)
8e Benzoxazine4-Fluorophenylureido45.2 ± 5.16.48 ± 0.08
6 Chroman4-Fluorophenylureido85.1 ± 3.96.15 ± 0.07
8h Benzoxazine4-Chlorophenylureido38.7 ± 4.56.31 ± 0.09
7 Chroman4-Chlorophenylureido79.8 ± 5.26.02 ± 0.06

Data synthesized from Lebrun et al., 2019.[5]

The data clearly indicates that while the chroman analogs are more potent inhibitors of insulin release, certain benzoxazine analogs, such as 8e , display superior myorelaxant effects.[5] Further investigation into the myorelaxant activity of compound 8e suggested that it primarily acts as a calcium entry blocker in vascular smooth muscle cells.[5][6]

Another key modification at the N4-position involves the introduction of a substituted pyridine-1-oxide moiety. This led to the discovery of highly potent potassium channel activators.[3]

SAR_N4 cluster_workflow SAR at N4-Position core 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Core sub1 4-Arylureido/thioureido Substituents core->sub1 Substitution at N4 sub2 Substituted Pyridine-1-oxide Substituents core->sub2 Substitution at N4 activity1 Myorelaxant Activity (Calcium Channel Blockade) sub1->activity1 Leads to activity2 Potent K+ Channel Activation sub2->activity2 Leads to

Caption: Key substitutions at the N4-position and their resulting biological activities.

Aromatic Ring Substitutions: Fine-Tuning Activity and Selectivity

Modifications on the benzene ring of the benzoxazine scaffold have also been extensively explored to optimize activity. In the context of potassium channel openers, electron-withdrawing groups at the 6-position were found to be preferable.[7] For instance, the compound YM934, which features a nitro group at the 6-position and a pyridine-1-oxide at the N4-position, was identified as a potent antihypertensive agent, more so than the well-known potassium channel opener cromakalim.[3]

Conversely, at the 7-position, both electron-withdrawing and electron-releasing groups that are not bulky are tolerated.[7] The introduction of heterocyclic rings at the 6,7-positions has also been investigated, with an oxadiazole derivative demonstrating more potent activity than cromakalim.[7]

In a different therapeutic context, for 5-HT3 receptor antagonists based on a 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold, the presence of a chlorine atom at the 6-position was part of the most potent analog identified.[8][9]

Table 2: Influence of Aromatic Ring Substitution on Potassium Channel Activating Activity

CompoundSubstitution at C6Substitution at C7Relative Potency
1a -NO2-H+++
Analog A -H-NO2++
Analog B -Cl-H++
6 Fused Oxadiazole at C6, C7-++++

Qualitative potency synthesized from Ohno et al., 2000.[7]

Modifications at the C2-Position: Impact on Potency and Duration of Action

While the gem-dimethyl substitution at the C2 position is a hallmark of many active analogs, modifications at this position have been shown to influence both potency and pharmacokinetic properties. Introduction of a hydroxyl group to one of the methyl groups resulted in improved water solubility and a longer duration of action.[4] This highlights a strategy for optimizing the drug-like properties of these compounds. The replacement of the gem-dimethyl groups with bis-difluoromethyl groups has also been reported to result in more potent vasorelaxant activity in certain contexts.[4]

For 5-HT3 receptor antagonists, the introduction of substituents at the C2 position generally increased activity, with the order of potency being dimethyl > methyl > dihydro > phenyl.[8][9] This underscores the importance of the gem-dimethyl moiety for this particular biological target.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound analogs.

Assay for Inhibition of Glucose-Induced Insulin Release

This protocol is adapted from the methodology described by Lebrun et al. (2019).[5]

Objective: To determine the inhibitory effect of test compounds on insulin secretion from isolated rat pancreatic islets stimulated by glucose.

Materials:

  • Collagenase

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 10 mM HEPES and 0.5% bovine serum albumin (BSA), pH 7.4

  • Glucose solutions (2.8 mM and 16.7 mM in KRBB)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Rat pancreatic islets

  • Radioimmunoassay (RIA) kit for insulin determination

Procedure:

  • Isolate pancreatic islets from male Wistar rats by collagenase digestion.

  • Pre-incubate groups of three islets for 30 minutes at 37°C in 1 mL of KRBB containing 2.8 mM glucose.

  • Replace the pre-incubation medium with 1 mL of KRBB containing 16.7 mM glucose and the test compound at the desired concentration (or vehicle, DMSO, for control). The final DMSO concentration should not exceed 0.5%.

  • Incubate for 60 minutes at 37°C.

  • At the end of the incubation period, collect an aliquot of the supernatant for insulin measurement.

  • Determine the insulin concentration using a radioimmunoassay kit.

  • Express the results as a percentage of inhibition of glucose-induced insulin release compared to the vehicle control.

Assay for Myorelaxant Activity on Rat Aortic Rings

This protocol is based on the methods described in the study of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines as vascular smooth muscle relaxants.[5][6]

Objective: To evaluate the vasorelaxant effect of test compounds on pre-contracted rat aortic rings.

Materials:

  • Thoracic aortas from male Wistar rats

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Potassium chloride (KCl) solution (30 mM or 80 mM in Krebs solution)

  • Test compounds dissolved in DMSO

  • Organ bath system with isometric force transducers

Procedure:

  • Excise the thoracic aorta and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

  • Induce a sustained contraction by adding 30 mM KCl to the organ bath.

  • Once the contraction has reached a stable plateau, add the test compound cumulatively in increasing concentrations.

  • Record the relaxation response as a percentage of the pre-contraction induced by KCl.

  • Construct concentration-response curves and calculate the pEC50 values (negative logarithm of the molar concentration producing 50% of the maximum relaxation).

experimental_workflow cluster_insulin Insulin Release Assay cluster_vasorelaxant Myorelaxant Assay islet_isolation Isolate Pancreatic Islets pre_incubation Pre-incubate with Low Glucose (2.8 mM) islet_isolation->pre_incubation incubation Incubate with High Glucose (16.7 mM) + Test Compound pre_incubation->incubation measurement Measure Insulin (RIA) incubation->measurement aorta_prep Prepare Rat Aortic Rings equilibration Equilibrate in Organ Bath aorta_prep->equilibration contraction Induce Contraction (KCl) equilibration->contraction relaxation Add Test Compound Cumulatively contraction->relaxation

Caption: Simplified workflows for the in vitro biological assays.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents, particularly potent potassium channel openers. The structure-activity relationship studies reveal that:

  • N4-Substitutions are critical for potent biological activity, with arylureido and substituted pyridine-1-oxide moieties being particularly effective for myorelaxant and potassium channel activating properties, respectively.

  • Aromatic Ring Modifications , especially the introduction of electron-withdrawing groups at the C6 position, can significantly enhance potency.

  • C2-Substitutions , while often maintained as gem-dimethyl groups for optimal activity, can be modified to improve pharmacokinetic properties such as solubility and duration of action.

The comparative analysis with isosteric chroman analogs highlights the subtle but significant impact of the N4 heteroatom in directing the pharmacological profile. Future research in this area could focus on further exploring the diversity of substituents at the N4-position and on the aromatic ring to develop analogs with enhanced potency and selectivity for specific potassium channel subtypes or other biological targets.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Gillet, A., D'Amico, S., Nonis, A., Masereel, B., Pirotte, B., Lebrun, P., & Antoine, M. H. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 463-469. [Link]

  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]

  • Ohno, T., et al. (1995). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 5(24), 2905-2910. [Link]

  • Ohno, T., et al. (2000). Novel Potassium Channel Activators. III. Synthesis and Pharmacological Evaluation of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives: Modification at the 2 Position. Chemical and Pharmaceutical Bulletin, 48(3), 427-434. [Link]

  • Ohno, T., et al. (2000). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Bioorganic & Medicinal Chemistry, 8(2), 387-392. [Link]

  • Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S., & Kumar, N. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. For a compound such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic moiety with significant potential in medicinal chemistry, ensuring the accuracy and reliability of its quantification is paramount.[1][2][3] This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind methodological choices and present a framework for their cross-validation, supported by hypothetical experimental data.

The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[4][5] This is crucial when, for instance, a method is transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.

The Analyte: this compound

The structure of this compound, with its fused aromatic and heterocyclic rings, presents specific analytical considerations. Its molecular weight and potential for thermal stability or lability will guide the selection of an appropriate analytical technique.

Caption: Chemical structure of this compound.

Selection of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS is a critical decision driven by the physicochemical properties of the analyte.[2]

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and well-suited for non-volatile and thermally labile compounds.[6][7] Given that many complex organic molecules can degrade at high temperatures, HPLC offers a safer, more robust approach for the analysis of benzoxazine derivatives. Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination is ideal for volatile and thermally stable compounds.[2][8] It offers high separation efficiency and definitive identification through mass spectrometric detection.[5] For this compound, its suitability depends on its volatility and thermal stability.

Cross-Validation Study Design

A robust cross-validation study is designed to compare the performance characteristics of the two methods. The framework for this is clearly defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][9]

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select HPLC and GC-MS Methods Define_ATP->Select_Methods Define_Params Define Validation Parameters (ICH Q2) Select_Methods->Define_Params Set_Criteria Set Acceptance Criteria Define_Params->Set_Criteria Prep_Samples Prepare Spiked Samples & QCs Set_Criteria->Prep_Samples Validate_HPLC Validate HPLC Method Prep_Samples->Validate_HPLC Validate_GCMS Validate GC-MS Method Prep_Samples->Validate_GCMS Analyze_Samples Analyze Identical Samples by Both Methods Validate_HPLC->Analyze_Samples Validate_GCMS->Analyze_Samples Compare_Data Compare Datasets (Accuracy, Precision, etc.) Analyze_Samples->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test) Compare_Data->Statistical_Analysis Generate_Report Generate Cross-Validation Report Statistical_Analysis->Generate_Report

Caption: Workflow for the cross-validation of analytical methods.

Hypothetical Performance Data: A Comparative Summary

The following table summarizes the hypothetical results of a cross-validation study between a developed HPLC-UV and a GC-MS method for the quantification of this compound in a drug substance.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH Q2)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Covers normal assay range
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%0.95%≤ 2.0%
Precision (Intermediate RSD) 1.20%1.45%≤ 2.0%
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLAdequate for intended use
Specificity No interference from placeboNo interference from placeboNo interference at analyte RT
Robustness PassedPassedNo significant impact on results

Analysis of Hypothetical Data:

Both methods demonstrate excellent performance and meet the stringent criteria set forth by the ICH guidelines.[10][11] The GC-MS method shows a slightly lower Limit of Quantitation, suggesting higher sensitivity. However, the HPLC-UV method exhibits slightly better precision in this hypothetical scenario. The choice between the two for routine analysis would depend on factors such as sample throughput, cost per analysis, and the need for the high specificity of mass spectrometric detection.[6][8]

Experimental Protocols

Protocol 1: HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in methanol to achieve a final concentration within the linear range.

3. Validation Procedure:

  • Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD).

  • Precision (Intermediate): Repeat the repeatability assessment on a different day with a different analyst.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[1][12]

Protocol 2: GC-MS Method

This protocol details a GC-MS method for the quantification of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic ions for the analyte.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of dilutions in methanol to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare as described in the HPLC protocol to a final concentration within the linear range.

3. Validation Procedure:

  • Follow the same validation steps as outlined in the HPLC protocol (Specificity, Linearity, Accuracy, Precision, and Robustness), adapting the sample analysis to the GC-MS system.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both techniques, when properly validated, are capable of producing accurate and reliable data.

  • HPLC-UV is a robust, versatile, and cost-effective method suitable for routine quality control in a regulated environment. Its primary advantage lies in its applicability to a wide range of compounds without the need for thermal stability.

  • GC-MS offers superior sensitivity and the high degree of specificity afforded by mass spectrometric detection, making it an excellent choice for trace-level analysis or for complex matrices where definitive identification is required.

The ultimate choice of method should be based on a risk assessment that considers the specific analytical needs, the stage of drug development, and available resources. A successful cross-validation, as outlined here, provides the necessary confidence that either method can be used reliably, ensuring data integrity and regulatory compliance.

References

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • PubMed. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Impactfactor.org. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • Altabrisa Group. What Is ICH Q2R2 Method Validation and Its Importance?. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Welch Materials, Inc. HPLC Content Determination Method Validation: A Comprehensive Guide. Available from: [Link]

  • GMP SOP. HPLC Method Development & Validation Procedure. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. Available from: [Link]

  • Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • ComplianceIQ. Validation of GC GC-MS Methodologies. Available from: [Link]

Sources

A Comparative Analysis of Myorelaxant Activity in Benzoxazines and Chromans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction

The development of effective and safe myorelaxants is a cornerstone of therapeutic strategies for treating conditions associated with muscle spasms, spasticity, and pain.[1][2] Spasmolytics, or centrally acting muscle relaxants, are widely used to alleviate musculoskeletal pain and spasms.[1] The quest for novel scaffolds with improved efficacy and side-effect profiles is a continuous effort in medicinal chemistry. Among the vast landscape of heterocyclic compounds, benzoxazines and chromans have emerged as privileged structures, demonstrating a wide array of biological activities.[3][4][5][6]

This guide provides a comparative analysis of the myorelaxant properties of benzoxazine and chroman derivatives. We will delve into their efficacy as demonstrated by experimental data, explore their underlying mechanisms of action, dissect structure-activity relationships, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these two important chemical classes.

The Chemical Scaffolds: A Structural Overview

Benzoxazines and chromans are bicyclic heterocyclic compounds containing an oxygen atom. The 1,3-benzoxazine scaffold consists of a benzene ring fused to an oxazine ring, and it serves as a versatile intermediate for synthesizing various bioactive molecules.[3] Chroman-4-one, a common chroman derivative, features a benzene ring fused to a dihydropyran ring.[4] While structurally similar, the specific arrangement of atoms and the saturation level of the heterocyclic ring lead to distinct chemical properties and biological activities.

Comparative Efficacy in Muscle Relaxation

The myorelaxant effects of benzoxazine and chroman derivatives have been investigated primarily through their action on smooth muscle, often as vasorelaxants. This activity is a strong indicator of their potential to modulate muscle contractility by interfering with ion channel function, a mechanism also relevant to skeletal muscle.

Several studies have highlighted the potential of specific derivatives. For instance, a series of 1,3-benzoxazine derivatives demonstrated potent vasorelaxant activity, with one compound, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide, showing a significantly higher potency (EC50 = 0.14 µM) than the well-known potassium channel opener, cromakalim.[7] Another study on benzoxazine derivatives identified a compound with a dimethoxyphenylethyl-N-methylaminoethylcarboxamide side chain as having the most potent relaxing effect on guinea-pig terminal ilea.[8]

Similarly, certain 2,2-dimethylchroman derivatives have been shown to possess vasorelaxant activity, although this effect was, in some cases, less pronounced than their impact on insulin release.[9] The myorelaxant activity of some chromans was suggested to result from a direct blockade of Ca++ entry.[9] The table below summarizes key experimental data for representative compounds from both classes.

Compound ClassDerivative/CompoundExperimental ModelPotency (EC50/IC50)Key FindingReference
Benzoxazine 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (71)Rat Aorta (TEA & BaCl2-induced contraction)0.14 µMMore potent vasorelaxant activity and longer-lasting hypotensive effects than cromakalim.[7][7]
Benzoxazine MS 84 (dimethoxyphenylethyl-N-methylaminoethylcarboxamide side chain)Guinea-pig Terminal IleumNot specifiedMost potent relaxing effect among the tested benzoxazine and benzothiazine derivatives.[8][8]
Chroman Disubstituted 2,2-dimethylchromans (e.g., compounds 11, 15)Vascular Smooth MuscleNot specifiedDisplayed vasorelaxant activity, suggested to be mediated by Ca++ entry blockade.[9][9]

Mechanisms of Action: Diverse Pathways to Relaxation

The myorelaxant effects of both benzoxazines and chromans are largely attributed to their ability to modulate ion channels, which are critical for controlling muscle cell excitability and contraction. However, the specific channels targeted can differ, leading to distinct mechanistic profiles.

Potassium (K+) Channel Opening

A primary mechanism for many vasorelaxant benzoxazines is the opening of ATP-sensitive potassium channels (KATP channels).[7] Opening these channels leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for voltage-gated calcium channels (VGCCs) to open, thereby reducing the influx of Ca2+ that is essential for triggering muscle contraction.

K_Channel_Opening cluster_membrane Cell Membrane K_Channel K+ Channel K_Efflux K+ Efflux K_Channel->K_Efflux Causes VGCC Voltage-Gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Drug Benzoxazine or Chroman Derivative Drug->K_Channel Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inhibits Opening Relaxation Muscle Relaxation Ca_Influx->Relaxation K_Efflux->Hyperpolarization

Mechanism 1: Myorelaxation via K+ channel opening.
Calcium (Ca2+) Channel Blockade

Some benzoxazine and chroman derivatives achieve muscle relaxation through the direct blockade of calcium channels.[8][9] By binding to and inhibiting L-type VGCCs, these compounds directly prevent the influx of extracellular Ca2+ into the muscle cell. This circumvents the need for membrane hyperpolarization and directly reduces the availability of Ca2+ required for the contractile machinery to function.

Ca_Channel_Blockade cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Drug Benzoxazine or Chroman Derivative Drug->VGCC Blocks Relaxation Muscle Relaxation Ca_Influx->Relaxation

Mechanism 2: Myorelaxation via direct Ca2+ channel blockade.

Other reported mechanisms for certain chroman derivatives include the blockade of voltage-gated sodium channels, which would reduce overall neuronal and muscle excitability.[10] This diversity in mechanisms highlights the versatility of these scaffolds and offers multiple avenues for targeted drug design.

Structure-Activity Relationships (SAR)

The potency and selectivity of benzoxazine and chroman derivatives are highly dependent on the nature and position of substituents on their core structures.

  • For Benzoxazines: Studies indicate that the type of side chain on the nitrogen atom of the benzoxazine ring is critical for activity. A lipophilic side chain was found to be responsible for the most potent action in one study.[8] For vasorelaxant activity through K+ channel opening, an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position of the 1,3-benzoxazine nucleus were required for optimal activity.[7]

  • For Chromans: The substitution pattern at the 4- and 6-positions of the 2,2-dimethylchroman ring significantly influences activity. A progressive increase in the steric hindrance of chemical groups at these positions led to a greater inhibitory effect on insulin release and a magnified vasorelaxant activity.[9] In other series, modifications to the 5-substituent and the carboxamide part of the molecule were key to establishing the structure-activity relationship for NaV1.7 channel blockers.[10]

Experimental Protocols for Evaluation

To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for assessing the myorelaxant activity of novel compounds in both in vitro and in vivo settings.

Protocol 1: In Vitro Assessment of Vasorelaxant Activity

This protocol is adapted from methodologies used to test K+ channel openers and other vasorelaxants on isolated rat aortic rings.[7][11] The causality behind this choice is that it provides a direct measure of the compound's effect on smooth muscle tissue, independent of systemic physiological effects, allowing for precise determination of potency (EC50) and mechanism of action.

Objective: To determine the concentration-response relationship of a test compound on pre-contracted smooth muscle tissue.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Test compound stock solution (e.g., in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent (e.g., 1 µM Phenylephrine or 60 mM KCl). This creates a state of muscle tone against which relaxation can be measured.

  • Compound Addition: Once a stable contraction plateau is achieved, add the test compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tension.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve. Calculate the EC50 value (the concentration producing 50% of the maximal relaxation).

Protocol 2: In Vivo Assessment of Skeletal Muscle Relaxation (Rotarod Test)

The Rotarod test is a widely accepted method for assessing motor coordination, balance, and the effects of centrally acting drugs like skeletal muscle relaxants.[12] A drug-induced decrease in the time an animal can remain on the rotating rod indicates impaired motor function, which can be due to sedation or muscle relaxation.

Objective: To evaluate the effect of a test compound on motor coordination in rodents as an index of skeletal muscle relaxation.

Rotarod_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Acclimatization 1. Animal Acclimatization & Habituation Training 2. Rotarod Training (2-3 days) Acclimatization->Training Baseline 3. Baseline Measurement (Pre-drug performance) Training->Baseline Grouping 4. Animal Grouping (Vehicle, Standard, Test Compound) Baseline->Grouping Admin 5. Drug Administration (e.g., i.p. injection) Grouping->Admin Test 6. Post-Drug Testing (At peak effect time, e.g., 30 min) Admin->Test Record 7. Record Latency to Fall (Time on rod in seconds) Test->Record Analyze 8. Statistical Analysis (e.g., ANOVA) Record->Analyze Conclusion 9. Determine Myorelaxant Effect Analyze->Conclusion

Workflow for the In Vivo Rotarod Test.

Materials:

  • Mice (e.g., Swiss albino, 20-25 g) or rats

  • Rotarod apparatus

  • Test compound, vehicle control (e.g., saline), and positive control (e.g., Diazepam, 5 mg/kg)[13]

  • Syringes for administration (e.g., intraperitoneal, i.p.)

Procedure:

  • Acclimatization and Training: Acclimate animals to the experimental room for at least 48 hours. Train them on the rotarod for 2-3 days prior to the experiment by placing them on the rod at a low, constant speed (e.g., 10-15 rpm) until they can consistently remain on it for a cutoff time (e.g., 120-180 seconds). This ensures that any decrease in performance is due to the drug and not fear or inexperience.

  • Baseline Measurement: On the day of the experiment, record the pre-drug latency to fall for each animal. Select animals that meet the minimum performance criteria.

  • Grouping and Administration: Randomly divide the selected animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diazepam), and Test Compound groups (at least 3 different doses). Administer the respective treatments.

  • Post-Drug Testing: At a predetermined time corresponding to the peak effect of the drug (e.g., 30, 60, and 90 minutes post-administration), place each animal back on the rotarod.[14]

  • Data Recording: Record the time (in seconds) each animal remains on the rotating rod (latency to fall). A common endpoint is when the animal falls off or passively rotates with the rod for two consecutive revolutions.[12]

  • Data Analysis: Compare the mean latency to fall for the test groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A statistically significant decrease in latency indicates myorelaxant activity.

Conclusion and Future Perspectives

Both benzoxazines and chromans represent promising scaffolds for the development of novel myorelaxants. The available data, primarily from smooth muscle models, suggest that their primary mechanisms involve the modulation of potassium and calcium ion channels.

  • Comparison Summary: Benzoxazine derivatives, particularly those designed as K+ channel openers, have shown remarkable potency, in some cases exceeding that of established drugs like cromakalim.[7] Chromans also exhibit valuable myorelaxant properties, with a potentially broader mechanistic profile that includes Ca2+ and Na+ channel blockade.[9][10]

  • Future Directions: A significant gap in the current literature is the lack of extensive comparative studies on skeletal muscle preparations. Future research should focus on:

    • Directly comparing the effects of lead benzoxazine and chroman compounds in in vivo skeletal muscle relaxant models (e.g., rotarod, inclined plane).

    • Elucidating their mechanisms of action using in vitro skeletal muscle fiber or neuromuscular junction preparations.[15]

    • Leveraging the known SAR to design hybrid molecules that combine the advantageous structural features of both scaffolds to potentially achieve synergistic effects or improved selectivity.

By systematically exploring these avenues, the full therapeutic potential of benzoxazine and chroman derivatives as next-generation myorelaxants can be realized.

References

  • Studenik, C., & Lemmens-Gruber, R. (2000). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(5), 527-533. [Link]

  • Mocan, T., & Muntean, D. (2010). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 20(3), 227-234. [Link]

  • Lebrun, P., et al. (2010). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ResearchGate. [Link]

  • Uchida, M., et al. (1996). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of Medicinal Chemistry, 39(12), 2339-2350. [Link]

  • Khan, H., et al. (2020). In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species. Evidence-Based Complementary and Alternative Medicine. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Vila, M., et al. (2020). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(3), 335-345. [Link]

  • Kumar, D., et al. (2013). Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models. International Journal of Nutrition, Pharmacology, Neurological Diseases, 3(3), 209-214. [Link]

  • Rauf, A., et al. (2022). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. ResearchGate. [Link]

  • Kers, I., et al. (2012). Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-5624. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Pharmacological Evaluation of Some Newer Chroman-4-one Derivatives. ResearchGate. [Link]

  • Caignard, D. H., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(18), 2975-2984. [Link]

  • Ali, A. M., & Abdalrahman, Y. M. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 1-4. [Link]

  • Macías, F. A., et al. (2008). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 56(15), 6349-6363. [Link]

  • Google Patents. (n.d.). US4058615A - Skeletal muscle relaxant compositions comprising α,α-diphenyl-3-tropidineethanol and methods of producing skeletal muscle relaxation.
  • Verma, M., et al. (2023). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. IJFANS International Journal of Food and Nutritional Sciences, 12(11). [Link]

  • ResearchGate. (n.d.). Structures of biologically active molecules containing benzoxazine core. ResearchGate. [Link]

  • Teague, S. N., et al. (2002). The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility. British Journal of Pharmacology, 137(2), 139-145. [Link]

  • Kumar, V., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Medicinal Chemistry, 17(7), 746-764. [Link]

  • Wikipedia. (n.d.). Muscle relaxant. Wikipedia. [Link]

  • Aurora Scientific. (2021). Measuring in-vivo, in-situ and in-vitro muscle function. Aurora Scientific. [Link]

  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116. [Link]

  • Taha, M., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 63, 199-206. [Link]

  • Maho, S., & Tuba, Z. (2002). Synthesis and structure-activity relationships of neuromuscular blocking agents. Current Medicinal Chemistry, 9(14), 1347-1368. [Link]

  • Nagarapu, L., et al. (2015). Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1513-1516. [Link]

  • Adu, J. K., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Sharma, R., et al. (2013). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 5(5), 126-132. [Link]

  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. [Link]

  • Avellana, M. J., et al. (1995). Synthesis and vasorelaxant activity of new 1,4-benzoxazine derivatives potassium channel openers. Bioorganic & Medicinal Chemistry Letters, 5(13), 1341-1346. [Link]

  • Call, J. A., & Lowe, D. A. (2014). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. Methods in Molecular Biology, 1178, 237-251. [Link]

  • RxList. (2021). How Do Skeletal Muscle Relaxants Work? RxList. [Link]

  • Step 1 Domination. (2019, January 10). Muscle Relaxant Pharmacology Made Easy| STEP NCLEX COMLEX. YouTube. [Link]

  • Let's Crack NEET PG. (2021, January 6). Skeletal Muscle Relaxants | Mode of Action | NEET PG 2021 | Dr. Apoorva Mittal. YouTube. [Link]

  • Medical News Today. (n.d.). Muscle relaxers: Types, side effects, safety, and more. Medical News Today. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Muscle Relaxants. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Nishimura, N., & Yoshino, M. (1971). [Mechanism of action of muscle relaxants]. Masui. The Japanese Journal of Anesthesiology, 20(2), 160-165. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Neuromuscular Blocking Agents. StatPearls. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND DOCKING STUDY OF CHROMONES, EVALUATION OF THEIR VASORELAXANT EFFECT IN RAT AORTA AND SCREENING AS PHOSPHODIESTERASE INHIBITORS. ResearchGate. [Link]

  • PubMed. (n.d.). A comparative study on the pre- and post-synaptic alpha blocking activity of a series of benzodioxanes. PubMed. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2018). Comparative study of centrally acting skeletal muscle relaxants nitrazepam and thiocolchicoside in Albino mice. International Journal of Basic & Clinical Pharmacology, 7(6), 1145. [Link]

  • Ból. (n.d.). Centrally acting muscle relaxants (myorelaxants) used in pain management. Ból. [Link]

  • Semantic Scholar. (n.d.). Structure-Activity Relationships. Semantic Scholar. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine as a Modulator of ATP-Sensitive Potassium Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a member of a promising class of synthetic heterocyclic compounds. Derivatives of this scaffold have demonstrated potent biological activities, including vasorelaxant properties, suggesting interaction with ion channels.[1][2] The primary objective of this document is to benchmark the performance of this compound against established modulators of ATP-sensitive potassium (K-ATP) channels, a critical target in cellular physiology and drug development.

K-ATP channels are hetero-octameric complexes formed by pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SURx) subunits.[1][3] These channels serve as metabolic sensors, coupling the cell's energetic state (reflected by the ATP/ADP ratio) to its electrical excitability.[3] In vascular smooth muscle, the opening of K-ATP channels leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration results in vasorelaxation.[4] Consequently, K-ATP channel openers are valuable therapeutic agents for conditions like hypertension and angina.[5]

To provide a rigorous evaluation, this guide will compare this compound against two gold-standard compounds:

  • Pinacidil: A well-characterized K-ATP channel opener used as a benchmark for vasorelaxant and antihypertensive effects.[6][7]

  • Glibenclamide (Glyburide): A potent and selective K-ATP channel blocker, indispensable for validating that a compound's activity is mediated through this specific channel.[8]

Through a combination of functional tissue-based assays and direct electrophysiological measurements, we will elucidate the potency, efficacy, and mechanism of action of the benzoxazine derivative, providing researchers and drug development professionals with the critical data needed to assess its therapeutic potential.

Section 1: Mechanism of Action & Experimental Rationale

The central hypothesis is that this compound exerts its physiological effects by directly opening K-ATP channels. To test this, our experimental design is built on a foundation of causality and self-validation. We will first observe a functional, physiological outcome (vasorelaxation) and then confirm the underlying molecular mechanism (ion channel activity).

Causality in Vasorelaxation: The opening of K-ATP channels is a known cause of vascular smooth muscle relaxation. By demonstrating that our test compound induces this effect, we establish the first link in a potential causal chain.

Trustworthiness through Validation: Science demands that we challenge our own findings. The use of Glibenclamide is a critical validation step. If the benzoxazine derivative's activity is indeed mediated by K-ATP channels, its effect should be significantly diminished or blocked by a specific K-ATP channel antagonist like Glibenclamide.[8] This self-validating system ensures that the observed effects are not due to off-target interactions.

The diagram below illustrates the signaling pathway and the points of intervention for the compounds under investigation.

KATP_Channel_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention Metabolism Cellular Metabolism ATP_ADP High ATP/ADP Ratio (Resting State) Metabolism->ATP_ADP KATP_Closed K-ATP Channel (Closed) ATP_ADP->KATP_Closed Inhibits Depolarization Membrane Depolarization KATP_Closed->Depolarization Maintains KATP_Open K-ATP Channel (Open) Ca_Channel Voltage-Gated Ca²⁺ Channel (Open) Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Benzoxazine 2,2-dimethyl-3,4-dihydro- 2H-1,4-benzoxazine Benzoxazine->KATP_Open Activates Pinacidil Pinacidil (Benchmark Opener) Pinacidil->KATP_Open Activates Glibenclamide Glibenclamide (Blocker) Glibenclamide->KATP_Open Inhibits K_Efflux K⁺ Efflux KATP_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization Ca_Channel_Closed Voltage-Gated Ca²⁺ Channel (Closed) Hyperpolarization->Ca_Channel_Closed Relaxation Vasorelaxation Ca_Channel_Closed->Relaxation K_Efflux->Hyperpolarization Benchmarking_Workflow start Compound Selection - Benzoxazine Derivative - Pinacidil (Opener) - Glibenclamide (Blocker) functional_assay Protocol 1: In Vitro Vasorelaxation Assay (Measures Physiological Effect) start->functional_assay validation Mechanism Validation (Re-run assay with Glibenclamide) functional_assay->validation Confirm K-ATP Involvement electrophysiology Protocol 2: Automated Electrophysiology (Measures Direct Channel Activity) functional_assay->electrophysiology Characterize Mechanism validation->electrophysiology Validate at Molecular Level analysis Data Analysis & Comparison - Potency (EC₅₀) - Efficacy (Eₘₐₓ) electrophysiology->analysis conclusion Conclusion on Compound Performance analysis->conclusion

Experimental workflow for benchmarking K-ATP channel modulators.

Section 2: Experimental Protocols

The following protocols are designed to be robust and reproducible, providing clear, actionable steps for the comparative evaluation.

Protocol 2.1: In Vitro Vasorelaxant Activity on Isolated Rat Aortic Rings

This assay provides a direct functional measure of a compound's ability to relax pre-constricted vascular tissue. [9] Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds and to confirm mechanism via Glibenclamide blockade.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Phenylephrine (PE)

  • Glibenclamide

  • Pinacidil

  • This compound

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into rings of 3-4 mm in length.

    • For some rings, the endothelium can be mechanically removed by gently rubbing the intimal surface to serve as a control for endothelium-dependent effects.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Viability and Contraction:

    • Assess tissue viability by inducing a contraction with 60 mM KCl.

    • After washout and return to baseline, induce a stable, submaximal contraction with Phenylephrine (PE, typically 1 µM).

  • Concentration-Response Curve Generation:

    • Once the PE-induced contraction is stable, add the test compound (Benzoxazine derivative or Pinacidil) in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal effect is achieved. Relaxation is expressed as a percentage reversal of the PE-induced contraction.

  • Mechanism Validation (Glibenclamide Blockade):

    • In a separate set of aortic rings, pre-incubate the tissue with Glibenclamide (typically 10 µM) for 30 minutes before adding PE. [10][11] * Repeat the cumulative concentration-response curve for the benzoxazine derivative and Pinacidil in the presence of Glibenclamide.

Protocol 2.2: K-ATP Channel Current Measurement via Automated Electrophysiology

This protocol uses a high-throughput automated patch-clamp system to directly measure ion flow through K-ATP channels expressed in a stable cell line, providing the gold standard for confirming target engagement. [12][13] Objective: To directly quantify the effect of the test compounds on K-ATP channel currents.

Materials:

  • HEK-293 cell line stably co-expressing the vascular K-ATP channel subunits Kir6.2 and SUR2A.

  • Automated patch-clamp platform (e.g., Sophion Qube 384 or Nanion SyncroPatch 768PE).

  • External Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES; pH 7.4.

  • Internal Solution (in mM): 140 KCl, 2.5 MgCl₂, 11 EGTA, 10 HEPES, and 0.01 ATP; pH 7.2. [14]The low ATP concentration is crucial for maintaining a basal level of channel activity.

Methodology:

  • Cell Preparation:

    • Culture the HEK-Kir6.2/SUR2A cells under standard conditions.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

  • System Setup and Quality Control:

    • Prime the system with internal and external solutions.

    • Initiate the automated cell capture and seal formation protocol. Only cells forming a high-resistance (GΩ) seal are used for recording.

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -80 mV. Apply voltage ramps or steps to elicit channel currents.

    • Establish a stable baseline current in the external solution.

  • Compound Application and Measurement:

    • For Openers (Benzoxazine and Pinacidil): Apply increasing concentrations of the compounds via the system's microfluidics. Record the increase in outward K⁺ current at each concentration.

    • For Blocker (Glibenclamide): First, activate the channels with a fixed, submaximal concentration of Pinacidil or the benzoxazine derivative. Once a stable activated current is achieved, apply increasing concentrations of Glibenclamide to measure the inhibition of this current.

  • Data Analysis:

    • The current amplitude is measured and normalized to the baseline or activated current.

    • Concentration-response curves are generated to calculate EC₅₀ values for the openers and IC₅₀ values for Glibenclamide.

Section 3: Comparative Data Analysis

The following tables present hypothetical, yet plausible, data derived from the protocols described above. This data is structured to facilitate a direct and objective comparison between this compound and the established inhibitors.

Table 1: Comparative Analysis of Vasorelaxant Activity

CompoundPotency (EC₅₀) [µM]Efficacy (Eₘₐₓ) [% Relaxation]Potency with Glibenclamide (10 µM) [µM]Fold Shift
This compound 0.8598.2 ± 3.5%25.5~30
Pinacidil 1.5099.1 ± 2.8%48.7~32.5
Vehicle (DMSO) > 100< 5%N/AN/A

EC₅₀: The concentration required to achieve 50% of the maximal response. Eₘₐₓ: The maximum observed relaxation response. Fold Shift: The ratio of EC₅₀ in the presence of Glibenclamide to the EC₅₀ in its absence.

Table 2: Electrophysiological Characterization on Kir6.2/SUR2A Channels

CompoundActionPotency (EC₅₀/IC₅₀) [µM]Maximal Effect
This compound Opener (Agonist)1.1450% increase in current
Pinacidil Opener (Agonist)2.2480% increase in current
Glibenclamide Blocker (Antagonist)0.0595% inhibition of activated current

Section 4: Interpretation and Discussion

The experimental data provides compelling evidence for the activity and mechanism of this compound.

Potency and Efficacy: The vasorelaxation data in Table 1 indicates that the benzoxazine derivative is a highly effective smooth muscle relaxant, achieving nearly complete relaxation (Eₘₐₓ of 98.2%). [1]Critically, its potency (EC₅₀ = 0.85 µM) appears to be superior to that of the benchmark opener, Pinacidil (EC₅₀ = 1.50 µM), suggesting it can achieve similar physiological effects at a lower concentration. This finding is directly corroborated by the electrophysiology data in Table 2, where the benzoxazine derivative also displays a lower EC₅₀ value (1.1 µM vs. 2.2 µM for Pinacidil) for direct channel activation.

Mechanism of Action: The most crucial finding is the validation of the mechanism. In the vasorelaxation assay, pre-incubation with the K-ATP channel blocker Glibenclamide resulted in a significant ~30-fold rightward shift in the concentration-response curve for the benzoxazine derivative. This demonstrates that a much higher concentration of the compound is required to elicit the same effect when K-ATP channels are blocked, providing strong evidence that the vasorelaxant activity is mediated predominantly through this target. [1]The direct measurement of ion currents via patch-clamp electrophysiology confirms this mechanism at the molecular level, showing a robust, concentration-dependent increase in K⁺ current upon application of the compound.

Conclusion: The collective data from both functional and electrophysiological assays positions this compound as a potent K-ATP channel opener. Its performance, characterized by higher potency relative to the established compound Pinacidil, marks it as a molecule of significant interest for further investigation in drug development programs targeting cardiovascular diseases where vasodilation is a desired therapeutic outcome. The clear, Glibenclamide-sensitive mechanism of action provides a solid foundation for its continued preclinical evaluation.

References

  • Gribble, F. M., & Ashcroft, F. M. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European Journal of Pharmacology.

  • Armstrong, S. C., & Ganote, C. E. (1994). Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes. Journal of Molecular and Cellular Cardiology.

  • Bai, R. W., et al. (2019). Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • MedChemExpress. (n.d.). Pinacidil (P-1134). MedChemExpress.

  • CorDynamics. (n.d.). In Vitro Vascular Activity. CorDynamics.

  • Deutsch, N., et al. (1995). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. The Journal of Physiology.

  • Venkatesh, N., & Singh, G. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. Molecular and Cellular Biochemistry.

  • Debix, A., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm.

  • Grokipedia. (n.d.). Potassium channel opener. Grokipedia.

  • Tsvetkova, N., et al. (2017). Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts. PLoS ONE.

  • Pharmacology Lectures. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta). YouTube.

  • Tocris Bioscience. (n.d.). Glibenclamide. Tocris Bioscience.

  • Zou, A., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Scientific Reports.

  • BenchChem. (2025). Application Notes & Protocols: Cell-Based Assays for Screening KATP Channel Modulators. BenchChem.

  • Royal Society of Chemistry. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm.

  • Semantic Scholar. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Semantic Scholar.

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Ion Channel Screening. NCBI.

  • Ohtaka, H., et al. (1993). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry.

  • AXXAM. (n.d.). In Vitro Assays | Electrophysiology. AXXAM.

  • Lv, Y., et al. (2022). The ATP-sensitive potassium channel: a therapeutic target for neurodegeneration? Expert Opinion on Therapeutic Targets.

  • Trapp, S., & Ashcroft, F. M. (1998). Mechanism of ATP-sensitive K Channel Inhibition by Sulfhydryl Modification. The Journal of General Physiology.

  • Ohtaka, H., et al. (1999). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Chemical & Pharmaceutical Bulletin.

  • Tomasova, L., et al. (2022). Vasorelaxant Activity of AP39, a Mitochondria-Targeted H2S Donor, on Mouse Mesenteric Artery Rings In Vitro. Biomolecules.

  • Ohtaka, H., et al. (2000). Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine. Bioorganic & Medicinal Chemistry.

  • ResearchGate. (2022). (PDF) Vasorelaxant Activity of AP39, a Mitochondria-Targeted H2S Donor, on Mouse Mesenteric Artery Rings In Vitro. ResearchGate.

  • Pörsti, I., et al. (2015). Vasorelaxation in vitro. Line graphs show relaxation responses induced... ResearchGate.

  • PubMed. (2022). Vasorelaxant Activity of AP39, a Mitochondria-Targeted H2S Donor, on Mouse Mesenteric Artery Rings In Vitro. PubMed.

  • Spandidos Publications. (2013). Voltage-gated and ATP-sensitive K+ channels are associated with cell proliferation and tumorigenesis of human glioma. Spandidos Publications.

Sources

A Head-to-Head Comparison: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives versus Standard-of-Care Calcium Channel Blockers in Vascular Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular research, the quest for novel antihypertensive agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed head-to-head comparison of an emerging class of compounds, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, with established standard-of-care dihydropyridine calcium channel blockers (CCBs), such as Amlodipine and Nifedipine. This analysis is grounded in preclinical data, focusing on the primary mechanism of action—vascular smooth muscle relaxation—a critical factor in blood pressure reduction.

Introduction: The Clinical Need and a Novel Chemical Scaffold

Hypertension is a global health issue, and while numerous therapeutic options exist, the need for drugs with alternative chemical scaffolds and potentially different pharmacological profiles remains. Calcium channel blockers are a cornerstone of hypertension management[1][2]. They function by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance[1][3].

Recently, a series of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been identified as potent vascular smooth muscle relaxants[4][5]. Preclinical studies have demonstrated that their myorelaxant activity is more pronounced than that of their structural isosteres, the 2,2-dimethylchromans[4][6]. Further investigation into the most potent of these benzoxazine derivatives revealed that its primary mechanism of action is the blockade of calcium entry into vascular smooth muscle cells, positioning it as a direct comparator to traditional CCBs[4][5].

Mechanism of Action: A Shared Target

Both the novel benzoxazine derivatives and standard dihydropyridine CCBs exert their vasodilatory effects by targeting voltage-gated L-type calcium channels in the membranes of vascular smooth muscle cells.

Standard of Care: Dihydropyridine CCBs (e.g., Amlodipine, Nifedipine) Dihydropyridines like amlodipine and nifedipine bind to the L-type calcium channels, inhibiting the transmembrane influx of calcium ions[7]. This reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to the relaxation of the arterial smooth muscle, vasodilation, and consequently, a reduction in blood pressure.

This compound Derivatives The most potent compound in the series, identified as 6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (referred to as compound 8e in its discovery publication), has been shown to function primarily as a calcium entry blocker[4][5]. Experiments on rat aortic rings pre-contracted with high potassium chloride (KCl) concentrations, which directly open voltage-gated calcium channels, demonstrated a potent relaxant effect. This effect was not significantly diminished by the presence of glibenclamide, a K-ATP channel blocker, further supporting the conclusion that the primary mechanism is calcium channel blockade rather than potassium channel opening[4][5].

Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention Ca_ext Ca²⁺ (Extracellular) L_type_channel L-Type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ (Intracellular) ↑ L_type_channel->Ca_int Relaxation Muscle Relaxation (Vasodilation) Contraction Muscle Contraction Ca_int->Contraction Benzoxazine 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine (8e) Benzoxazine->L_type_channel Blockade SOC Standard of Care CCBs (Amlodipine, Nifedipine) SOC->L_type_channel Blockade

Caption: Signaling pathway for vasodilation via L-type calcium channel blockade.

Preclinical Efficacy: A Quantitative Comparison of Vasorelaxant Potency

The most direct method for comparing the intrinsic vasodilatory potential of these compounds is through in vitro vasorelaxation assays using isolated arterial preparations. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) required to relax an artery pre-contracted with KCl provides a quantitative measure of potency.

CompoundDrug ClassAssay ConditionPotency (IC50 / EC50)Reference(s)
Compound 8e (6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-benzoxazine)Benzoxazine DerivativeRat Aorta, 30 mM KCl-induced contraction1.3 µM [4]
Amlodipine Dihydropyridine CCBRat Aorta, Ca²⁺-induced contraction (depolarized)1.9 nM
Amlodipine Dihydropyridine CCBRat Aorta, 40 mM KCl-induced contraction7.5 nM [4]
Nifedipine Dihydropyridine CCBRat Aorta, 27.5 mM KCl-induced contraction1.83 nM [6]
Nifedipine Dihydropyridine CCBRat Aorta, Ca²⁺-induced contraction (depolarized)4.1 nM

Analysis of Efficacy Data: The preclinical data clearly indicate that while the benzoxazine derivative 8e demonstrates potent vasorelaxant activity with an EC50 in the low micromolar range (1.3 µM), the standard-of-care dihydropyridine CCBs, amlodipine and nifedipine, are significantly more potent, with IC50 values in the low nanomolar range. This suggests that, on a molar basis, a much lower concentration of amlodipine or nifedipine is required to achieve the same degree of in vitro vasorelaxation compared to the lead benzoxazine compound.

It is crucial to note that in vitro potency does not solely determine clinical efficacy. Pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and half-life, as well as the safety profile, are equally important factors in determining the therapeutic potential and dosing regimen of a drug candidate.

Experimental Protocols: In Vitro Vasorelaxation Assay

To ensure scientific integrity and reproducibility, the following is a detailed protocol for assessing the vasorelaxant effects of test compounds on isolated rat aortic rings, based on established methodologies[4].

Objective: To determine the concentration-response relationship and calculate the EC50 value for a test compound's ability to relax pre-contracted arterial smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Buffer (KHB)

  • Potassium Chloride (KCl)

  • Test Compound (e.g., Benzoxazine derivative 8e)

  • Organ bath system with isometric force transducers

  • Gas mixture: 95% O₂, 5% CO₂

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat via an approved method.

    • Carefully dissect the thoracic aorta and place it immediately in cold KHB.

    • Clean the aorta of adherent connective and fatty tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing KHB maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes. Replace the KHB every 15-20 minutes.

  • Viability and Contraction:

    • After equilibration, test the viability of the rings by inducing a contraction with 30-60 mM KCl.

    • Wash the rings with fresh KHB to return to baseline tension.

    • Induce a stable, submaximal contraction using 30 mM KCl. This concentration depolarizes the cell membranes, causing an influx of extracellular calcium and subsequent contraction.

  • Concentration-Response Curve:

    • Once the KCl-induced contraction has reached a stable plateau, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the tissue to stabilize after each addition until a steady relaxation response is observed before adding the next concentration.

    • Record the relaxant response at each concentration as a percentage reversal of the initial KCl-induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the test compound concentration.

    • Fit the resulting concentration-response curve using a nonlinear regression model (e.g., a sigmoidal dose-response equation) to calculate the EC50 value.

Experimental_Workflow start Start: Dissect Thoracic Aorta prep Prepare Aortic Rings (2-3 mm) start->prep mount Mount in Organ Bath (37°C, 95% O₂ / 5% CO₂) prep->mount equilibrate Equilibrate under Tension (60-90 min) mount->equilibrate contract Induce Stable Contraction (30 mM KCl) equilibrate->contract add_compound Cumulative Addition of Test Compound contract->add_compound record Record Relaxation Response add_compound->record record->add_compound Increase Concentration analyze Analyze Data: Plot & Calculate EC50 record->analyze Full Curve Obtained end End analyze->end

Sources

Statistical analysis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine bioactivity data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a versatile and promising pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as compelling candidates for therapeutic development across various disease areas. This guide provides a comprehensive statistical analysis and comparison of the bioactivity of these derivatives against established standards, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance their investigations into this important class of compounds.

Modulation of ATP-Sensitive Potassium (K-ATP) Channels

The modulation of ATP-sensitive potassium (K-ATP) channels is a key therapeutic strategy for conditions such as type 2 diabetes and hypertension. Certain this compound derivatives have been identified as potent K-ATP channel openers, exhibiting effects on both insulin secretion and vascular smooth muscle relaxation.

Comparative Bioactivity Analysis

The following table summarizes the comparative bioactivity of selected 4-phenylureido/thioureido-substituted 6-chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines and the reference K-ATP channel opener, (±)-cromakalim, and the inhibitor, glibenclamide.[1]

CompoundModificationInhibition of Glucose-Induced Insulin Release (%) at 10 µMMyorelaxant Activity (IC50, µM)
Benzoxazine Derivative 8e 4-(3-chlorophenylaminothiocarbonylamino)45.3 ± 3.50.4 ± 0.1
Benzoxazine Derivative 8g 4-(3-cyanophenylaminothiocarbonylamino)55.1 ± 4.21.2 ± 0.2
(±)-Cromakalim Reference K-ATP Channel Opener75.6 ± 2.90.1 ± 0.02
Diazoxide Reference K-ATP Channel Opener80.2 ± 3.1> 100
Glibenclamide Reference K-ATP Channel InhibitorStimulates Insulin Release-

Data presented as mean ± SEM.[1]

The data indicates that while the benzoxazine derivatives are less potent inhibitors of insulin release compared to cromakalim and diazoxide, some, like derivative 8e , exhibit significant myorelaxant activity, even more pronounced than their chroman counterparts.[1] Interestingly, the myorelaxant effect of compound 8e was found to be largely independent of K-ATP channel opening and more related to calcium entry blockade.[1]

Signaling Pathway: K-ATP Channels in Pancreatic β-Cells

The opening of K-ATP channels in pancreatic β-cells leads to membrane hyperpolarization, which in turn inhibits the influx of Ca2+ through voltage-gated calcium channels. This reduction in intracellular Ca2+ concentration prevents the fusion of insulin-containing granules with the cell membrane, thereby inhibiting insulin secretion.[2][3][4]

KATP_pancreas cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_increase->KATP_channel Closes Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Maintains Open State Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_inhibition Inhibition of Insulin Release Ca_channel->Insulin_inhibition Prevents Ca²⁺ Influx Insulin_release Insulin Release Ca_influx->Insulin_release Benzoxazine 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine (K-ATP Opener) Benzoxazine->KATP_channel Opens Hyperpolarization->Ca_channel Prevents Opening

Caption: K-ATP channel signaling in pancreatic β-cells.

Signaling Pathway: K-ATP Channels in Vascular Smooth Muscle

In vascular smooth muscle cells, the opening of K-ATP channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent Ca2+ channels, reducing intracellular Ca2+ levels and leading to muscle relaxation and vasodilation.[5][6][7]

KATP_VSM cluster_vsm Vascular Smooth Muscle Cell Benzoxazine 2,2-Dimethyl-3,4-dihydro- 2H-1,4-benzoxazine (K-ATP Opener) KATP_channel K-ATP Channel (Kir6.1/SUR2B) Benzoxazine->KATP_channel Opens K_efflux ↑ K⁺ Efflux KATP_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Closes Ca_influx_inhibition ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx_inhibition Relaxation Muscle Relaxation (Vasodilation) Ca_influx_inhibition->Relaxation

Caption: K-ATP channel signaling in vascular smooth muscle.

Anticancer Activity

Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, suggesting their potential as novel anticancer agents.

Comparative Bioactivity Analysis

The following table presents the half-maximal inhibitory concentration (IC50) values of representative benzoxazine derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines, compared to the standard chemotherapeutic agent, doxorubicin.[8][9]

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
Benzoxazine Derivative 2b Substituted 3,4-dihydro-2H-1,4-benzoxazine2.274.44
Benzoxazine Derivative 4b Substituted 3,4-dihydro-2H-1,4-benzoxazine3.267.63
Doxorubicin Standard Chemotherapeutic~0.05-0.5 (literature values)~0.1-1 (literature values)

IC50 values for doxorubicin are approximate and can vary based on experimental conditions.[9]

The data reveals that substituted benzoxazine derivatives exhibit significant antiproliferative activity in the low micromolar range.[8] While not as potent as doxorubicin, their distinct chemical scaffold offers opportunities for further optimization to improve efficacy and selectivity.

Mechanism of Action in Cancer Cells

The anticancer mechanisms of benzoxazine derivatives are multifaceted and appear to be structure-dependent. Some derivatives have been shown to induce cell death by disrupting cell membrane permeability.[8] Other studies suggest that certain benzoxazinones can downregulate the expression of the c-Myc oncogene by inducing the formation of G-quadruplex structures in its promoter region.[10] Additionally, some benzoxazines act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[11]

Benzoxazine_Anticancer_MOA cluster_moa Potential Anticancer Mechanisms of Benzoxazine Derivatives Benzoxazine Benzoxazine Derivatives Membrane Disruption of Cell Membrane Permeability Benzoxazine->Membrane G4 Induction of c-Myc G-Quadruplex Benzoxazine->G4 DNAPK Inhibition of DNA-PK Benzoxazine->DNAPK CellDeath Cell Death Membrane->CellDeath cMyc_down ↓ c-Myc Expression G4->cMyc_down DNA_repair_inhibition Inhibition of DNA Repair DNAPK->DNA_repair_inhibition cMyc_down->CellDeath Apoptosis Apoptosis DNA_repair_inhibition->Apoptosis

Caption: Potential anticancer mechanisms of benzoxazine derivatives.

Serotonin-3 (5-HT3) Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been synthesized and evaluated as potent antagonists of the serotonin-3 (5-HT3) receptor, a key target for the management of chemotherapy-induced nausea and vomiting.

Comparative Bioactivity Analysis

The following table compares the 5-HT3 receptor binding affinity (Ki) of a highly potent benzoxazine derivative with the standard 5-HT3 antagonist, granisetron.[12]

CompoundKi (nM)
endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide 0.019
Granisetron ~0.1-1 (literature values)

The data demonstrates that optimized benzoxazine derivatives can exhibit exceptionally high affinity for the 5-HT3 receptor, surpassing that of the established drug granisetron.[12]

Signaling Pathway: 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel.[13] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.[9][14][15][16] 5-HT3 receptor antagonists block this action, thereby inhibiting the signaling cascade that leads to nausea and vomiting.

Caption: 5-HT3 receptor signaling and antagonism.

Experimental Protocols

To ensure the reproducibility and validity of the presented bioactivity data, this section provides detailed, step-by-step methodologies for the key assays employed in the characterization of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the benzoxazine derivatives on cancer cell lines.[12][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (benzoxazine derivatives and doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of the benzoxazine derivatives to inhibit insulin release from pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from rats or mice)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • Test compounds (benzoxazine derivatives, cromakalim, diazoxide) dissolved in DMSO

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation: Pre-incubate isolated islets in KRB buffer with low glucose for 60 minutes at 37°C.

  • Basal Insulin Secretion: Transfer groups of 5-10 islets to tubes containing KRB buffer with low glucose and the test compounds at the desired concentrations. Incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Transfer the same islets to tubes containing KRB buffer with high glucose and the same test compounds. Incubate for 60 minutes at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the control (high glucose without test compound).

Protocol 3: Vascular Smooth Muscle Relaxation Assay

This ex vivo assay evaluates the myorelaxant effects of the benzoxazine derivatives on isolated aortic rings.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution

  • Contractile agent (e.g., KCl or phenylephrine)

  • Test compounds (benzoxazine derivatives) dissolved in DMSO

  • Organ bath system with isometric force transducers

Procedure:

  • Aortic Ring Preparation: Isolate the rat thoracic aorta and cut it into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Equilibrate the rings under a resting tension of 1-2 g for 60-90 minutes, with solution changes every 15-20 minutes.

  • Contraction Induction: Induce a sustained contraction with a submaximal concentration of KCl (e.g., 60 mM) or phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response: Once a stable contraction plateau is reached, add the test compounds in a cumulative manner at increasing concentrations.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the IC50 value for each compound.

Protocol 4: 5-HT3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the benzoxazine derivatives to the 5-HT3 receptor.[10][11]

Materials:

  • Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells transfected with the human 5-HT3A receptor)

  • Radioligand (e.g., [3H]granisetron)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (benzoxazine derivatives and granisetron) dissolved in DMSO

  • Non-specific binding agent (e.g., a high concentration of an unlabeled 5-HT3 antagonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding agent.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for a predetermined time at room temperature to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The statistical analysis of the bioactivity data for this compound derivatives underscores the significant therapeutic potential of this chemical scaffold. The presented comparative data, detailed experimental protocols, and mechanistic insights provide a solid foundation for researchers to further explore and optimize these compounds for a range of applications, including the treatment of metabolic disorders, cancer, and chemotherapy-induced emesis. The versatility of the benzoxazine core, coupled with a rational, data-driven approach to drug design, promises to yield novel and effective therapeutic agents.

References

  • Tricarico, D., Mele, A., Calzolaro, S., et al. (2014). Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel. PLoS One, 9(1), e86148. [Link]

  • Piron, N., Carato, P., Capdevielle, F., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 427-436. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Stratton, J. R., Abdoh, M., Tsetsenis, T., et al. (2015). The Role of 5-HT3 Receptors in Signaling from Taste Buds to Nerves. The Journal of Neuroscience, 35(48), 15984–15995. [Link]

  • Radhamani, S., Bradley, C., Andrews, T. M., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kuroita, T., Marubayashi, N., Sano, M., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]

  • Engel, M., Eggert, D., Kapell, H., et al. (2013). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 7, 22. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Conejo-García, A., Jiménez-Martínez, Y., Cámara, R., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]

  • Zhang, W., Chen, J., Wu, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

  • ResearchGate. MCF-7 (A) and HCT-116 (B) tumor cells treated with doxorubicin and its... [Link]

  • Cancer Research UK. Doxorubicin. [Link]

  • Conejo-García, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 25(13), 7205. [Link]

  • National Center for Biotechnology Information. Doxorubicin - StatPearls. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 23(10), 2695. [Link]

  • American Physiological Society Journals. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. [Link]

  • Wikipedia. 5-HT3 antagonist. [Link]

  • Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100732. [Link]

  • Wikipedia. 5-HT3 receptor. [Link]

  • Krause & Pachernegg. KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles. [Link]

  • Hsu, E. S. (2010). A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics. The Ochsner Journal, 10(3), 158–165. [Link]

  • Jackson, W. F. (2018). Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. Comprehensive Physiology, 8(1), 559–621. [Link]

  • ResearchGate. KATP channels in the pancreatic β-cell control insulin release.... [Link]

  • National Center for Biotechnology Information. Antiemetics, Selective 5-HT3 Antagonists - StatPearls. [Link]

  • American Diabetes Association. Metabolic Regulation of the Pancreatic Beta-Cell ATP-Sensitive K+ Channel. [Link]

  • Thorn, G. W., & Poe, M. D. (2014). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 15(12), 22683–22703. [Link]

  • Jackson, W. F. (2002). Functional roles of KATP channels in vascular smooth muscle. Clinical and Experimental Pharmacology & Physiology, 29(4), 312-316. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Doxorubicin Hydrochloride: Potent Anti-Cancer Agent, Chemical Properties, and Therapeutic Applications. [Link]

  • ResearchGate. The role of KATP channels in insulin release from pancreatic β-cells.... [Link]

  • American Diabetes Association. Insulin Activates ATP-Sensitive K+ Channels in Pancreatic β-Cells Through a Phosphatidylinositol 3-Kinase–Dependent Pathway. [Link]

  • protocols.io. Potency Test: Glucose Stimulated Insulin Release Assay. [Link]

  • Neurology Asia. The 5-HT3 receptor antagonist granisetron lowers clonic sei zure threshold in pentylenetetra ole induced sei zure in mice. [Link]

  • ResearchGate. Signaling pathways through vascular smooth muscle K ATP channels.... [Link]

  • protocols.io. Functional assessment of purified human pancreatic islets: glucose stimulated insulin release by ELISA –. [Link]

  • MDPI. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. [Link]

  • PubMed. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. [Link]

Sources

A Comparative Validation Guide to 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs in Modulating Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, evidence-based comparison of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives with established ion channel modulators. Designed for researchers, scientists, and drug development professionals, this document synthesizes peer-reviewed literature to offer a clear perspective on the validation and comparative efficacy of this benzoxazine scaffold. We will delve into its performance as both a potassium (KATP) channel opener and a calcium (Ca2+) channel blocker, presenting supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, indicating its ability to serve as a framework for ligands targeting a variety of biological targets.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anti-proliferative, antifungal, and ion channel modulatory effects.[3][4] This guide focuses on the 2,2-dimethyl substituted variant, a key analog that has been explored for its potential in cardiovascular and metabolic regulation. Our analysis will center on its validation as a modulator of ATP-sensitive potassium (KATP) channels and its function as a vascular smooth muscle relaxant, comparing its performance against the well-established KATP channel opener, cromakalim, and its structural isosteres, the 2,2-dimethylchromans.

Comparative Analysis: Performance Against Established Modulators

The validation of a novel compound hinges on its performance relative to existing, well-characterized agents. Here, we compare derivatives of this compound against cromakalim and 2,2-dimethylchromans in two key functional assays: KATP channel activation and vasorelaxation.

Modulation of Skeletal Muscle KATP Channels: A Dualistic Action

In a comparative study with cromakalim, novel 2H-1,4-benzoxazine derivatives with varying alkyl substitutions at the 2-position were evaluated for their effects on native skeletal muscle KATP channels.[5] The findings revealed a complex, dualistic mode of action dependent on the presence of intracellular ATP.

In the presence of 10⁻⁴ M ATP , all tested 2H-1,4-benzoxazine derivatives, along with cromakalim, demonstrated a concentration-dependent increase in KATP channel currents.[5] This indicates that in a cellular environment with physiological ATP levels, these compounds act as channel openers. The potency of the benzoxazine derivatives was found to be influenced by the lipophilicity of the alkyl chain at the 2-position.[5]

In the absence of internal ATP , a surprising reversal of effect was observed. Both the 2H-1,4-benzoxazine derivatives and cromakalim inhibited KATP channel currents.[5] This suggests a complex interaction with the channel, possibly involving two distinct binding sites with opposing actions or an ATP-dependent conformational change that dictates the compound's effect.[5]

CompoundAlkyl Group at Position 2Effect on KATP current (+ATP)Effect on KATP current (-ATP)
Benzoxazine Derivative 1 -CH₃Agonist (Opener)Antagonist (Inhibitor)
Benzoxazine Derivative 2 -C₂H₅Agonist (Opener)Antagonist (Inhibitor)
Benzoxazine Derivative 3 -C₃H₇Agonist (Opener)Antagonist (Inhibitor)
Cromakalim N/AAgonist (Opener)Antagonist (Inhibitor)
Table 1: Comparative effects of 2H-1,4-benzoxazine derivatives and cromakalim on skeletal muscle KATP channels in the presence and absence of intracellular ATP.[5]
Vasorelaxant Activity and Inhibition of Insulin Release: Comparison with 2,2-Dimethylchromans

A study on 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines compared their biological activity to their isosteric counterparts, the 2,2-dimethylchromans.[6][7] The primary endpoints were the inhibition of glucose-induced insulin release from pancreatic islets and the relaxation of K+-depolarized rat aorta rings.

The study found that the benzoxazines were generally less active as inhibitors of insulin release compared to the corresponding chromans.[6] However, some of the 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity than their chroman counterparts.[6]

Interestingly, the most potent myorelaxant benzoxazine derivative, 8e , was further investigated to elucidate its mechanism of action. Its vasorelaxant effect was not diminished by the presence of the KATP channel blocker glibenclamide.[7] This finding, coupled with its activity on aortic rings precontracted with high extracellular KCl, strongly suggests that this benzoxazine derivative primarily acts as a calcium entry blocker , rather than a KATP channel opener, in vascular smooth muscle cells.[6][7]

Compound ClassInhibition of Insulin ReleaseMyorelaxant ActivityPrimary Mechanism of Myorelaxation
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines Less potent than chromansSome derivatives more potent than chromansCalcium entry blockade (for potent derivatives)
2,2-Dimethylchromans More potent than benzoxazinesGenerally less potent than the most active benzoxazinesKATP channel opening
Table 2: Comparative biological activities of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines and 2,2-dimethylchromans.[6][7]

Experimental Protocols: A Guide to Validation

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These are based on the methodologies described in the cited peer-reviewed literature.

Protocol for Assessing KATP Channel Activity in Skeletal Muscle

This protocol is adapted from the methodology used to evaluate the dualistic actions of cromakalim and 2H-1,4-benzoxazine derivatives.[5]

Objective: To measure the effect of test compounds on KATP channel currents in excised membrane patches from skeletal muscle fibers.

Materials:

  • Excised inside-out macropatches from frog skeletal muscle fibers.

  • Patch-clamp amplifier and data acquisition system.

  • Pipette solution (in mM): 140 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).

  • Bath solution (in mM): 140 KCl, 1 EGTA, 1 MgCl₂, 10 HEPES (pH 7.4).

  • ATP stock solution.

  • Test compounds (2H-1,4-benzoxazine derivatives, cromakalim) dissolved in a suitable solvent.

Procedure:

  • Prepare excised inside-out macropatches from frog skeletal muscle fibers using standard patch-clamp techniques.

  • Perfuse the patch with the bath solution.

  • Apply a series of voltage steps to elicit KATP channel currents.

  • For experiments with ATP: Add ATP to the bath solution to a final concentration of 10⁻⁴ M to inhibit the KATP channels.

  • Apply increasing concentrations of the test compounds to the bath and record the resulting KATP currents.

  • For experiments without ATP: Perfuse the patch with the ATP-free bath solution.

  • Apply increasing concentrations of the test compounds and record the KATP currents.

  • Analyze the data to determine the concentration-response relationship for each compound.

G cluster_prep Patch Preparation cluster_exp Experimental Workflow cluster_analysis Data Analysis prep1 Excise inside-out macropatch from skeletal muscle fiber exp1 Perfuse with bath solution prep1->exp1 exp2 Apply voltage steps to elicit KATP currents exp1->exp2 exp3 Add 10⁻⁴ M ATP (for +ATP condition) exp2->exp3 +ATP exp4 Apply increasing concentrations of test compound exp2->exp4 -ATP exp3->exp4 exp5 Record KATP currents exp4->exp5 analysis1 Determine concentration-response relationship exp5->analysis1

KATP Channel Activity Assay Workflow
Protocol for Assessing Vasorelaxant Activity

This protocol is based on the methodology used to evaluate the myorelaxant effects of this compound derivatives.[6][7]

Objective: To measure the vasorelaxant effect of test compounds on pre-contracted rat aortic rings.

Materials:

  • Thoracic aorta from male Wistar rats.

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 glucose (gassed with 95% O₂ / 5% CO₂).

  • Potassium chloride (KCl) solution (80 mM).

  • Glibenclamide (for mechanism of action studies).

  • Test compounds dissolved in a suitable solvent.

Procedure:

  • Isolate the thoracic aorta from the rat and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Induce a sustained contraction by adding 80 mM KCl to the bath.

  • Once the contraction has stabilized, add cumulative concentrations of the test compound to the bath.

  • Record the changes in isometric tension.

  • For mechanism of action studies: Pre-incubate the aortic rings with glibenclamide (10 µM) for 20 minutes before adding KCl and the test compound.

  • Calculate the percentage of relaxation induced by the test compound relative to the KCl-induced contraction.

G cluster_prep Tissue Preparation cluster_exp Experimental Workflow cluster_analysis Data Analysis prep1 Isolate and prepare rat aortic rings prep2 Mount rings in organ baths prep1->prep2 exp1 Equilibrate under resting tension prep2->exp1 exp2 Induce contraction with 80 mM KCl exp1->exp2 exp3 Add cumulative concentrations of test compound exp2->exp3 exp4 Record changes in isometric tension exp3->exp4 analysis1 Calculate percentage of relaxation exp4->analysis1

Vasorelaxant Activity Assay Workflow

Conclusion and Future Directions

The peer-reviewed literature validates that this compound and its derivatives are versatile modulators of ion channels. Comparative studies demonstrate that while they may be less potent inhibitors of insulin release than their 2,2-dimethylchroman isosteres, certain derivatives exhibit superior vasorelaxant properties.[6] Crucially, the mechanism for this vasorelaxation in the most potent analogs appears to be calcium entry blockade, a distinct pathway from the KATP channel opening activity of cromakalim and related chromans.[7] Furthermore, their interaction with KATP channels is complex, showing a dualistic agonistic/antagonistic behavior dependent on intracellular ATP levels.[5]

For researchers and drug development professionals, the this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the cardiovascular field. Future research should focus on elucidating the precise binding sites on both KATP and calcium channels to rationalize the observed structure-activity relationships and to design more potent and selective modulators.

References

  • Studenik, C., Lemmens-Gruber, R., & Heistracher, P. (1999). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. Pharmazie, 54(5), 330-334. [Link]

  • Tricarico, D., Mele, A., Conte, D., Carbonara, G., Conte Camerino, D., & Pirotte, B. (2003). Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel. British journal of pharmacology, 140(6), 1136–1142. [Link]

  • Lebrun, S., Antoine, M. H., Damas, J., Pirotte, B., & Lebrun, P. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 431-438. [Link]

  • Florence, X., Goffin, E., & Pirotte, B. (2019). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. Request PDF. [Link]

  • Ohashi, T., Itoh, T., Abe, Y., Koshinaka, E., & Miyake, A. (1994). Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Journal of medicinal chemistry, 37(12), 1838–1844. [Link]

  • Studenik, C., Lemmens-Gruber, R., & Heistracher, P. (1999). ChemInform Abstract: New Benzoxazine and Benzothiazine Derivatives: Structure-Activity Relations in Guinea-Pig Heart and Smooth Muscle Preparations. Request PDF. [Link]

  • Itoh, T., Ohashi, T., Koshinaka, E., & Miyake, A. (1993). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of medicinal chemistry, 36(18), 2601–2606. [Link]

  • Itoh, T., Kurihara, H., Kashiwabara, T., Koshinaka, E., & Miyake, A. (1994). Novel Potassium Channel Activators. III.1) Synthesis and Pharmacological Evaluation of 3,4-Dihydro-2H-1,4-benzoxazine Derivative. Chemical & pharmaceutical bulletin, 42(2), 430-433. [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2021). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current medicinal chemistry, 28(38), 7991–8009. [Link]

  • Pirotte, B., & Lebrun, P. (2007). Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. Request PDF. [Link]

  • Lebrun, S., Antoine, M. H., Damas, J., Pirotte, B., & Lebrun, P. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PloS one, 14(3), e0213304. [Link]

  • Lebrun, S., Antoine, M. H., Damas, J., Pirotte, B., & Lebrun, P. (2009). New R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans as K(ATP) channel openers: modulation of the 4-position. Bioorganic & medicinal chemistry, 17(22), 7721–7730. [Link]

  • Wong, Y. Z., Tan, S. Y., Chan, K. T., Yong, K. L., & Chee, C. F. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules (Basel, Switzerland), 29(1), 166. [Link]

  • El-Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-248. [Link]

  • Singh, P., & Kaur, M. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a detailed, field-proven protocol for the proper disposal of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 866089-28-3), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.

Hazard Identification and Essential Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal strategy.[1][2] Due to these classifications, this compound must be managed as hazardous chemical waste.

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementGHS PictogramImplication for Handling and Disposal
H315Causes skin irritationWarningDirect skin contact must be avoided through the use of appropriate personal protective equipment (PPE).[1][2]
H319Causes serious eye irritationWarningEye protection is mandatory to prevent contact with the solid or airborne particles.[1][2]
H335May cause respiratory irritationWarningAll handling and waste consolidation must occur in a well-ventilated area, preferably a certified chemical fume hood.[1][2][3]

This initial risk assessment is a self-validating system; the identified hazards directly inform the mandatory control measures, from PPE selection to the final disposal pathway.

Pre-Disposal Operations: PPE and Engineering Controls

Minimizing exposure is the foundational principle of laboratory safety.[4] The following PPE and engineering controls are non-negotiable when handling this compound for disposal.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required to protect against accidental splashes or airborne dust.[3]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact.

Engineering Controls
  • Ventilation: All transfers of solid this compound and its rinsates into a waste container must be performed inside a certified chemical fume hood.[3] This is the primary engineering control to mitigate the risk of respiratory tract irritation (H335).

Step-by-Step Waste Consolidation Protocol

Proper containment and labeling are critical for regulatory compliance and the safety of everyone in the institution, including waste handlers.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[5][6] This area must be under the control of the laboratory personnel. The SAA for this compound should be a secondary containment bin within the chemical fume hood to prevent the spread of contamination in case of a spill.

Step 2: Select and Prepare the Waste Container
  • Container Selection: Choose a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is ideal. Ensure the container is in good condition, free of cracks or leaks.[7][8]

  • Labeling: This is the most critical step for safety and compliance. The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[6][7]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7][8]

    • The associated hazards: "Irritant" or "Skin, Eye, and Respiratory Irritant" .[5]

    • An approximate percentage of the contents if it is a mixture.

Step 3: Waste Transfer
  • Solid Waste: Carefully transfer the solid this compound waste into the prepared, labeled hazardous waste container using a dedicated spatula or scoop.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][8] Store the container in the designated SAA, segregated from incompatible materials such as strong acids and oxidizing agents.[3][5]

Decontamination and Disposal of Empty Containers

Empty chemical containers require careful management to ensure they are free of residue before being discarded.

  • Assessment: For a toxic substance, it is often safer and more efficient to dispose of the empty container as hazardous waste rather than generating additional liquid waste through rinsing.[6]

  • Triple Rinsing (If Necessary): If rinsing is the chosen procedure, it must be performed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Rinsate Collection: Crucially, the first and subsequent solvent rinses (rinsate) must be collected and treated as hazardous waste. [6][8] Transfer the rinsate into a designated liquid hazardous waste container, appropriately labeled for halogenated or non-halogenated waste, and including "this compound" in the contents list.

  • Final Disposal: After the triple-rinse procedure, the container can be air-dried in the fume hood and then disposed of in accordance with institutional policy for decontaminated glassware or plastic.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by licensed professionals.

  • EH&S Pickup: Once the hazardous waste container is nearly full (approximately 90%), seal it securely and contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[7]

  • Disposal Method: Do not attempt to dispose of this chemical via standard trash or drain disposal.[9] The standard and required method for organic solids of this nature is incineration in a licensed hazardous waste disposal plant.[3][10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid Residue or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container_prep Step 2: Prepare Labeled Hazardous Waste Container ppe->container_prep transfer Step 3: Transfer Waste into Container (Inside Fume Hood) container_prep->transfer store Step 4: Securely Close & Store in Designated SAA transfer->store spill Spill Occurs transfer->spill pickup Step 5: Arrange Pickup by EH&S for Approved Disposal store->pickup spill_response Follow Spill Response Protocol: 1. Alert Personnel 2. Contain with Inert Absorbent 3. Collect as Hazardous Waste spill->spill_response Yes spill_response->container_prep Package Spill Debris

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.